molecular formula C11H21NO4 B558147 Boc-N-Me-Dl-Val-Oh CAS No. 13850-91-4

Boc-N-Me-Dl-Val-Oh

Cat. No.: B558147
CAS No.: 13850-91-4
M. Wt: 231.29 g/mol
InChI Key: XPUAXAVJMJDPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-N-Me-Dl-Val-Oh, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAXAVJMJDPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398479
Record name Boc-N-Me-Dl-Val-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13850-91-4
Record name Boc-N-Me-Dl-Val-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-methyl-L-valine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Boc-N-methyl-L-valine, a crucial N-methylated amino acid derivative used extensively in peptide synthesis and medicinal chemistry. N-methylation is a key strategy for modulating the pharmacological properties of peptides, including metabolic stability, membrane permeability, and conformational rigidity. This document details the compound's structure, physical and chemical properties, and established synthesis protocols.

Chemical Structure and Identification

Boc-N-methyl-L-valine is an L-valine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group and simultaneously methylated. Its formal IUPAC name is (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid.[1] The presence of the Boc group allows for its use as a building block in solid-phase and solution-phase peptide synthesis, preventing unwanted reactions at the N-terminus while the peptide chain is elongated.[2][3]

Boc_N_methyl_L_valine_Structure cluster_valine L-Valine Backbone cluster_protection Protecting & Methyl Groups C_carboxyl C O_double O C_carboxyl->O_double O_hydroxyl OH C_carboxyl->O_hydroxyl C_alpha C_alpha->C_carboxyl H_alpha H C_alpha->H_alpha C_beta C_alpha->C_beta N N C_alpha->N H_beta H C_beta->H_beta C_gamma1 Cγ1 C_beta->C_gamma1 C_gamma2 Cγ2 C_beta->C_gamma2 H_gamma1 CH₃ C_gamma1->H_gamma1 H_gamma2 CH₃ C_gamma2->H_gamma2 C_methyl C N->C_methyl C_boc C N->C_boc H_methyl CH₃ C_methyl->H_methyl O_boc_double O C_boc->O_boc_double O_boc_single O C_boc->O_boc_single C_tertbutyl C O_boc_single->C_tertbutyl H_tertbutyl C(CH₃)₃ C_tertbutyl->H_tertbutyl

Caption: 2D chemical structure of Boc-N-methyl-L-valine.

Physicochemical Properties

Boc-N-methyl-L-valine is typically a white to off-white solid, soluble in organic solvents such as methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[3] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 45170-31-8[1][2]
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [1]
Appearance White powder / solid[2]
Melting Point 47 - 55 °C[2][4]
Optical Rotation [α]20/D -94±3° (c=0.5% in ethanol)
Purity ≥95% - 99%[2][4]
SMILES CC(C)--INVALID-LINK--O)N(C)C(=O)OC(C)(C)C[1]
InChIKey XPUAXAVJMJDPDH-QMMMGPOBSA-N[1]

Synthesis of Boc-N-methyl-L-valine

The most common and direct method for synthesizing Boc-N-methyl-L-valine is the N-methylation of its precursor, Boc-L-valine. This procedure typically involves a strong base and a methylating agent. An alternative approach involves on-resin methylation during solid-phase peptide synthesis.

This solution-phase method is widely used for its efficiency and scalability.[5] The reaction involves the deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine, followed by selective N-alkylation.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Boc-L-Valine in dry THF step1 1. Dissolve & Cool (Ice Bath, 0°C) start->step1 reagent1 Methyl Iodide (CH₃I) (5-10 eq.) step2 2. Add CH₃I reagent1->step2 reagent2 Sodium Hydride (NaH) (60% in oil, 5-10 eq.) step3 3. Add NaH (portion-wise) (Vigorous H₂ bubbling) reagent2->step3 step1->step2 step2->step3 step4 4. Stir Overnight (Warm to RT) step3->step4 step5 5. Quench (Ice bath, add Isopropyl Alcohol, then H₂O) step4->step5 step6 6. Acidify (1M HCl to pH 1-2) step5->step6 step7 7. Extract (Ethyl Acetate or DCM) step6->step7 step8 8. Purify (Column Chromatography) step7->step8 product Boc-N-methyl-L-valine step8->product

Caption: Workflow for the direct N-methylation of Boc-L-valine.

MethodMethylating AgentBase / Reducing AgentSolventTypical Yield (%)Key Considerations
Direct Alkylation Methyl Iodide (CH₃I)Sodium Hydride (NaH)THF~74% (over 3 steps)Requires N-protection; potential for racemization must be monitored; NaH is hazardous and requires careful handling.[5][6]
On-Resin Reductive Methylation FormaldehydeSodium CyanoborohydrideN,N-Dimethylformamide (DMF)HighMilder conditions suitable for sensitive substrates on solid support; allows for site-specific methylation within a peptide sequence.[6][7]
Eschweiler-Clarke FormaldehydeFormic AcidAqueousHighTypically used for free amines; irreversible reaction; avoids the formation of quaternary ammonium salts.[6]

Experimental Protocol: Direct N-Methylation of Boc-L-Valine

This protocol is adapted from established laboratory procedures for the N-methylation of Boc-protected amino acids.[6][8]

Materials:

  • Boc-L-Valine

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (Iodomethane)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Isopropyl Alcohol

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Dry a round-bottom flask with a stir bar in an oven and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Add Boc-L-Valine (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 20 mL per gram of starting material).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add methyl iodide (5.0 - 10.0 eq) to the stirred solution.[8]

  • Reaction Initiation: While maintaining the temperature at 0 °C, carefully add sodium hydride (5.0 - 10.0 eq) in small portions over 1-2 hours. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and add the NaH slowly to control the reaction rate.[8]

  • Reaction: Once all the NaH has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Caution: Slowly and dropwise, add isopropyl alcohol to quench the excess NaH. When bubbling subsides, add water dropwise to quench any remaining reactive species.[6][8]

  • Solvent Removal: Reduce the solvent volume to approximately one-fifth of the original volume using a rotary evaporator.

  • Acidification & Extraction: Dilute the remaining mixture with water. Acidify the aqueous layer to a pH of 1-2 using 1M HCl. Extract the product from the aqueous phase with ethyl acetate (3 x volume).[6][8]

  • Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude Boc-N-methyl-L-valine by column chromatography on silica gel as needed to achieve the desired purity.

References

An In-depth Technical Guide to Boc-N-methyl-L-valine (CAS 45170-31-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-N-methyl-L-valine (tert-butoxycarbonyl-N-methyl-L-valine) is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, namely the N-terminal Boc protecting group and the N-methylated amide bond, offer strategic advantages in the synthesis of peptides and peptidomimetics with enhanced therapeutic properties. This technical guide provides a comprehensive overview of Boc-N-methyl-L-valine, including its physicochemical properties, synthesis, and applications. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) are presented, alongside a discussion of its role in improving the pharmacokinetic profiles of peptide-based drug candidates. The guide also explores the broader implications of N-methylation in peptide drug design, with illustrative examples in antiviral and immunosuppressive therapies.

Introduction

Peptide-based therapeutics have gained considerable attention due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, low membrane permeability, and consequently, limited oral bioavailability.[1] N-methylation of the peptide backbone is a key chemical modification strategy to address these limitations.[2][3] The substitution of an amide proton with a methyl group imparts steric hindrance, protecting the peptide bond from enzymatic degradation by proteases.[1] Furthermore, N-methylation can enhance membrane permeability by reducing the number of hydrogen bond donors and promoting a more lipophilic conformation.[1]

Boc-N-methyl-L-valine serves as a crucial building block for introducing N-methylated valine residues into peptide sequences. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS).[4] This guide will delve into the technical aspects of using Boc-N-methyl-L-valine in research and drug development.

Physicochemical Properties

Boc-N-methyl-L-valine is a white to off-white solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[5] Its key physicochemical properties are summarized in Table 1.

PropertyValueReference(s)
CAS Number 45170-31-8[4][5]
Molecular Formula C₁₁H₂₁NO₄[4]
Molecular Weight 231.29 g/mol
Appearance White to off-white powder/crystal[4][5]
Melting Point 47-51 °C[4]
Optical Rotation [α]²⁰/D −94±3°, c = 0.5% in ethanol
Purity ≥98%[6]

Synthesis and Characterization

While commercially available from various suppliers, Boc-N-methyl-L-valine can also be synthesized in the laboratory. A common method involves the direct N-methylation of Boc-L-valine.

General Synthesis Protocol for Boc-N-methyl-L-valine

A prevalent method for the N-methylation of Boc-protected amino acids involves the use of a strong base and a methylating agent.

Materials:

  • Boc-L-valine

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-valine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (3.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield Boc-N-methyl-L-valine.

Characterization

The identity and purity of synthesized Boc-N-methyl-L-valine can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the N-methyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Peptide Synthesis and Drug Development

The primary application of Boc-N-methyl-L-valine is in the synthesis of peptides with improved pharmacological properties.[4]

Solid-Phase Peptide Synthesis (SPPS)

Boc-N-methyl-L-valine is well-suited for Boc-based SPPS. The incorporation of this sterically hindered amino acid can be challenging and often requires optimized coupling conditions.

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical Coupling TimeCoupling Efficiency (%)Racemization (%)Key AdvantagesKey Disadvantages
DCCHOBt2-4 hours85-951-5Low costFormation of insoluble DCU byproduct
DICHOBt/Oxyma1-2 hours>99<1Soluble byproduct, high efficiencyCan be less effective for highly hindered couplings
HBTUHOBt/DIEA30-60 min98-99.5<0.5Fast, high efficiencyPotential for guanidinylation of the N-terminus
HATUHOAt/DIEA20-45 min>99<0.1Very fast, highly efficient for hindered couplingsHigher cost
Experimental Protocol: Incorporation of Boc-N-methyl-L-valine in Boc-SPPS

Materials:

  • Boc-N-methyl-L-valine

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then for 20-30 minutes to remove the N-terminal Boc group. Wash the resin with DCM and isopropanol, followed by DMF.

  • Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM to neutralize the TFA salt of the N-terminal amine. Wash thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate Boc-N-methyl-L-valine (2-4 equivalents relative to resin loading) with HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, though not applicable for the subsequent N-methylated amine) to monitor the completion of the coupling. For N-methylated residues, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling. If the coupling is incomplete, a second coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids in the peptide sequence.

Workflow for Boc-SPPS Cycle

SPPS_Workflow Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-N-Me-Val-OH, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Coupling Cycle or Final Cleavage Wash3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Impact of N-Methylation on Peptide Properties

The introduction of N-methylated amino acids, such as N-methyl-valine, can significantly alter the biological and pharmacological properties of peptides.

Table 3: Effects of N-Methylation on Peptide Characteristics

PropertyEffect of N-MethylationRationaleReference(s)
Metabolic Stability IncreasedSteric hindrance of the N-methyl group protects the amide bond from proteolytic cleavage.[1][7]
Membrane Permeability Generally IncreasedReduces the number of hydrogen bond donors and can induce conformations that shield polar groups, enhancing lipophilicity.[1][8]
Oral Bioavailability Potentially IncreasedA consequence of enhanced metabolic stability and membrane permeability.[9]
Receptor Binding Affinity Can be increased, decreased, or unchangedN-methylation restricts conformational flexibility, which can either favor or disfavor the bioactive conformation required for receptor binding.[7]

Table 4: Example of N-Methylation Impact on Biological Activity of Insulin Analogs

Insulin AnalogBiological Activity (Lipogenesis)Receptor Binding Affinity
[MeIle²-A]insulin5.4 ± 0.3%4.6 ± 2.3%
[MeVal³-A]insulin2.1 ± 0.2%1.0 ± 0.3%

Data relative to natural insulin. Source:[10]

Case Studies in Drug Development

While Boc-N-methyl-L-valine is a specialized building block, the principles of using protected valine derivatives are well-illustrated in the synthesis of several approved drugs.

Valacyclovir: An Antiviral Prodrug

Valacyclovir is an L-valyl ester prodrug of the antiviral agent acyclovir.[11] The addition of the valine moiety, introduced using Boc-L-valine during synthesis, significantly enhances the oral bioavailability of acyclovir.[11] Upon oral administration, esterases in the body cleave the valine ester, releasing the active drug.[11]

Logical Workflow for Valacyclovir Synthesis

Valacyclovir_Synthesis BocVal Boc-L-valine Coupling Coupling Reaction (DCC, DMAP, DMF) BocVal->Coupling Acyclovir Acyclovir Acyclovir->Coupling ProtectedValacyclovir N-Boc-Valacyclovir Coupling->ProtectedValacyclovir Deprotection Boc Deprotection (Acidic conditions) ProtectedValacyclovir->Deprotection Valacyclovir Valacyclovir Deprotection->Valacyclovir

Caption: Simplified workflow for the synthesis of Valacyclovir.

Cyclosporine and Immunosuppression

Cyclosporine is a cyclic peptide immunosuppressant that contains several N-methylated amino acids.[] Its mechanism of action involves binding to cyclophilin, and the resulting complex inhibits calcineurin, a phosphatase crucial for the activation of T-cells.[] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines like interleukin-2 (IL-2). The synthesis of cyclosporine analogs often utilizes N-methylated amino acid building blocks to probe structure-activity relationships and improve the therapeutic index.

Signaling Pathway of Cyclosporine Action

Calcineurin_Pathway cluster_cell T-Cell cluster_drug Drug Action TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Cyclosporine Cyclosporine Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2 IL-2 Gene Transcription Complex Cyclosporine-Cyclophilin Complex Cyclosporine->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin Inhibits

Caption: Cyclosporine's inhibition of the calcineurin-NFAT pathway.

Conclusion

Boc-N-methyl-L-valine is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. The strategic incorporation of N-methylated valine residues can significantly improve the metabolic stability and cell permeability of peptide drug candidates. While the synthesis and incorporation of this sterically hindered amino acid require careful optimization of reaction conditions, the potential benefits for drug development are substantial. The principles demonstrated in the synthesis of drugs like valacyclovir and the mechanism of action of N-methylated peptides like cyclosporine underscore the importance of such modifications in modern medicinal chemistry. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize Boc-N-methyl-L-valine in their research endeavors.

References

An In-depth Technical Guide on N-tert-butoxycarbonyl-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-N-methyl-L-valine, commonly abbreviated as Boc-N-Me-L-Val-OH, is a chemically modified amino acid derivative. It serves as a crucial building block in the synthesis of peptides and peptidomimetics, compounds that mimic the structure and function of natural peptides.[1] The incorporation of the N-methyl group offers significant advantages in drug design, including enhanced metabolic stability and improved cell membrane permeability.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Core Properties and Data

Boc-N-Me-L-Val-OH is a white to off-white crystalline powder.[2] Its chemical structure features the L-valine backbone with two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group also attached to the amino nitrogen. This N-methylation is a critical feature for its use in medicinal chemistry.

PropertyValueReference
IUPAC Name (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[3]
Synonyms Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine, (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid[3][4]
CAS Number 45170-31-8[3][4]
Molecular Formula C11H21NO4[3]
Molecular Weight 231.29 g/mol [3]
Appearance White to off-white powder or crystalline solid[2][4]
Optical Rotation (α)D -87.0 to -97.0 deg (c=0.5, EtOH)[2]

Experimental Protocols

Synthesis of N-tert-butoxycarbonyl-N-methyl-L-valine

A common synthetic route to Boc-N-Me-L-Val-OH involves the N-methylation of the Boc-protected L-valine.

Materials:

  • N-Boc-L-valine

  • Methyl iodide (CH3I)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.

  • Deprotonation: A solution of N-Boc-L-valine in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes, and then at room temperature until the evolution of hydrogen gas ceases.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layers are combined and acidified to a pH of 2-3 with cold 1N HCl. The acidified aqueous layer is then extracted with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure N-tert-butoxycarbonyl-N-methyl-L-valine.

Applications in Research and Development

The primary application of Boc-N-Me-L-Val-OH is in solid-phase and solution-phase peptide synthesis.[5] The N-methyl group imparts several desirable properties to the resulting peptides:

  • Enhanced Proteolytic Resistance: The methyl group sterically hinders the approach of proteases, increasing the peptide's stability in biological systems.[1]

  • Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can lead to better absorption and cell penetration.[1]

  • Conformational Rigidity: The presence of the N-methyl group can restrict the conformational freedom of the peptide backbone, which can be advantageous for receptor binding.[1]

These properties make Boc-N-Me-L-Val-OH a valuable building block in the development of peptide-based therapeutics, including potential anticancer agents.[4]

Visualizations

Logical Relationship of Boc Protection in Peptide Synthesis

Boc_Protection_Logic cluster_AminoAcid Amino Acid (L-Valine) cluster_Protection Protection Step cluster_PeptideSynthesis Peptide Synthesis cluster_Deprotection Deprotection Step L_Valine L-Valine (Free Amino Group) Boc_L_Valine N-Boc-L-Valine (Protected Amino Group) L_Valine->Boc_L_Valine Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Boc_L_Valine Coupling Peptide Bond Formation (Carboxyl Activation) Boc_L_Valine->Coupling Ready for Coupling Peptide_Chain Growing Peptide Chain Peptide_Chain->Coupling New_Peptide_Chain Elongated Peptide Chain (Free Amino Group) Coupling->New_Peptide_Chain New Peptide Bond TFA Trifluoroacetic Acid (TFA) TFA->New_Peptide_Chain Boc Removal New_Peptide_Chain->Peptide_Chain Next Cycle

Caption: Logic of Boc protection in peptide synthesis.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Start Start: N-Boc-L-valine & Reagents Deprotonation 1. Deprotonation (NaH in THF, 0°C) Start->Deprotonation Methylation 2. N-Methylation (CH3I, 0°C to RT) Deprotonation->Methylation Quench 3. Quenching (Saturated NH4Cl) Methylation->Quench Extraction 4. Acidification & Extraction (HCl, Diethyl Ether) Quench->Extraction Drying 5. Drying & Concentration (MgSO4, Rotary Evaporation) Extraction->Drying Purification 6. Purification (Silica Gel Chromatography) Drying->Purification Final_Product End: Pure Boc-N-Me-L-Val-OH Purification->Final_Product

Caption: Workflow for Boc-N-Me-L-Val-OH synthesis.

References

understanding Boc protection in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Boc Protection in Peptide Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group was a foundational Nα-amino protecting group that enabled the routine synthesis of peptides. This guide provides a comprehensive technical overview of the Boc protection strategy, its underlying chemistry, detailed experimental protocols, and its place in modern peptide synthesis.

The Chemistry of the Boc Protecting Group

The Boc group is prized for its stability under a wide range of conditions and its facile removal with moderately strong acids.[1][2] This acid lability is the key to its use in a stepwise synthetic strategy.[2][3]

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino group of an amino acid is typically achieved through nucleophilic substitution using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4][5] The base deprotonates the amino group, enhancing its nucleophilicity to attack a carbonyl carbon of the anhydride.[5]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a critical step in the SPPS cycle, accomplished with a moderately strong acid like trifluoroacetic acid (TFA).[4][] The mechanism involves:

  • Protonation of the Boc group's carbonyl oxygen by the acid.[4]

  • Cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate.[2][4]

  • The carbamic acid readily decarboxylates, releasing the free amine of the peptide chain and carbon dioxide.[4]

The generated tert-butyl cation is a reactive electrophile that can cause side reactions, particularly alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2][7] Therefore, scavengers such as dithioethane (DTE) are often added to the deprotection solution to trap these cations.[7][8]

Mechanism of acid-catalyzed Boc deprotection.

The Boc Solid-Phase Peptide Synthesis (SPPS) Strategy

The Boc-SPPS methodology, also known as the Boc/Bzl strategy, relies on a principle of graduated acid lability.[9][10] The temporary Nα-Boc group is removed with a moderate acid (e.g., TFA), while more permanent, benzyl-based (Bzl) side-chain protecting groups and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for removal in the final cleavage step.[3][7][10]

The synthesis is a cyclical process involving three key steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[9]

  • Neutralization: The resulting ammonium salt is neutralized to the free amine with a hindered base, typically diisopropylethylamine (DIEA).[7][11]

  • Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent and reacted with the free amine to form a new peptide bond.[9]

This cycle is repeated until the desired peptide sequence is assembled.[9]

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Activator, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Check Is Peptide Complete? Wash3->Check Check->Deprotection No Cleavage Final Cleavage (e.g., HF, TFMSA) Check->Cleavage Yes End Purified Peptide Cleavage->End

The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Data Presentation: Reagents and Conditions

The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide.

Table 1: Nα-Boc Protection of Amino Acids

Reagent Base Solvent System Typical Time Typical Yield Notes
(Boc)₂O NaOH, Na₂CO₃, or TEA Dioxane/Water, THF/Water 1-2 hours >95% Most common and efficient method.[4]

| BOC-ON | Triethylamine (TEA) | Dioxane/Water | ~2 hours | Excellent | Byproduct is easily removed by extraction.[12] |

Table 2: Conditions for Nα-Boc Deprotection in SPPS

Reagent Concentration Scavenger (if needed) Typical Time Efficiency Notes
Trifluoroacetic acid (TFA) 25-50% in DCM 0.5% DTE for Cys, Met, Trp 20-30 minutes >99% The most standard and common method.[4][8]

| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | An alternative to TFA.[4] |

Table 3: Common Coupling Reagents Used in Boc-SPPS

Reagent Type Activation Mechanism Notes
DCC/HOBt Carbodiimide Forms HOBt active ester, suppresses racemization.[13] Dicyclohexylurea (DCU) byproduct is insoluble in DCM/DMF but soluble in TFA.[13]
HBTU/DIEA Aminium Salt Rapidly forms HOBt active ester. Highly efficient, especially for difficult couplings.[11][14]

| HATU/DIEA | Aminium Salt | Forms highly reactive HOAt active ester. | More reactive than HBTU due to the properties of HOAt.[14][15] |

Table 4: Common Final Cleavage Cocktails for Boc-SPPS

Reagent Conditions Scavengers Use Case
Hydrogen Fluoride (HF) 0°C, 1 hour Anisole, cresol, DMS "Low-High" HF procedure is common; requires specialized apparatus.[8][16]
TFMSA 0°C to RT, 1-2 hours Thioanisole, m-cresol, EDT A strong acid alternative to HF.[16]

| Reagent K | Room Temp, 1-2 hours | TFA/water/phenol/thioanisole/EDT | A universal cocktail for complex peptides, though often unnecessary with modern protecting groups.[9][17] |

Experimental Protocols

Protocol: Nα-Boc Protection of an Amino Acid (General)

This protocol describes a general procedure for protecting an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[4][12]

  • Dissolution : Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.

  • Reagent Addition : While stirring at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the solution.

  • Reaction : Continue stirring for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up : Dilute the mixture with water and perform an extraction with an organic solvent (e.g., ethyl acetate) to remove byproducts.

  • Isolation : Acidify the aqueous layer with a dilute acid (e.g., 5% citric acid) and extract the Boc-protected amino acid with ethyl acetate.

  • Drying : Dry the combined organic layers over sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Protocol: Standard Boc-SPPS Cycle

This protocol outlines the manual steps for one cycle of amino acid addition.[8][9]

  • Resin Swelling : Swell the Boc-aminoacyl-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Deprotection :

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (containing 0.5% DTE if necessary).

    • Perform a short pre-wash by agitating for 5 minutes, then drain.[8]

    • Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes to ensure complete deprotection.[8]

    • Drain the TFA solution.

  • Washing : Wash the peptide-resin thoroughly with DCM (2x) and then isopropanol (IPA) (2x) to remove residual TFA.[8]

  • Neutralization :

    • Add a solution of 5-10% DIEA in DCM to the resin.

    • Agitate for 1-2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess DIEA.

  • Coupling :

    • In a separate vessel, pre-activate the next Nα-Boc-amino acid (2-4 equiv.) with a coupling agent like HBTU (2-4 equiv.) in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Add DIEA (4-6 equiv.) to initiate the coupling reaction.[9]

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.

  • Final Washing : Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol: Final Cleavage and Peptide Precipitation

This protocol describes a general procedure using a TFA-based cleavage cocktail. For HF cleavage, specialized equipment and safety precautions are mandatory.[9]

  • Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage :

    • Add a pre-chilled cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to the resin in a reaction vessel.[9]

    • Stir the mixture at room temperature for 1-2 hours.

  • Peptide Isolation :

    • Filter the mixture to separate the resin beads. Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Precipitation :

    • Slowly add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether with stirring.

    • A white precipitate of the crude peptide should form.

  • Collection and Washing :

    • Collect the peptide by centrifugation or filtration.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying : Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase HPLC.

Orthogonality and Strategic Choice: Boc vs. Fmoc

The principle of orthogonality is crucial in multi-step synthesis.[1][18] Two protecting groups are orthogonal if one can be removed selectively without affecting the other.[1] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Bzl) groups are acid-labile, relying on different strengths of acid for removal.[19][20]

The main alternative, the Fmoc/tBu strategy, is truly orthogonal.[3][19] The Nα-Fmoc group is base-labile (removed by piperidine), while the tert-butyl (tBu) based side-chain groups are acid-labile (removed by TFA).[3] The choice between Boc and Fmoc strategies depends on the peptide sequence, desired modifications, and available equipment.

Strategy_Choice Start Peptide Synthesis Strategy Selection Question1 Synthesizing hydrophobic or aggregation-prone sequence? Start->Question1 Question2 Peptide contains acid-sensitive moieties (e.g., glycosylation)? Question1->Question2 No Boc_Strategy Consider Boc Strategy Question1->Boc_Strategy Yes Question3 Specialized HF apparatus available? Question2->Question3 No Fmoc_Strategy Consider Fmoc Strategy Question2->Fmoc_Strategy Yes Question3->Boc_Strategy Yes Question3->Fmoc_Strategy No

Decision framework for choosing between Boc and Fmoc strategies.

While the milder conditions of the Fmoc strategy have made it the dominant method for routine peptide synthesis, the Boc strategy remains a powerful and relevant tool.[2][3] It can offer advantages for synthesizing long or difficult sequences prone to aggregation, where the acidic deprotection step helps to solvate the growing peptide chain.[2][3] A thorough understanding of its chemistry and protocols is essential for its successful application in modern drug discovery and development.

References

The Dual-Edged Sword of the Backbone: An In-depth Technical Guide to the Role of N-methylation in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming their inherent limitations such as poor metabolic stability and low cell permeability. Among the arsenal of chemical biology tools, N-methylation—the substitution of an amide proton with a methyl group on the peptide backbone—stands out as a powerful and versatile strategy. This seemingly subtle alteration can profoundly influence a peptide's three-dimensional structure, and in turn, its biological activity, stability, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the multifaceted role of N-methylation in shaping peptide structure, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Structural and Energetic Consequences of N-Methylation

The primary effect of introducing a methyl group onto the amide nitrogen of a peptide backbone is twofold: it imparts steric hindrance and removes a hydrogen bond donor.[1] This modification has significant repercussions for the peptide's conformational freedom and polarity.

Conformational Constraints: The added steric bulk of the methyl group restricts rotation around the peptide bond, influencing the overall conformational landscape of the peptide.[1][2] This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, by locking the peptide into a more rigid, bioactive conformation.[1][3] The influence of N-methylation on conformation is highly dependent on the chirality of the adjacent amino acid residues. For instance, in homochiral sequences, N-methylation shows a strong preference for a βVI-folded conformation which contains a middle cis amide bond.[3] Conversely, heterochiral sequences tend to retain a βII-folded conformation with a trans middle amide bond.[3]

Energetic Impact: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which significantly increases the lipophilicity of the peptide.[1] This reduction in polarity is a key factor in enhancing membrane permeability, as it lowers the energetic penalty of transitioning from an aqueous environment to the hydrophobic core of a lipid bilayer.[2][4]

Enhancing Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of N-methylation in peptide drug design is the remarkable increase in resistance to enzymatic degradation.[5][6] Proteases, the enzymes responsible for cleaving peptide bonds, often recognize and bind to their substrates through a network of hydrogen bonds with the peptide backbone.

N-methylation confers proteolytic resistance primarily through two mechanisms:

  • Disruption of Enzyme Recognition: By removing the amide proton, N-methylation prevents the formation of crucial hydrogen bonds between the peptide and the active site of the protease.[2]

  • Steric Hindrance: The methyl group acts as a steric shield, physically obstructing the approach of the protease to the scissile peptide bond.[2][5] This steric hindrance can even confer protection to neighboring amide bonds, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[5]

The impact of N-methylation on proteolytic stability can be dramatic, leading to substantial increases in the in vivo half-life of therapeutic peptides.[5]

Table 1: Quantitative Comparison of Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
N-Me-D (at P2 position)Trypsin3 h72
N-Me-K (at P1 position)Trypsin> 42 h> 1000
N-Me-L (at P1' position)Trypsin> 42 h> 1000
N-Me-Y (at P2' position)Trypsin> 42 h> 1000
Peptide AUnmodifiedHuman Serum15 minutes-
N-methylated at P1Human Serum120 minutes8
Peptide BUnmodifiedHuman Serum35 minutes-
N-methylated at P2Human Serum> 240 minutes> 6.8

Data is illustrative and sourced from multiple studies.[2][5]

cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide Peptide_Backbone Peptide Backbone (with H-bond donors) Protease Protease Peptide_Backbone->Protease Binding & Cleavage NMe_Peptide_Backbone N-Methylated Backbone (H-bond donor removed, steric shield added) NMe_Peptide_Backbone->Protease Binding Inhibited Stability Stability NMe_Peptide_Backbone->Stability Enhanced Degradation Degradation Protease->Degradation Rapid

Mechanism of N-methylation-induced proteolytic stability.

Improving Membrane Permeability and Oral Bioavailability

A major hurdle in peptide drug development is achieving sufficient membrane permeability to allow for oral administration and targeting of intracellular components. N-methylation has emerged as a key strategy to enhance the ability of peptides to cross cellular membranes.[4][7][8]

The primary mechanisms by which N-methylation improves membrane permeability include:

  • Reduced Hydrogen Bonding Capacity: By removing amide protons, N-methylation decreases the peptide's overall capacity for hydrogen bonding with surrounding water molecules.[2][4] This reduces the energetic cost of desolvation, which is a critical step for a molecule to partition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[4]

  • Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further favoring its interaction with the lipid membrane.[2]

  • Conformational Control and Shielding of Polar Groups: The conformational constraints imposed by N-methylation can promote the formation of intramolecular hydrogen bonds.[4][7] This allows the peptide to adopt a "chameleonic" structure where polar groups are shielded from the solvent, presenting a more hydrophobic exterior to the cell membrane and facilitating passive diffusion.[4]

These effects can lead to a significant improvement in oral bioavailability, a long-sought-after goal in peptide therapeutics.[7][9]

Table 2: Impact of N-Methylation on Peptide Permeability

Peptide ScaffoldN-Methylation StatusAssay TypeApparent Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (F) in Rat
Cyclic Hexapeptide 1Non-methylatedRRCK0.2 ± 0.1-
TrimethylatedRRCK2.1 ± 0.128%
Cyclic Hexapeptide 2Non-methylatedRRCK0.1 ± 0.1-
TetramethylatedRRCK1.1 ± 0.1-
Veber-Hirschmann AnalogNon-methylated--Not bioavailable
Tri-N-methylated--10%

Data compiled from multiple sources.[7][9]

cluster_unmodified Unmodified Peptide cluster_modified N-Methylated Peptide High_H_Bond_Donors High Number of H-bond Donors Flexible_Conformation Flexible Conformation (Polar Groups Exposed) High_H_Bond_Donors->Flexible_Conformation Low_Permeability Low Membrane Permeability Flexible_Conformation->Low_Permeability N_Methylation Incorporation of N-Methyl Group Flexible_Conformation->N_Methylation Reduced_H_Bond_Donors Reduced H-bond Donors Constrained_Conformation Constrained Conformation (Polar Groups Shielded) Reduced_H_Bond_Donors->Constrained_Conformation Enhanced_Permeability Enhanced Membrane Permeability Constrained_Conformation->Enhanced_Permeability N_Methylation->Reduced_H_Bond_Donors

Mechanism of N-methylation enhanced permeability.

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides often presents challenges due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[1][10] Several methods have been developed to address this, with on-resin methylation being a common and effective approach.[11][12]

On-Resin N-Methylation Protocol (Fukuyama-Mitsunobu approach adaptation):

This three-step procedure is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[13]

  • Sulfonylation: The N-terminal α-amino group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

    • Reagents: o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine or diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP) or dichloromethane (DCM).

    • Procedure: Swell the resin in the appropriate solvent. Add the sulfonylation cocktail to the resin and shake at room temperature. The reaction progress can be monitored by a Kaiser test (will be negative upon completion).

  • Methylation: The sulfonated amine is then methylated.

    • Reagents: A methylating agent such as methyl p-toluenesulfonate or dimethyl sulfate, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in a suitable solvent like dimethylformamide (DMF).

    • Procedure: Add the methylation solution to the sulfonated resin and shake at room temperature.

  • Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine.

    • Reagents: A thiol, such as β-mercaptoethanol or thiophenol, and a base like DBU in DMF.

    • Procedure: Treat the resin with the desulfonylation solution and shake until the protecting group is completely removed.

Coupling onto an N-Methylated Amino Acid:

Coupling the next amino acid onto the newly formed N-methylated (secondary) amine is particularly challenging.[14] The use of potent coupling reagents is often necessary to achieve high yields.[10][14]

  • Recommended Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), or PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazole) are often effective.[10][14]

  • Protocol using HATU:

    • Swell the resin in DMF or NMP.

    • Dissolve 4 equivalents of the Fmoc-amino acid in DMF or NMP.

    • Add 4 equivalents of HATU and 8 equivalents of DIEA.

    • Mix the solution at room temperature for 5 minutes for pre-activation.

    • Add the activated amino acid solution to the resin and shake for at least one hour.

    • Monitor the coupling completion using a bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.[14]

Start Resin-Bound Peptide (Free N-terminus) Sulfonylation 1. Sulfonylation (o-NBS-Cl, Base) Start->Sulfonylation Methylation 2. Methylation (Methylating Agent, Base) Sulfonylation->Methylation Desulfonylation 3. Desulfonylation (Thiol, Base) Methylation->Desulfonylation N_Methylated_Peptide N-Methylated Peptide on Resin Desulfonylation->N_Methylated_Peptide Difficult_Coupling 4. Coupling of next aa (HATU, DIEA) N_Methylated_Peptide->Difficult_Coupling Continue_SPPS Continue SPPS Difficult_Coupling->Continue_SPPS Cleavage_Purification Cleavage from Resin & Purification Continue_SPPS->Cleavage_Purification

Workflow for on-resin N-methylation in SPPS.

Proteolytic Stability Assay

This assay measures the rate of peptide degradation in the presence of a specific protease or in a biological matrix like human serum.[2][5]

  • Peptide Synthesis and Purification: Synthesize both the non-methylated and N-methylated peptides using SPPS and purify them to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the peptides by mass spectrometry.[5]

  • Reaction Setup: Dissolve the peptide in an appropriate assay buffer (e.g., phosphate-buffered saline for serum stability or a specific buffer for a purified enzyme).

  • Initiation of Digestion: Add the protease or serum to the peptide solution to initiate the degradation reaction. Incubate at 37°C.

  • Time-Point Quenching: At various time points, withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).[2]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of the remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) from the degradation curve.[2]

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4][8]

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².[4]

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test peptide dissolved in HBSS to the apical (donor) compartment.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS or another sensitive analytical method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of peptide appearance in the receiver compartment.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the peptide in the donor compartment.[4]

Conclusion

N-methylation is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. By strategically introducing methyl groups into the peptide backbone, it is possible to fine-tune critical properties, including conformational rigidity, proteolytic stability, and membrane permeability. This can lead to the rational design of peptide-based therapeutics with significantly improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the structural and functional consequences of N-methylation, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this modification to create the next generation of peptide drugs.

References

An In-depth Technical Guide to the Solubility of Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-N-methyl-L-valine, a crucial protected amino acid in peptide synthesis and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for its determination.

Core Compound Information

Boc-N-methyl-L-valine is a derivative of the amino acid L-valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and N-methylated. This modification is significant in peptide synthesis as N-methylation can enhance the metabolic stability and cell permeability of peptides. Understanding its solubility is critical for its effective use in synthetic protocols and formulation development.

Solubility Data

SolventSolubilitySource
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
WaterLess Soluble / Insoluble[1][2]
DichloromethaneSoluble[3]
Dimethylformamide (DMF)Soluble[3]
ChloroformSoluble[2]
EthanolFreely Soluble (for Boc-L-valine)[4]
EtherFreely Soluble (for Boc-L-valine)[4]

Note: Some of the qualitative solubility data is for the related compound Boc-L-valine and should be considered as an estimation for Boc-N-methyl-L-valine.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Boc-N-methyl-L-valine in a given solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.

Materials:

  • Boc-N-methyl-L-valine

  • Selected solvents (e.g., methanol, DMSO, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known mass of Boc-N-methyl-L-valine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

  • Equilibration:

    • Add an excess amount of Boc-N-methyl-L-valine to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to allow the solution to reach equilibrium. This may take several hours to days, depending on the compound and solvent.

  • Sample Preparation:

    • After equilibration, carefully remove the vial and allow the undissolved solid to settle.

    • Centrifuge the sample to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Using HPLC:

      • Inject the filtered supernatant onto the HPLC system.

      • Analyze the sample under the same conditions as the calibration standards.

      • Determine the concentration of Boc-N-methyl-L-valine in the sample by comparing its peak area to the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • If Boc-N-methyl-L-valine has a suitable chromophore, measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax).

      • Use the calibration curve to determine the concentration of the compound in the sample.

  • Calculation of Solubility:

    • The concentration determined in the previous step represents the solubility of Boc-N-methyl-L-valine in the chosen solvent at the specified temperature. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

The following diagram illustrates the general experimental workflow for determining the solubility of Boc-N-methyl-L-valine.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start weigh Weigh excess Boc-N-methyl-L-valine start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate at constant temperature (e.g., 25°C) add_solvent->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter analyze Analyze concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

References

In-Depth Technical Guide: Boc-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and quality control workflow for Boc-N-Me-Val-OH (Boc-N-methyl-L-valine), a critical building block in peptide synthesis and drug discovery.

Physicochemical Properties

Boc-N-Me-Val-OH is an N-methylated amino acid derivative where the amino group of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions and allowing for controlled peptide chain elongation.[1][2]

The key quantitative properties of Boc-N-Me-Val-OH are summarized in the table below, with comparative data for the non-methylated analog, Boc-L-valine, for reference.

PropertyBoc-N-Me-Val-OHBoc-L-Valine
Molecular Weight 231.29 g/mol [3][4][5]217.26 g/mol [6][7]
Molecular Formula C₁₁H₂₁NO₄[1][2][4]C₁₀H₁₉NO₄[6][7]
CAS Number 45170-31-8[1][3][4][8]13734-41-3[7]
Appearance White to off-white powder or solid[2]White crystalline powder[9]
Melting Point 47 - 51 °C[1]77 - 80 °C[10]
Optical Rotation [α]20/D -94±3° (c=0.5% in ethanol)[4][5]-6.2±0.5° (c=1% in acetic acid)[10]
Purity (Assay) ≥99.0% (TLC)[4][5]≥99.0% (T)[10]

Experimental Protocols for Characterization

The precise characterization of Boc-N-Me-Val-OH is essential to ensure its identity, purity, and suitability for peptide synthesis.[3] The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the molecule.

  • Objective: To verify the chemical structure of Boc-N-Me-Val-OH, including the presence of the Boc group, the N-methyl group, and the valine side chain.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of Boc-N-Me-Val-OH and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    • Instrument Setup:

      • Insert the NMR tube into the spectrometer.

      • Lock the field frequency using the deuterium signal from the solvent.

      • Shim the magnetic field to optimize homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[3]

      • Expected Signals: A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group (around 1.4 ppm), a singlet for the three protons of the N-methyl group, and signals corresponding to the protons of the valine residue.[3]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[3]

      • Expected Signals: Resonances for the quaternary and methyl carbons of the Boc group, the N-methyl carbon, the carbonyl carbon, and the carbons of the valine backbone and side chain.[3]

    • Data Processing and Analysis:

      • Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction).

      • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

      • Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the Boc-N-Me-Val-OH structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Objective: To verify the molecular mass of Boc-N-Me-Val-OH.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of Boc-N-Me-Val-OH in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

    • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

    • Data Analysis: Look for the molecular ion peak corresponding to the calculated mass of Boc-N-Me-Val-OH (231.29). Common adducts to look for are [M+H]⁺ (232.29) or [M+Na]⁺ (254.27).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

  • Objective: To determine the purity of Boc-N-Me-Val-OH and identify any potential impurities.

  • Methodology:

    • Sample Preparation: Prepare a standard solution of Boc-N-Me-Val-OH of known concentration in the mobile phase.

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is common.

      • Flow Rate: A typical flow rate is 1 mL/min.

      • Detection: UV detection at a wavelength around 214 nm.

    • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

    • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quality Control Workflow

A robust quality control (QC) process is critical to ensure the reliability of Boc-N-Me-Val-OH as a raw material in peptide synthesis.[8] The following diagram illustrates a typical QC workflow.

QC_Workflow raw_material Receipt of Boc-N-Me-Val-OH Batch visual_inspection Visual Inspection (Color, Form) raw_material->visual_inspection hplc Purity Assessment (HPLC) visual_inspection->hplc Initial Check OK nmr Structural Confirmation (¹H and ¹³C NMR) hplc->nmr ms Molecular Weight Verification (MS) nmr->ms optical_rotation Chiral Integrity (Polarimetry) ms->optical_rotation pass_qc Batch Passes QC optical_rotation->pass_qc All Specs Met fail_qc Batch Fails QC optical_rotation->fail_qc Out of Spec release Release for Peptide Synthesis pass_qc->release quarantine Quarantine and Further Investigation fail_qc->quarantine documentation Documentation (Certificate of Analysis) release->documentation quarantine->documentation

References

The Stability of Boc-Protected Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and organic chemistry. Its widespread use is attributed to its unique stability profile: robust under many synthetic conditions yet readily removable under specific acidic environments. This technical guide provides a comprehensive analysis of the stability of Boc-protected amino acids, offering quantitative data, detailed experimental protocols, and a thorough examination of factors influencing its performance in complex synthetic applications, particularly in Solid-Phase Peptide Synthesis (SPPS).

Core Chemical Stability Profile

The utility of the Boc group is defined by its predictable lability under acidic conditions and its stability towards basic, nucleophilic, and reductive environments. This selective reactivity is fundamental to the principle of orthogonal protection in multi-step synthesis.

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage by acids. The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or hydrogen chloride (HCl) in an organic solvent like dioxane.[1][2][3] The cleavage mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, leading to the fragmentation of the protonated intermediate. This fragmentation yields a stable tert-butyl cation, carbon dioxide, and the free amine.[4] The rate of this acid-catalyzed hydrolysis has been found to exhibit a second-order dependence on the concentration of acids like HCl.

Stability to Basic and Nucleophilic Conditions: A key advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions.[5] It is resistant to hydrolysis by bases and stable towards common nucleophiles, which allows for the use of base-labile protecting groups, such as Fmoc, in orthogonal protection schemes.[6]

Reductive Stability: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), a method typically used to remove the Carboxybenzyl (Cbz or Z) protecting group.[7] This orthogonality is crucial when designing synthetic routes that require the selective deprotection of different functional groups within the same molecule.

The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boc-Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc-Amine->Protonated_Boc Protonation Acid H+ Amine R-NH3+ Protonated_Boc->Amine Fragmentation CO2 CO₂ Protonated_Boc->CO2 Isobutylene Isobutylene Protonated_Boc->Isobutylene via t-butyl cation

Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Stability Data

The efficiency of Boc deprotection is highly dependent on the reagent, solvent, temperature, and the specific amino acid residue. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Acidic Deprotection Conditions
SubstrateReagent/SolventTimeYield/ResultReference(s)
N-Boc-Amino Acids4 M HCl in Dioxane30 minFast, efficient, and selective deprotection[2][3]
N-Boc-Amino Acids50% TFA in DCM5 minIncomplete deprotection (78% target peptide)[8]
N-Boc-Amino Acids50% TFA in DCM> 5 min (longer)Complete deprotection[8]
Boc-Peptide50% TFA in DCM15 - 25 minStandard condition for Boc-SPPS[9]
N-Boc derivativesPTSA-based Deep Eutectic Solvent10 - 30 minQuantitative yields[10]
Table 2: Thermal Deprotection of N-Boc Amines (30 min residence time)
SubstrateSolventTemperature (°C)Conversion/Yield (%)Reference(s)
N-Boc ImidazoleTFE120100[11]
N-Boc ImidazoleMethanol120100[11]
N-Boc ImidazoleTHF20097[11]
N-Boc AnilineTFE24093[11]
N-Boc AnilineMethanol24088[11]
N-Boc PhenethylamineTFE24044[11]

Orthogonality in Peptide Synthesis

The success of complex peptide synthesis relies on the orthogonal stability of different protecting groups. The Boc group's acid-lability is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. This allows for selective deprotection at various stages of the synthesis.

Orthogonal_Protection Boc Boc Group Acid Acid (TFA, HCl) Boc->Acid Cleaved by Base Base (Piperidine) Boc->Base Stable H2_PdC H₂/Pd-C Boc->H2_PdC Stable Fmoc Fmoc Group Fmoc->Acid Stable Fmoc->Base Cleaved by Fmoc->H2_PdC Stable Cbz Cbz Group Cbz->Acid Generally Stable (cleaved by HBr/AcOH) Cbz->Base Stable Cbz->H2_PdC Cleaved by

Orthogonal deprotection strategies for common amine protecting groups.

Side-Chain Protection in Boc-SPPS

In Boc-based SPPS, side-chain functional groups are typically protected with groups that are stable to the TFA used for Nα-Boc removal but are cleaved during the final step with strong acids like anhydrous hydrogen fluoride (HF).[12]

Table 3: Common Side-Chain Protecting Groups in Boc-SPPS and Their Stability
Amino AcidSide-Chain Protecting GroupStability to TFA (for Nα-Boc removal)Final Cleavage ReagentReference(s)
ArgTosyl (Tos)StableHF[13]
ArgNitro (NO₂)StableHF[13]
Asp/GluBenzyl (Bzl)StableHF
Cys4-methylbenzyl (Meb)StableHF[14]
HisDinitrophenyl (Dnp)StableThiophenol (orthogonal)[13][15]
HisTosyl (Tos)Labile to HOBt, can be unstableHF[13]
Lys2-Chlorobenzyloxycarbonyl (2-Cl-Z)StableHF[13]
MetNone (Sulfoxide)Prone to oxidation and S-alkylationHF with scavengers[16][17]
TrpFormyl (For)StablePiperidine/HF with scavengers[15]
Tyr2,6-Dichlorobenzyl (2,6-Cl₂-Bzl)StableHF[13]

Common Side Reactions

During the repetitive acid treatments in Boc-SPPS, several side reactions can occur, potentially leading to impurities and reduced yields.

  • t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly Tryptophan and Methionine.[17][18] This is typically suppressed by adding "scavengers" like thioanisole or triisopropylsilane (TIS) to the cleavage cocktail.[1]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate, especially during the final strong acid cleavage step.[9] This can lead to a mixture of α- and β-aspartyl peptides.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin. This side reaction can be suppressed in Boc-based synthesis by using in situ neutralization protocols.[19]

  • Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation to the sulfoxide, particularly under acidic conditions.[19] The inclusion of scavengers like dithiothreitol (DTT) can help suppress this.[19]

The following diagram illustrates the pathway of aspartimide formation.

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Aspartimide Aspartimide Intermediate Peptide->Aspartimide Intramolecular Cyclization (Acid/Base Catalyzed) Alpha_Peptide α-Asp Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Asp Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis

Side reaction pathway for aspartimide formation.

Experimental Protocols

Detailed and validated protocols are essential for the successful application of Boc-protected amino acids.

Protocol 1: Standard Nα-Boc Deprotection in SPPS

This protocol outlines a typical cycle for removing the Nα-Boc group during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropyl alcohol (IPA)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Pre-wash: Wash the resin with a 50% (v/v) solution of TFA in DCM for 5 minutes.[9]

  • Deprotection: Treat the resin with a fresh 50% (v/v) solution of TFA in DCM for 15-25 minutes with agitation.[9] For peptides containing sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution.[9][18]

  • Washing: Wash the resin thoroughly with DCM (3x) followed by IPA (2x) to remove residual TFA.[9]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% (v/v) solution of DIEA in DCM (2x for 2 minutes each).

  • Final Wash: Wash the resin again with DCM (3x) to remove excess base. The peptide-resin is now ready for the next coupling step.

Protocol 2: HPLC-MS Monitoring of Boc Deprotection

This protocol provides a method to quantitatively monitor the rate of Boc group cleavage.

Materials:

  • Boc-protected amino acid or peptide

  • Deprotection reagent (e.g., 50% TFA in DCM)

  • Quenching solution (e.g., initial mobile phase composition)

  • Reversed-phase HPLC system with a C18 column and UV detector

  • Mass spectrometer (MS) with an electrospray ionization (ESI) source

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate in the deprotection reagent at a known concentration and temperature (e.g., room temperature).

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it significantly with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject the quenched and diluted sample into the LC-MS system.

  • Data Acquisition: Monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak over time. Quantify the relative peak areas from the UV chromatogram to determine the percentage of deprotection at each time point.

The following diagram outlines the general workflow for this experimental protocol.

HPLC_Workflow Start Start Deprotection Reaction (Boc-Substrate + Acid) Sample Withdraw Aliquot at Time = t Start->Sample Sample->Sample Repeat at different time points Quench Quench Reaction (Dilute with Mobile Phase) Sample->Quench Inject Inject into LC-MS Quench->Inject Analyze Analyze Data (Peak Area vs. Time) Inject->Analyze

Experimental workflow for HPLC-MS stability analysis.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group remains an indispensable tool in chemical synthesis due to its well-defined and reliable stability profile. Its robustness towards basic, nucleophilic, and reductive conditions, combined with its predictable lability in the presence of acid, provides chemists with a versatile option for amine protection. A thorough understanding of its stability, potential side reactions, and the appropriate use of side-chain protection and scavengers is critical for the successful synthesis of complex peptides and other molecular targets. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to optimize their synthetic strategies and achieve higher yields and purity in their products.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-N-Me-Dl-Val-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation, the substitution of the amide proton with a methyl group, confers several advantageous properties to peptides. These include enhanced proteolytic stability, leading to a longer in vivo half-life, and improved membrane permeability, which can increase oral bioavailability. Furthermore, the conformational constraints imposed by the N-methyl group can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.

Boc-N-Me-Dl-Val-OH is a protected, N-methylated derivative of the amino acid valine. The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus makes it suitable for use in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl (Boc/benzyl) protection strategy. The DL-racemic nature of this particular building block may be utilized in specific applications, such as the generation of peptide libraries for screening purposes or when the stereochemistry at this position is not critical for activity. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using Boc-SPPS.

Challenges in Incorporating N-Methylated Amino Acids

The primary challenge in the SPPS of peptides containing N-methylated amino acids lies in the coupling step. The presence of the N-methyl group increases steric hindrance and reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amines. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower overall yields of the desired peptide. Consequently, the choice of coupling reagent and reaction conditions is critical for successful synthesis.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance associated with N-methylated amino acids. The following table summarizes the performance of several common coupling reagents used in SPPS for the acylation of sterically hindered and N-methylated amino acids.

Coupling ReagentReagent TypeTypical Coupling Efficiency for N-Methylated Amino AcidsRelative Reaction RateKey Considerations
HATU Uronium Salt>95%Very FastHighly effective for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.
HBTU Uronium Salt90-95%FastA cost-effective and reliable option, though generally less reactive than HATU for hindered residues.
PyBOP Phosphonium Salt90-95%FastByproducts are generally less problematic than those from BOP. Effective for hindered residues.
PyAOP Phosphonium Salt>95%Very FastEspecially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.
BOP-Cl Phosphinoyl ChlorideModerateModerateAn older reagent used for hindered couplings, but can cause significant racemization.
COMU Uronium Salt>95%Very FastA third-generation uronium reagent with high solubility and a good safety profile.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of this compound to the growing peptide chain on the solid support.

Materials:

  • Peptide-resin (e.g., Merrifield resin with the growing peptide chain)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Methanol (MeOH)

  • Bromophenol Blue solution (0.1% in DMF)

Workflow Diagram:

SPPS_Cycle Resin Peptide-Resin (Boc-Protected N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_DCM1 DCM Wash Deprotection->Wash_DCM1 Neutralization Neutralization (10% DIPEA in DMF) Wash_DCM1->Neutralization Wash_DMF1 DMF Wash Neutralization->Wash_DMF1 Coupling Coupling: This compound HATU/DIPEA in DMF Wash_DMF1->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling If incomplete, recouple Wash_DMF2 DMF Wash Monitoring->Wash_DMF2 If complete Wash_DCM2 DCM Wash Wash_DMF2->Wash_DCM2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash_DCM2->Next_Cycle

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Drain the solution.

  • Washing:

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin with isopropanol (2 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vessel, pre-activate the amino acid by dissolving this compound (3 equivalents relative to the resin substitution) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and allow it to react for 1-2 minutes.

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Add a few drops of the Bromophenol Blue solution.

    • Observe the color of the beads. Blue or green indicates an incomplete reaction (free secondary amine), while yellow/orange indicates a complete reaction.

    • If the reaction is incomplete, drain the coupling solution and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the N-Methylated Peptide from Merrifield Resin

This protocol describes the final step of cleaving the synthesized peptide from the Merrifield resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • p-Cresol (scavenger)

  • Diethyl ether (cold)

  • Specialized HF cleavage apparatus

Procedure:

  • Preparation:

    • Ensure the final N-terminal Boc group has been removed from the peptide-resin as described in Protocol 1 (steps 2 and 3).

    • Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add the scavengers (e.g., a mixture of anisole and p-cresol) to the reaction vessel.

    • Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

    • Carefully distill the required amount of anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Triturate the resin with diethyl ether to precipitate the crude peptide.

    • Filter the precipitated peptide and wash it several times with cold diethyl ether.

  • Peptide Extraction and Lyophilization:

    • Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% acetic acid).

    • Lyophilize the peptide solution to obtain the crude peptide as a powder.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Example: N-Methylated Amino Acids in Immunosuppressive Peptides

A prominent example of a bioactive peptide containing multiple N-methylated amino acids, including N-methyl-L-valine, is Cyclosporin A . Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent graft rejection and in the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of key signaling pathways in T-lymphocytes, thereby preventing the production of pro-inflammatory cytokines.

Signaling Pathway of Cyclosporin A

The primary intracellular target of Cyclosporin A is cyclophilin. The Cyclosporin A-cyclophilin complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation. Additionally, Cyclosporin A has been shown to inhibit the JNK and p38 MAP kinase signaling pathways, further contributing to its immunosuppressive effects.[2][3]

CyclosporinA_Pathway cluster_Cell T-Lymphocyte cluster_Nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calcineurin Calcineurin (Phosphatase) Ca_ion->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene translocates to nucleus and activates JNK_p38 JNK/p38 MAPK Pathways CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_Cyc_Complex Cyclosporin A- Cyclophilin Complex Cyclophilin->CsA_Cyc_Complex CsA_Cyc_Complex->Calcineurin inhibits CsA_Cyc_Complex->JNK_p38 inhibits

Caption: Mechanism of action of Cyclosporin A.

Conclusion

The use of this compound and other N-methylated amino acids in SPPS is a valuable tool for the development of novel peptide-based therapeutics with improved pharmacological properties. While the incorporation of these modified residues presents synthetic challenges, the use of optimized protocols and highly efficient coupling reagents such as HATU can lead to successful synthesis. The example of Cyclosporin A highlights the profound impact that N-methylation can have on the biological activity and therapeutic utility of peptides. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols for the Use of Boc-N-methyl-L-valine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-valine, into peptide sequences is a critical strategy in medicinal chemistry and drug development. This modification offers several advantages, including enhanced proteolytic stability, increased membrane permeability, and the ability to modulate peptide conformation and bioactivity. However, the steric hindrance presented by the N-methyl group, in addition to the bulky side chain of valine, poses significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

These application notes provide a comprehensive guide for the successful incorporation of Boc-N-methyl-L-valine in SPPS. We will cover the selection of appropriate coupling reagents, detailed experimental protocols, and strategies to overcome common challenges, ensuring high-yield and high-purity synthesis of N-methylated peptides.

Challenges in Coupling Boc-N-methyl-L-valine

The primary obstacle in utilizing Boc-N-methyl-L-valine is the steric hindrance at the secondary amine.[1] This bulkiness impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the kinetics of the coupling reaction. Consequently, standard coupling protocols often result in low yields. To achieve efficient incorporation, the use of potent coupling reagents and optimized reaction conditions is essential.[2]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Boc-N-methyl-L-valine. Urnium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity. The following table summarizes the performance of commonly employed coupling reagents for sterically hindered couplings. While specific quantitative data for Boc-N-methyl-L-valine is not extensively documented in a single comparative study, the data presented for sterically hindered amino acids provides a strong indication of expected performance.

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastVery LowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[3][4]
PyAOP Phosphonium Salt>95Very FastVery LowStrong activating agent with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.[5][6]
COMU Aminium/Uronium Salt>95Very FastVery LowA third-generation uronium reagent with high solubility and a good safety profile. Outperforms HBTU in some difficult sequences.[3]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option, though often less effective than HATU for N-methylated residues.[2][7]
PyBOP Phosphonium Salt90-95FastLowEfficient for hindered residues, and its byproducts are generally less problematic than those from BOP.[3]
DIC/HOBt Carbodiimide/Additive85-90ModerateLow to ModerateA classic and economical choice, but may be inefficient for highly hindered couplings.[7]
DIC/Oxyma Carbodiimide/Additive>95FastVery LowOxymaPure® is an excellent, non-explosive additive that can significantly suppress racemization.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Boc-N-methyl-L-valine into a peptide sequence using the highly recommended HATU coupling reagent. These protocols can be adapted for other potent coupling reagents with minor modifications.

General SPPS Workflow

The overall process of solid-phase peptide synthesis follows a cyclical workflow.

SPPS_Workflow Resin_Swelling 1. Resin Swelling Deprotection 2. N-terminal Boc Deprotection Resin_Swelling->Deprotection Neutralization 3. Neutralization Deprotection->Neutralization Coupling 4. Amino Acid Coupling Neutralization->Coupling Washing Washing Steps Coupling->Washing Repeat for each amino acid Washing->Deprotection Final_Cleavage 5. Final Cleavage and Deprotection Washing->Final_Cleavage After final coupling

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Coupling of Boc-N-methyl-L-valine using HATU

This protocol is suitable for most sequences where a single coupling is anticipated to be sufficient.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-methyl-L-valine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.[8]

    • If starting a new synthesis, ensure the first amino acid is properly attached to the resin.

  • Boc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for a 5-minute pre-wash, then drain.[1]

    • Add a fresh 50% TFA/DCM solution and agitate for an additional 20 minutes.[1][9]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes. Repeat this step once.[7]

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-N-methyl-L-valine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents, optional but recommended for minimizing racemization) in DMF.[2]

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 5 minutes.[2]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.[2]

  • Monitoring the Coupling Reaction:

    • The Kaiser test is not effective for monitoring the coupling to a secondary amine like N-methyl-valine. The bromophenol blue test can be used as an alternative.

    • Bromophenol Blue Test: Take a small sample of resin beads and wash them with methanol. Add a few drops of a bromophenol blue solution in DMF. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.

  • Washing:

    • After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences

If the monitoring test from Protocol 1 indicates an incomplete reaction, a second coupling is necessary.

Procedure:

  • Following the first coupling attempt, drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF (3x) to remove any residual reagents.[10]

  • Prepare a fresh solution of activated Boc-N-methyl-L-valine as described in Protocol 1, Step 4.[10]

  • Add the fresh coupling solution to the resin and agitate for another 2-4 hours.

  • Repeat the monitoring test to confirm the completion of the reaction.

  • If the coupling is still incomplete, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Proceed with the washing steps as described in Protocol 1, Step 6.

Troubleshooting_Workflow Start Perform First Coupling Monitor Monitor Reaction (e.g., Bromophenol Blue Test) Start->Monitor Complete Coupling Complete Monitor->Complete Incomplete Coupling Incomplete Monitor->Incomplete Proceed Proceed to Next Cycle Complete->Proceed Double_Couple Perform Double Coupling Incomplete->Double_Couple Monitor2 Monitor Reaction Again Double_Couple->Monitor2 Monitor2->Complete Still_Incomplete Still Incomplete Monitor2->Still_Incomplete Capping Cap Unreacted Amines Still_Incomplete->Capping Capping->Proceed

Caption: Decision workflow for handling difficult couplings of Boc-N-methyl-L-valine.

Final Cleavage and Purification

After the desired peptide sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.

Procedure:

  • Final Boc Deprotection: Perform the N-terminal Boc deprotection on the final amino acid as described in Protocol 1, Step 2.

  • Resin Drying: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • A common cleavage cocktail for the Boc/Bzl strategy is a mixture of anhydrous Hydrogen Fluoride (HF) with scavengers such as anisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used.[9] A typical cleavage cocktail would be TFMSA/TFA/thioanisole.

    • Treat the dried peptide-resin with the cleavage cocktail for 1-2 hours at 0°C.[9]

  • Peptide Precipitation and Washing:

    • After cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether.

    • The crude peptide is collected by centrifugation or filtration and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[1]

  • Purification:

    • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Conclusion

The successful incorporation of Boc-N-methyl-L-valine in SPPS is highly dependent on the use of potent coupling reagents and optimized protocols to overcome the challenge of steric hindrance. Reagents such as HATU, PyAOP, and COMU are strongly recommended for achieving high coupling efficiencies.[2] For particularly difficult couplings, a double coupling strategy should be employed. By following the detailed protocols and troubleshooting workflows provided in these application notes, researchers can effectively synthesize N-methylated peptides for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Coupling Methods for Boc-N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development.[1][2] N-methylation, the substitution of an amide proton with a methyl group, confers several advantageous properties to peptides, including enhanced metabolic stability against proteolytic degradation, improved membrane permeability, and constrained conformational flexibility.[2][3] These modifications can lead to peptides with increased oral bioavailability and optimized pharmacological profiles.[1][2]

However, the synthesis of N-methylated peptides presents significant challenges, primarily during the peptide bond formation step.[3][4] This document provides detailed application notes on the most effective coupling methods for Boc-protected N-methylated amino acids, complete with quantitative data, detailed experimental protocols, and troubleshooting workflows for researchers, scientists, and drug development professionals.

The Challenge: Steric Hindrance in Coupling

The primary obstacle in the acylation of N-methylated amino acids is the steric hindrance caused by the N-methyl group.[1][3][5] This steric bulk physically impedes the approach of the activated carboxyl group, significantly slowing the reaction rate compared to the coupling of primary amines.[1][5] This reduced nucleophilicity necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve acceptable yields and avoid incomplete reactions.[1][3] Furthermore, the prolonged reaction times or elevated temperatures sometimes required can increase the risk of epimerization at the chiral center of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1]

Recommended Coupling Reagents

To overcome the low reactivity of N-methylated amino acids, several classes of highly efficient coupling reagents have been developed and successfully applied. The choice of reagent is critical for achieving high coupling efficiency.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are among the most popular and effective coupling reagents. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is particularly effective for coupling sterically hindered and N-methylated amino acids due to its high reactivity and ability to minimize racemization.[6][7] While HBTU and HCTU are also effective, HATU is generally considered superior for these difficult couplings.[7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP, PyBrOP): This class of reagents is also highly effective. Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) is an exceptionally reactive agent well-suited for difficult couplings.[6][7][8] (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[9]

  • Other High-Efficiency Reagents (e.g., COMU, BOP-Cl): (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt that offers coupling efficiencies comparable to HATU but with a better safety profile, as it does not release explosive benzotriazole byproducts.[6][9][10] Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) is another very effective reagent for the acylation of N-methyl amino acids.[7][11]

  • Carbodiimides (e.g., DIC/HOBt): While the combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) is a staple in standard peptide synthesis, it is often less efficient for sterically hindered N-methylated residues and may lead to lower yields compared to uronium or phosphonium reagents.[9][]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative effectiveness and typical conditions for common coupling reagents used for Boc-N-methylated amino acids. Coupling efficiencies can be sequence-dependent and may require optimization.

Coupling ReagentEquivalents (AA/Reagent/Base)Typical SolventPre-activationCoupling TimeReported Efficiency (N-Me)Key Characteristics
HATU 3-4 / 3-4 / 6-8 (DIEA)DMF, NMP2-5 min2-4 hours~95-98%[13]Highly effective, low racemization. Recommended for most N-methyl couplings.[7]
PyBrOP 2 / 2 / 6 (DIEA)DCM, DMF1 min (at 0°C)1-2 hoursHighVery powerful reagent for highly hindered couplings.[7][8]
PyAOP 2-3 / 2-3 / 4-6 (DIEA)DMF1-5 min2-4 hoursHighEspecially effective for N-Me to N-Me couplings.[9]
COMU 3 / 3 / 3-6 (DIEA)DMF, NMP1-5 min1-3 hoursHighSafer alternative to HBTU/HATU with comparable efficiency.[6][9][10]
BOP-Cl 2-3 / 2-3 / 4-6 (DIEA)DCM, DMFNot specified1-3 hoursHighVery effective but may require careful handling.[7][11]
DIC/HOBt 3 / 3 / 3 (HOBt)DMF, DCM10-15 min2-4 hoursModerate-HighStandard, cost-effective method; may require double coupling.[2]

Experimental Protocols

Note on Monitoring: The standard Kaiser test for free primary amines will give a false negative result for N-methylated amino acids.[2] It is crucial to use an alternative test, such as the Isatin test or the Bromophenol Blue test , to monitor the completion of the coupling reaction.[2][7]

Protocol 1: HATU-Mediated Coupling (Recommended Method)

This protocol describes a robust method for coupling Boc-N-methylated amino acids using HATU.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30 minutes.

    • Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (1 x 2 min, 1 x 15 min).

    • Wash the resin thoroughly with DCM (5x) and DMF (3x).

    • Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 5 min).

    • Wash the resin thoroughly with DMF (5x) to remove excess base.[2]

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Boc-N-methylated amino acid (4 equivalents based on resin substitution) and HATU (4 equivalents) in DMF.[7]

    • Add DIEA (8 equivalents) to the activation mixture.[7]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2][7]

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to steric hindrance, extended coupling times are often necessary.[2]

    • Monitor the reaction for completeness using the Isatin or Bromophenol Blue test.

  • Post-Coupling:

    • If the reaction is incomplete (a positive Isatin/Bromophenol Blue test), drain the coupling solution and perform a second coupling ("double coupling") with a fresh solution of activated amino acid.[14]

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Proceed to the next deprotection/coupling cycle.

Protocol 2: PyBrOP-Mediated Coupling for Difficult Sequences

This protocol is recommended for particularly challenging couplings, such as coupling an N-methyl amino acid to another N-methyl residue.

  • Resin Preparation:

    • Follow the deprotection and neutralization steps as described in Protocol 5.1.

    • After the final DMF wash, suspend the resin in DCM (approx. 10 mL per gram of resin).[8]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Boc-N-methylated amino acid (2 equivalents) in DCM or DMF and add it to the resin suspension.[8]

    • Add PyBrOP (2 equivalents) to the mixture.[8]

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add DIEA (6 equivalents) to the cold mixture.[7][8]

    • Agitate the mixture for 1 minute at 0°C, then allow it to warm to room temperature and continue agitating for 1-2 hours.[7][8]

  • Post-Coupling:

    • Monitor the reaction for completeness. If necessary, perform a double coupling.

    • Once complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Standard DIC/HOBt Coupling

This protocol outlines the traditional carbodiimide method, which can be effective but may require longer reaction times or double coupling.

  • Resin Preparation:

    • Follow the deprotection and neutralization steps as described in Protocol 5.1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Boc-N-methylated amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.[2]

    • Add DIC (3 equivalents) to the mixture.

    • Allow the solution to pre-activate for 10-15 minutes at room temperature.[2]

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction for completeness. A second coupling is often required for N-methylated residues with this method.[2]

  • Post-Coupling:

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizations

Boc-SPPS Workflow for N-Methylated Amino Acids

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection 1. Boc Deprotection (50% TFA/DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 neutralize 3. Neutralization (10% DIEA/DMF) wash1->neutralize wash2 4. Wash (DMF) neutralize->wash2 couple 5b. Coupling (2-4 hours) wash2->couple activate 5a. Pre-activation Boc-N-Me-AA + Reagent + DIEA activate->couple monitor 6. Monitoring (Isatin / Bromophenol Blue Test) couple->monitor complete Complete? monitor->complete wash3 7. Wash (DMF, DCM) complete->wash3 Yes recouple Repeat Step 5b (Double Coupling) complete->recouple No next_cycle Next Cycle or Final Cleavage wash3->next_cycle recouple->couple

Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

HATU Activation Mechanism

HATU_Activation reagents Boc-N(Me)-AA-COOH + HATU + DIEA (Base) intermediate Active OAt-Ester Boc-N(Me)-AA-CO-OAt + Tetramethylguanidinium byproduct reagents->intermediate Activation coupling Peptide-Resin-NH2 + Active OAt-Ester intermediate->coupling product Peptide Bond Formation Boc-N(Me)-AA-CO-NH-Resin coupling->product Acylation

Caption: Simplified mechanism of amino acid activation by HATU to form a reactive OAt-ester.

Troubleshooting Incomplete Coupling

Troubleshooting_Workflow start Problem: Positive Isatin or Bromophenol Blue Test After Coupling action1 Step 1: Double Coupling Repeat coupling with fresh reagents. start->action1 check1 Re-test for completion action1->check1 action2 Step 2: Optimize Conditions Increase reaction time (e.g., to 6-8h) or temperature (e.g., to 40°C). check1->action2 Positive success Coupling Complete: Proceed to next cycle. check1->success Negative check2 Re-test for completion action2->check2 action3 Step 3: Change Coupling Reagent Switch to a more powerful reagent (e.g., from DIC/HOBt to HATU or PyBrOP). check2->action3 Positive check2->success Negative action3->success

Caption: A systematic workflow for troubleshooting incomplete coupling reactions of N-methylated amino acids.

References

Application Notes and Protocols: Incorporating Sterically Hindered Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib) and N-methylated residues, into peptide sequences is a critical strategy in modern drug discovery and biomaterials science.[1][2][3][4] These modifications can enforce specific secondary structures, enhance proteolytic stability, and improve pharmacokinetic profiles.[1][4][5] However, the bulky nature of these amino acids presents significant challenges to standard solid-phase peptide synthesis (SPPS), often leading to incomplete couplings, low yields, and racemization.[1][6]

These application notes provide a comprehensive overview of the challenges, strategies, and detailed protocols for the successful incorporation of sterically hindered amino acids into peptide chains.

Challenges in Incorporating Sterically Hindered Amino Acids

The primary obstacle in coupling sterically hindered amino acids is the reduced reactivity of both the incoming amino acid's carboxyl group and the N-terminal amine of the growing peptide chain. This steric hindrance slows down reaction kinetics, often requiring more forceful and optimized coupling conditions.[1][7]

Key Challenges Include:

  • Slow Reaction Kinetics: The bulky side chains impede the approach of the activated carboxyl group to the N-terminal amine, drastically slowing down the rate of peptide bond formation.[1][7]

  • Incomplete Coupling: Standard coupling times are often insufficient to drive the reaction to completion, resulting in deletion sequences and difficult purification.[6]

  • Peptide Aggregation: Sequences containing hydrophobic and sterically hindered residues are prone to aggregation on the solid support, further hindering reagent accessibility.[7][8][9]

  • Racemization: The use of harsher coupling conditions, such as elevated temperatures, can increase the risk of epimerization at the chiral center of the amino acid.[6][7]

  • Side Reactions: Inefficient coupling can lead to side reactions, such as the guanidinylation of the N-terminal amine when using certain coupling reagents like HATU.[6]

Strategies for Efficient Incorporation

Several strategies have been developed to overcome the challenges associated with sterically hindered amino acids. These can be broadly categorized into the optimization of coupling chemistry and the modification of synthesis conditions.

Advanced Coupling Reagents

Standard carbodiimide reagents like DCC and DIC are often ineffective for sterically demanding couplings.[7] More potent activating reagents are necessary to form highly reactive intermediates that can overcome the steric barrier.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents form highly reactive OAt- or OBt-esters, significantly enhancing coupling efficiency.[7][10] HATU is particularly effective for hindered couplings.[6]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents also provide high activation levels and are a good alternative to uronium salts, avoiding potential guanidinylation side reactions.[6][7]

  • COMU: A newer generation uronium salt based on OxymaPure, offering high reactivity comparable to HATU but with improved safety and solubility profiles.[6][10]

  • Acyl Fluorides: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a very effective strategy.[7][10][11]

Optimized Reaction Conditions
  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can dramatically accelerate coupling reactions by efficiently heating the reaction mixture, driving difficult couplings to completion in a fraction of the time required at room temperature.[12][13][14][15] This technique has been shown to be particularly effective for hindered amino acids like Aib and N-methylated residues.[13][15]

  • Elevated Temperature: Gentle heating can help overcome the activation energy barrier of the coupling reaction. However, this must be done cautiously to minimize the risk of racemization.[7]

  • Increased Reaction Time and Double Coupling: Allowing for longer coupling times (e.g., overnight) or performing a second coupling step with fresh reagents can significantly improve the yield of the desired product.[7]

Solvent Choice and Additives
  • Solvent: The choice of solvent is crucial for solvating the peptide-resin complex and preventing aggregation. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[7] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP can be beneficial.[7]

  • Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt interchain hydrogen bonding, a major cause of on-resin aggregation.[9][16]

  • Pseudoprolines: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[9][16]

Quantitative Data Presentation

The following tables summarize the performance of various coupling reagents and conditions for the incorporation of sterically hindered amino acids.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentCoupling System ExampleYield (%)Reaction TimeRacemization (%)Notes
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient for hindered couplings. Can cause guanidinylation of the N-terminal amine.[6]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLowA popular and highly efficient reagent.[6]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLowAvoids guanidinylation side reactions.[6]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowSafer alternative to HATU/HBTU with comparable efficiency.[6]
TFFH (Acyl Fluoride) Sterically hindered substratesGood to ExcellentElevated TempNo α-racemization observedHighly effective for extremely hindered couplings where other methods fail.[11]

Table 2: Effect of Microwave Irradiation on Synthesis of Peptides with Hindered Amino Acids

Peptide SequenceSynthesis MethodSynthesis TimePurity (%)Reference
Pro-apoptotic BID stapled peptideMicrowave-enhanced SPPS< 4 hours80[15]
Pro-apoptotic BIM stapled peptideMicrowave-enhanced SPPS< 4 hours80[15]
Tetra-branched acyl carrier protein (ACP)Microwave-enhanced SPPS< 2 hours70[15]
Fmoc-Thr-Val-Ile-NH2Microwave-enhanced SPPS1.5 - 20 min (coupling)Not specified[12]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is suitable for coupling sterically hindered amino acids like Aib or N-methylated residues.

Materials:

  • Fmoc-protected sterically hindered amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • DMF or NMP

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • First Coupling:

    • Swell the resin in DMF.

    • Deprotect the N-terminal Fmoc group using standard procedures (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HATU and DIPEA in DMF. Allow pre-activation for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes at room temperature.[7]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[7]

    • After the second coupling, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

    • Perform a Kaiser test to confirm the completion of the coupling.

Protocol1_Workflow start Start: Resin with free N-terminus preactivate1 Pre-activate Hindered AA (1) (Fmoc-AA, HATU, DIPEA in DMF) start->preactivate1 couple1 First Coupling (45-60 min) preactivate1->couple1 wash1 Wash with DMF couple1->wash1 preactivate2 Pre-activate Hindered AA (2) (Fresh solution) wash1->preactivate2 couple2 Second Coupling (45-60 min) preactivate2->couple2 wash2 Final Wash (DMF, DCM, MeOH) couple2->wash2 kaiser Kaiser Test wash2->kaiser end End: Coupled Peptide kaiser->end Protocol2_Workflow start Start: Deprotected Resin reagents Add Reagents (Fmoc-AA, PyBOP, DIPEA, DMF) start->reagents microwave Microwave Irradiation (e.g., 110°C, 15 min) reagents->microwave wash Wash with DMF microwave->wash kaiser Kaiser Test wash->kaiser end End: Coupled Peptide kaiser->end Protocol3_Workflow start Start: Protected Hindered AA acyl_fluoride Acyl Fluoride Formation (AA, TFFH, Base in DCM) start->acyl_fluoride coupling Coupling Reaction acyl_fluoride->coupling resin Deprotected Resin-bound Amine resin->coupling wash Wash Resin coupling->wash end End: Coupled Peptide wash->end

References

Navigating the Challenges of Boc Deprotection in N-Methylated Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-methylated amino acids into peptide sequences is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate conformation. However, the synthesis of N-methylated peptides presents unique challenges, particularly during the removal of the tert-butyloxycarbonyl (Boc) protecting group. The increased steric hindrance and altered reactivity of the N-methylated amide bond necessitate careful optimization of deprotection methods to maximize yield and minimize side reactions. This document provides detailed application notes and protocols for the Boc deprotection of N-methylated peptides, offering guidance on reagent selection, reaction conditions, and the mitigation of common side reactions.

Understanding the Challenges

The primary obstacle in the Boc deprotection of N-methylated peptides is the steric bulk introduced by the N-methyl group. This hinders the approach of the deprotecting agent, typically a strong acid, to the carbamate nitrogen, slowing down the cleavage reaction compared to non-methylated analogues.[1] Consequently, harsher conditions or longer reaction times may be required, which in turn can lead to undesirable side reactions.

A significant and specific side reaction for N-methylated peptides is the acid-catalyzed hydrolysis of the peptide bond C-terminal to the N-methylated residue.[2] This cleavage is proposed to proceed through an oxazolone-like intermediate and can lead to significant truncation of the desired peptide.

Comparative Analysis of Boc Deprotection Methods

The choice of deprotection reagent and conditions is critical for achieving a high yield of the desired N-methylated peptide with minimal impurities. The following table summarizes common deprotection methods and their suitability for N-methylated peptides.

Deprotection Reagent/MethodTypical ConditionsAdvantagesDisadvantages & Mitigation for N-Methylated Peptides
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 25-50% TFA in DCM, 15-60 min, room temperature.[3]Standard, effective for most peptides.Slower reaction rates due to steric hindrance.[1] Increased risk of peptide bond cleavage adjacent to the N-methylated residue.[2] Mitigation: Careful monitoring of reaction time, use of lower TFA concentrations, and addition of scavengers.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) TMSOTf, scavengers (e.g., thioanisole), in TFA or DCM.Milder than HF, can be more effective for sterically hindered groups.Can still promote acid-catalyzed side reactions. Requires careful handling due to its reactivity. Mitigation: Optimization of scavenger cocktail and reaction temperature.
Hydrogen Chloride (HCl) in Dioxane 4M HCl in 1,4-dioxane, 30-60 min, room temperature.Often provides the deprotected amine as a crystalline hydrochloride salt, facilitating purification.Dioxane is a hazardous solvent. Can be harsh and lead to side reactions if not carefully controlled.
Oxalyl Chloride in Methanol Oxalyl chloride (3 equiv.) in methanol, 1-4 h, room temperature.[4]Mild conditions, high yields reported for diverse substrates.[4]Less commonly used in standard solid-phase peptide synthesis (SPPS). Mechanism is different from standard acidolysis.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a starting point and may require optimization depending on the specific N-methylated peptide sequence.

Materials:

  • Boc-protected N-methylated peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))[5]

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Diethyl ether, cold

Procedure:

  • Swell the Boc-protected N-methylated peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the deprotection is complete, drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3 x 10 mL/g).

  • Neutralize the resin with a solution of 5% DIPEA in DCM (2 x 10 mL/g).

  • Wash the resin with DCM (3 x 10 mL/g) followed by MeOH (2 x 10 mL/g) and dry under vacuum.

Protocol 2: Milder Boc Deprotection using TMSOTf

This protocol is suitable for sensitive N-methylated peptides where TFA may cause significant side reactions.

Materials:

  • Boc-protected N-methylated peptide-resin

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Diethyl ether, cold

Procedure:

  • Swell the Boc-protected N-methylated peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection cocktail: To a cooled (0 °C) solution of TMSOTf (e.g., 1 M in DCM), add thioanisole (e.g., 1.2 equivalents relative to TMSOTf) and a small amount of TFA (e.g., 0.1 equivalents).

  • Add the deprotection cocktail to the resin and agitate at 0 °C.

  • Monitor the reaction closely by HPLC-MS. The reaction is typically faster than with TFA.

  • Once deprotection is complete, drain the reaction mixture.

  • Wash the resin with DCM (3 x 10 mL/g).

  • Neutralize and wash the resin as described in Protocol 1 (steps 9-10).

Mitigation of Side Reactions

The primary side reactions during the Boc deprotection of N-methylated peptides are incomplete deprotection and acid-catalyzed peptide bond cleavage.

Incomplete Deprotection:

  • Cause: Steric hindrance from the N-methyl group.[1]

  • Detection: HPLC analysis will show the presence of the Boc-protected peptide. Mass spectrometry will show a mass difference of 100.12 Da.

  • Mitigation:

    • Increase reaction time, but monitor for the formation of side products.

    • Slightly increase the concentration of the acid.

    • Consider a stronger deprotection reagent like TMSOTf.

Peptide Bond Cleavage:

  • Cause: Acid-catalyzed hydrolysis of the amide bond C-terminal to the N-methylated residue.[2]

  • Detection: HPLC analysis will show a truncated peptide fragment. Mass spectrometry will confirm the mass of the cleaved product.

  • Mitigation:

    • Use the mildest acidic conditions possible.

    • Keep reaction times to a minimum.

    • Consider alternative deprotection methods that do not use strong acids, such as the oxalyl chloride method, although this may require significant optimization.[4]

Visualization of the Deprotection Workflow

The following diagram illustrates the general workflow for Boc deprotection in solid-phase peptide synthesis.

Boc_Deprotection_Workflow start Boc-Peptide-Resin swell Swell Resin in DCM start->swell deprotect Add Deprotection Reagent (e.g., TFA/DCM) swell->deprotect agitate Agitate at Room Temp deprotect->agitate monitor Monitor Reaction (HPLC-MS) agitate->monitor monitor->agitate Incomplete wash_dcm Wash with DCM monitor->wash_dcm Deprotection Complete neutralize Neutralize with DIPEA/DCM wash_dcm->neutralize wash_final Final Washes (DCM, MeOH) neutralize->wash_final dry Dry Resin wash_final->dry next_step Proceed to Next Coupling Step dry->next_step

Boc Deprotection Workflow

The following diagram illustrates the logical relationship of potential side reactions.

Side_Reactions deprotection Boc Deprotection (Acidic Conditions) desired_product Desired Deprotected N-Methylated Peptide deprotection->desired_product Successful Reaction incomplete Incomplete Deprotection (Boc remains) deprotection->incomplete Side Reaction 1 (Steric Hindrance) cleavage Peptide Bond Cleavage (Truncated Peptide) deprotection->cleavage Side Reaction 2 (Acid Lability)

Potential Side Reactions

Conclusion

The successful Boc deprotection of N-methylated peptides is a critical step in their synthesis and requires careful consideration of the inherent challenges. By understanding the increased steric hindrance and the potential for acid-catalyzed peptide bond cleavage, researchers can select and optimize deprotection methods to achieve high yields of the desired product. The protocols and guidelines presented here provide a solid foundation for navigating these challenges. Continuous monitoring of the deprotection reaction and analysis of the crude product by HPLC and mass spectrometry are essential for successful outcomes in the synthesis of these valuable therapeutic and research molecules.

References

Application Notes and Protocols for the Synthesis of Peptides Containing N-Methyl-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-valine, into peptide sequences is a pivotal strategy in modern drug discovery and development. This modification offers several advantages, including enhanced metabolic stability against enzymatic degradation, improved membrane permeability, and the ability to induce specific conformational constraints on the peptide backbone.[1] These properties can lead to peptides with superior pharmacokinetic profiles and biological activity.

However, the synthesis of peptides containing N-methyl-valine presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group. This bulkiness can impede the efficiency of peptide bond formation during standard solid-phase peptide synthesis (SPPS), often resulting in low coupling yields and the formation of deletion sequences.[2] Overcoming these synthetic hurdles requires optimized protocols, including the use of potent coupling reagents and modified reaction conditions.

These application notes provide a comprehensive guide for the successful synthesis of peptides containing N-methyl-valine. We offer detailed experimental protocols, a comparative analysis of recommended coupling reagents, and guidelines for the purification and characterization of the final peptide product.

Key Challenges in Synthesizing N-Methyl-Valine Peptides

  • Steric Hindrance: The N-methyl group on the valine residue significantly increases steric bulk, making the approach of the activated amino acid to the growing peptide chain difficult.[3]

  • Incomplete Coupling: Standard coupling conditions often result in incomplete reactions, leading to the accumulation of deletion sequences, which are challenging to separate from the target peptide.[2]

  • Monitoring Difficulties: The secondary amine of N-methyl-valine does not give a positive result with the standard Kaiser test for primary amines. Alternative methods like the bromophenol blue test are necessary to monitor coupling completion.[3][4]

  • Purification Challenges: The incorporation of N-methyl-valine increases the hydrophobicity of the peptide, which can lead to aggregation and difficulties during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Recommended Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of N-methyl-valine. High-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended over standard carbodiimides.[2][7]

Coupling ReagentReagent TypeTypical Coupling Time for Hindered ResiduesReported Efficiency for Hindered CouplingsKey Advantages
HATU Aminium Salt1 - 4 hoursHighHighly efficient, even for very hindered couplings.[4]
PyAOP Phosphonium Salt30 - 60 minutesHighStrong activating agent, avoids guanidinylation side reactions.[2][8]
PyBOP Phosphonium Salt30 - 60 minutes98 - 99% (often used with HOAt)[2]Efficient and widely used for hindered couplings.[8]
COMU Uronium Salt30 - 60 minutesHighHigh coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-Valine

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model peptide containing an N-methyl-valine residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)[10]

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-valine

  • Coupling Reagent: HATU (or PyAOP, PyBOP/HOAt, COMU)[2][4]

  • Base: N,N-Diisopropylethylamine (DIEA)[4]

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)[10]

  • Solvents: DMF, Dichloromethane (DCM)[3]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)[3]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[3]

  • Bromophenol blue test solution[4]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3][11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.[10]

    • Drain and add fresh deprotection solution for an additional 15 minutes.[10]

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and add DIEA (6 eq.). Pre-activate for 2-3 minutes.[7]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[3]

  • Coupling of Fmoc-N-Methyl-Valine:

    • In a separate vial, dissolve Fmoc-N-methyl-valine (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) and pre-activate for 2-5 minutes at room temperature.[1][4]

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.[1]

    • Monitoring: The Kaiser test will not work. Use the bromophenol blue test. A yellow color indicates a complete reaction, while blue or green indicates an incomplete coupling. If the test is positive, extend the coupling time or perform a second coupling.[3][4]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for N-methyl-valine) for each amino acid in the sequence.[3]

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.[3]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3][8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.[10]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[3]

    • Dry the crude peptide pellet under vacuum.[3]

Protocol 2: Purification and Analysis of the N-Methyl-Valine Peptide

Materials:

  • Crude lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size)[6][12]

  • Preparative and analytical RP-HPLC system with a UV detector[5][13]

  • Mass spectrometer[12]

Procedure:

  • Crude Peptide Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or DMSO if solubility in aqueous solutions is low) and then dilute with the initial mobile phase.[6]

  • Preparative RP-HPLC:

    • Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Water/0.1% TFA, 5% ACN/0.1% TFA).[5]

    • Inject the dissolved crude peptide.

    • Run a linear gradient of increasing ACN concentration to elute the peptide. A typical gradient might be 5% to 65% ACN over 60 minutes.

    • Collect fractions based on the UV chromatogram, focusing on the main peak.[5]

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC with a shallower gradient for better resolution.[5][13]

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.[12]

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide powder.[5]

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Swell Resin Swelling (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat for next amino acid Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 after last amino acid Repeat->Deprotect1 Wash3 Wash (DCM) Deprotect2->Wash3 Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (LC-MS) Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis (SPPS).

N_Methyl_Valine_Incorporation PeptideChain H₂N-...-AAₙ COOH Coupling Peptide Bond Formation PeptideChain->Coupling NMethylValine Fmoc-HN(CH₃)-CH(CH(CH₃)₂)COOH N-Methyl-Valine Activation Activation (HATU, DIEA) NMethylValine->Activation Activation->Coupling Result H₂N-...-AAₙ-N(CH₃)-CH(CH(CH₃)₂) COOH Coupling->Result Sterically Hindered Reaction

Caption: Incorporation of N-methyl-valine into a peptide chain.

References

Application Notes and Protocols for the Use of HBTU with Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-valine, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the coupling of these residues presents significant synthetic challenges due to the steric hindrance imparted by the N-methyl group, which reduces the nucleophilicity of the secondary amine. This document provides detailed application notes and protocols for the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a widely used aminium-based coupling reagent, for the acylation of and by Boc-N-methyl-L-valine. While HBTU is a robust reagent for standard peptide synthesis, its application with sterically hindered N-methylated amino acids often requires optimized conditions and may exhibit lower efficiency compared to other coupling reagents.[1][2][3]

Challenges in Coupling Boc-N-methyl-L-valine

The primary difficulties in coupling N-methylated amino acids like Boc-N-methyl-L-valine are twofold:

  • Steric Hindrance: The methyl group on the amide nitrogen, in conjunction with the bulky valine side chain, sterically impedes the approach of the activated amino acid, leading to slower and less efficient coupling reactions.[1][4]

  • Reduced Nucleophilicity: The N-methylated amine is less nucleophilic than a primary amine, which necessitates the use of more potent coupling reagents or more forcing reaction conditions to achieve complete incorporation.[1]

These challenges can result in incomplete reactions, leading to the formation of deletion sequences in the final peptide product.[1]

Comparative Performance of Coupling Reagents

For demanding couplings involving sterically hindered and N-methylated amino acids, the choice of coupling reagent is paramount. While HBTU is effective for many standard couplings, more potent reagents are often recommended for incorporating residues like N-methyl-valine to ensure high yields and minimize side reactions.

Coupling ReagentReagent TypeTypical Coupling TimeReported Yield for N-methylated ResiduesKey Advantages & Disadvantages
HBTU Aminium/Uronium Salt1 - 2 hoursCan be low (<50-70%)[1]Cost-effective and widely used, but often less efficient for highly hindered systems.[1][3]
HATU Aminium/Uronium Salt30 - 60 minutesHigh (often >90%)[1]Faster reaction rates, lower racemization, and highly effective for hindered couplings.[1][2]
PyAOP Phosphonium Salt1 - 2 hoursVery effectiveParticularly efficient for coupling an N-methyl amino acid to another N-methyl residue.[1]
COMU Aminium/Uronium Salt~20 minutes (Microwave)High Purity (>90%)[1]Rapid and high-yielding, especially with microwave assistance.[1]

Experimental Protocols

The following protocols are provided as a starting point for the use of HBTU with Boc-N-methyl-L-valine. Optimization, including extended reaction times or double coupling, may be necessary to achieve satisfactory results. Monitoring the reaction for completion is critical.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of an Amino Acid to N-terminal N-methyl-L-valine

This protocol outlines the coupling of a standard Boc-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl-L-valine.

Materials:

  • Peptide-resin with N-terminal N-methyl-L-valine

  • Boc-protected amino acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

  • Add DIPEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes. A color change to yellow or orange is often observed and indicates activation.[5]

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the reaction mixture at room temperature. For this difficult coupling, an extended reaction time of 2-4 hours is recommended.

  • Monitoring: Monitor the completion of the coupling reaction. The standard Kaiser test is not effective for secondary amines. The bromophenol blue test can be used as an alternative. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction.

  • Double Coupling (Recommended): If the monitoring test indicates an incomplete reaction, drain the reaction solution and repeat steps 2-6 with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).

  • Proceed with the subsequent Boc deprotection step.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of Boc-N-methyl-L-valine to an amino acid ester in solution.

Materials:

  • Boc-N-methyl-L-valine

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • HBTU

  • DIPEA

  • Anhydrous DMF or DCM

Procedure:

  • Reactant Preparation: Dissolve Boc-N-methyl-L-valine (1.0 equivalent) and the amino acid ester hydrochloride (1.0-1.2 equivalents) in anhydrous DMF or DCM in a round-bottom flask.

  • Activation: To the stirred solution, add DIPEA (2.0-3.0 equivalents) to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

  • Add HBTU (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing Workflows and Mechanisms

HBTU Activation and Coupling Mechanism

HBTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-AA-COO⁻ Active_Ester HOBt Active Ester Boc_AA->Active_Ester attacks HBTU HBTU HBTU->Active_Ester TMU Tetramethylurea Peptide_Bond Boc-AA-CO-NH-Peptide Active_Ester->Peptide_Bond Peptide_Amine H₂N-Peptide Peptide_Amine->Peptide_Bond attacks HOBt HOBt DIPEA DIPEA Carboxylic_Acid Boc-AA-COOH DIPEA->Carboxylic_Acid Carboxylic_Acid->Boc_AA Deprotonation SPPS_Workflow start Start with Peptide-Resin swell Swell Resin in DMF start->swell deprotect N-terminal Deprotection swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 activate Pre-activate Amino Acid (AA + HBTU + DIPEA) wash1->activate couple Couple to Resin (Extended Time) activate->couple monitor Monitor Completion (e.g., Bromophenol Blue Test) couple->monitor decision Coupling Complete? monitor->decision double_couple Repeat Coupling (Fresh Reagents) decision->double_couple No wash2 Wash (DMF, DCM) decision->wash2 Yes double_couple->wash1 next_cycle Proceed to Next Cycle wash2->next_cycle

References

HATU as a Superior Coupling Reagent for the Sterically Hindered Boc-N-Me-Val-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-valine (Boc-N-Me-Val-OH), into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. N-methylation can significantly enhance a peptide's therapeutic potential by increasing its metabolic stability, improving membrane permeability, and conferring conformational rigidity. However, the steric hindrance presented by the N-methyl group, compounded by the bulky valine side chain, poses a significant challenge to efficient peptide bond formation. This often leads to low coupling yields, slow reaction kinetics, and an increased risk of racemization.

The choice of coupling reagent is therefore critical to overcoming these synthetic hurdles. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a reagent of choice for such "difficult" couplings. Its high reactivity and ability to suppress racemization make it particularly well-suited for the efficient incorporation of sterically demanding residues like Boc-N-Me-Val-OH. These application notes provide a comprehensive overview, comparative data, and detailed protocols for the use of HATU in coupling Boc-N-Me-Val-OH in both solid-phase and solution-phase peptide synthesis.

Mechanism of Action of HATU

HATU is an aminium-based coupling reagent that activates a carboxylic acid by forming a highly reactive OAt-active ester. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its superior performance, as it accelerates the coupling reaction and minimizes epimerization.

The general mechanism proceeds as follows:

  • Activation: In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of Boc-N-Me-Val-OH is deprotonated.

  • The resulting carboxylate attacks HATU to form the OAt-active ester intermediate.

  • Coupling: The nucleophilic amine of the growing peptide chain attacks the carbonyl carbon of the highly reactive OAt-active ester, leading to the formation of the desired peptide bond.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc-N-Me-Val-COOH Boc-N-Me-Val-COOH OAt_ester Highly Reactive OAt-Active Ester Boc-N-Me-Val-COOH->OAt_ester HATU, DIPEA HATU HATU HATU->OAt_ester DIPEA DIPEA (Base) DIPEA->OAt_ester Peptide_Bond New Peptide Bond OAt_ester->Peptide_Bond Nucleophilic Attack Peptide_Amine Peptide-NHR (Free Amine) Peptide_Amine->Peptide_Bond

Figure 1: Simplified mechanism of HATU-mediated peptide bond formation.

Data Presentation: Performance of Coupling Reagents

The selection of a coupling reagent has a dramatic impact on the yield and purity of peptides containing sterically hindered amino acids. The following table summarizes the performance of HATU in comparison to other common coupling reagents for such challenging couplings. While specific data for Boc-N-Me-Val-OH is not extensively published, the data for other sterically hindered amino acids provides a strong indication of expected performance.[1][2]

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option, but generally less reactive than HATU for N-methylated residues.[2]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may be inefficient for highly hindered couplings.

Experimental Protocols

The successful incorporation of Boc-N-Me-Val-OH requires optimized protocols that maximize coupling efficiency while minimizing side reactions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is designed for a standard Boc-based solid-phase synthesis.

Materials and Reagents:

  • Boc-N-Me-Val-OH

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • TFA (Trifluoroacetic acid)

  • Reagents for monitoring (e.g., Kaiser test for primary amines, or alternative tests for secondary amines)

Procedure (based on a 0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (5x).

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF (5x).

  • Activation Solution: In a separate vessel, dissolve Boc-N-Me-Val-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Pre-activation: Add DIPEA (6 equivalents) to the activation solution and allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), a longer reaction time or a double coupling may be necessary.[2][3]

  • Monitoring: Monitor the completion of the coupling reaction. Note that the Kaiser test is not effective for secondary amines. Alternative tests, such as the bromophenol blue test, can be used.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove all soluble reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete after a second attempt, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

SPPS_Workflow start Start: Resin with free amine deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM & DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: Boc-N-Me-Val-OH HATU, DIPEA in DMF (2-4 hours) wash2->coupling monitoring Monitoring (e.g., Bromophenol blue test) coupling->monitoring wash3 Wash (DMF & DCM) monitoring->wash3 next_cycle Proceed to next cycle or final cleavage wash3->next_cycle Troubleshooting problem Common Problems in Boc-N-Me-Val-OH Coupling incomplete Incomplete Coupling problem->incomplete racemization Racemization problem->racemization guanidinylation Guanidinylation problem->guanidinylation sol_incomplete Solutions: - Increase reaction time - Double coupling - Increase temperature incomplete->sol_incomplete sol_racemization Solutions: - Use hindered base (DIPEA) - Minimize pre-activation time racemization->sol_racemization sol_guanidinylation Solutions: - Pre-activate amino acid - Avoid large excess of HATU guanidinylation->sol_guanidinylation

References

Application Notes and Protocols: Incorporation of Boc-N-Me-Val-OH in Manual vs. Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptide-based drug candidates to enhance metabolic stability, improve cell permeability, and modulate conformation.[1] However, the introduction of an N-methyl group, particularly on a sterically hindered residue like valine, presents significant challenges in solid-phase peptide synthesis (SPPS).[2] The secondary amine of Boc-N-Me-Val-OH exhibits reduced nucleophilicity and increased steric hindrance, which can lead to slow and inefficient coupling reactions, lower yields, and an increased risk of racemization.[2][3]

This document provides a comparative guide to the incorporation of Boc-N-Me-Val-OH using both manual and automated SPPS methodologies. It offers detailed protocols and quantitative data to help researchers select the optimal strategy based on their specific needs, considering factors such as scale, throughput, complexity, and available resources. The protocols described utilize the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4]

Performance Comparison: Manual vs. Automated Synthesis

The choice between manual and automated synthesis for incorporating challenging residues like Boc-N-Me-Val-OH involves a trade-off between control, speed, and reproducibility. Manual synthesis allows for greater flexibility and real-time troubleshooting, which can be advantageous for optimizing difficult couplings.[5] In contrast, automated synthesis offers superior reproducibility, higher throughput, and significantly reduced hands-on time, making it ideal for routine synthesis and the preparation of multiple peptides.[6][7]

ParameterManual SPPSAutomated SPPSNotes
Coupling Efficiency (Boc-N-Me-Val-OH) ~90-97%>98%Automated systems provide precise reagent delivery and can utilize optimized heating methods (e.g., microwave) to drive difficult couplings to completion.[5][7] Double coupling is often required in both methods.[3]
Typical Cycle Time (per residue) 90 - 180 minutes45 - 90 minutesManual synthesis involves time-consuming manual reagent addition and washing steps.[5] Automated synthesizers streamline these repetitive tasks.[8]
Racemization Risk Operator DependentLower & ConsistentWhile N-methyl amino acids are prone to racemization[9][10], automated systems with standardized protocols and precise temperature control can minimize this risk. The use of urethane-based protecting groups like Boc helps suppress racemization.[2]
Final Crude Purity 40 - 60%50 - 70%Purity is highly sequence-dependent. Automated synthesis generally yields more consistent results due to the elimination of human error.[6]
Overall Yield 20 - 35%30 - 50%Yield is heavily influenced by peptide length and the number of difficult couplings. Automated systems often achieve higher overall yields due to higher stepwise efficiency.[6]
Hands-on Time High (1-2 hours per cycle)Low (5-15 minutes setup)The primary advantage of automation is the "walk-away" capability, freeing up researcher time.[6][7]
Reproducibility LowerHighAutomated systems excel in providing high run-to-run and batch-to-batch consistency.[5][7]
Initial Cost LowHighManual equipment is inexpensive, whereas automated synthesizers represent a significant capital investment.[5]

Experimental Workflows

The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis for the incorporation of Boc-N-Me-Val-OH.

Manual_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle (Manual) cluster_cleavage Final Steps Resin Select & Weigh Resin (e.g., PAM Resin) Swell Swell Resin in DCM Resin->Swell Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Swell->Boc_Deprotection Wash1 2. Wash (DCM, IPA, DCM) Boc_Deprotection->Wash1 Neutralization 3. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Boc-N-Me-Val-OH + Activator) Requires extended time / double coupling Wash2->Coupling Wash3 6. Wash (DCM, DMF) Coupling->Wash3 Monitoring 7. Monitor Coupling (e.g., Isatin Test) Wash3->Monitoring Monitoring->Boc_Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., HF or TFMSA) Monitoring->Cleavage Final residue coupled Purification Purification (RP-HPLC) Cleavage->Purification

Manual SPPS workflow for Boc-N-Me-Val-OH incorporation.

Automated_SPPS_Workflow cluster_setup System Setup cluster_synthesis_run Automated Synthesis Run cluster_workup Manual Workup Setup Load Reagents, Solvents, Amino Acids & Resin Program Program Sequence & Special Coupling Protocol Setup->Program Start Start Synthesis Program->Start Cycle Automated Cycle: - Boc Deprotection - Washes - Neutralization - Coupling - Washes Start->Cycle Special_Coupling Special Protocol Executed for Boc-N-Me-Val-OH: - Double Coupling - Extended Time - +/- Microwave Heating Cycle->Special_Coupling If AA is N-Methylated Check End of Sequence? Cycle->Check Standard AA Special_Coupling->Check Check->Cycle No Cleavage Manual Cleavage & Deprotection Check->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification

Automated SPPS workflow highlighting a special protocol.

Experimental Protocols

Note: These protocols are for the incorporation of a single Boc-N-Me-Val-OH residue. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Manual Solid-Phase Synthesis

This protocol is based on a 0.1 mmol scale using PAM resin.

1. Resin Preparation: a. Place 150-200 mg of PAM resin (substitution ~0.5-0.7 mmol/g) in a manual reaction vessel. b. Swell the resin in dichloromethane (DCM, 5 mL) for 1 hour with gentle agitation.

2. Boc Deprotection: a. Drain the DCM. b. Add 5 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin.[11] c. Agitate for 2 minutes, drain, and add a fresh 5 mL of 50% TFA in DCM. d. Agitate for 20 minutes. e. Drain the solution and wash the resin with DCM (3 x 5 mL), isopropanol (IPA) (2 x 5 mL), and DCM (3 x 5 mL).[11]

3. Neutralization: a. Add 5 mL of 10% N,N-diisopropylethylamine (DIEA) in DCM. b. Agitate for 2 minutes, drain, and repeat once. c. Wash the resin with DCM (5 x 5 mL).

4. Coupling of Boc-N-Me-Val-OH (Double Coupling Protocol): a. Activation Mixture: In a separate vial, dissolve Boc-N-Me-Val-OH (3 eq., 0.3 mmol), HATU (3 eq., 0.3 mmol), and HOAt (3 eq., 0.3 mmol) in 3 mL of N,N-dimethylformamide (DMF). Add DIEA (6 eq., 0.6 mmol) and allow to pre-activate for 2-3 minutes. b. First Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 hours. c. Drain the reaction vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). d. Second Coupling: Repeat steps 4a and 4b for the second coupling, agitating for an additional 2 hours. e. Drain and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Coupling Monitoring: a. Take a small sample of resin beads and perform an Isatin test to check for the presence of a free secondary amine. A negative result (beads remain yellow/orange) indicates a complete reaction. The Kaiser test will not work for secondary amines.

6. Chain Elongation: a. Repeat steps 2-5 for subsequent amino acids in the sequence.

7. Cleavage and Deprotection: a. After the final residue is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum. b. Perform cleavage using an appropriate strong acid cocktail, such as HF with p-cresol as a scavenger, following established safety procedures.[4][11] c. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

Protocol 2: Automated Solid-Phase Synthesis

This protocol is a general guideline for a fully automated peptide synthesizer and may need adaptation for specific instruments.

1. System Preparation: a. Ensure all solvent and reagent bottles are sufficiently filled (TFA, DCM, DMF, DIEA, piperidine for Fmoc removal if applicable in a mixed-protocol synthesizer, etc.). b. Dissolve all standard Boc-amino acids and the specific Boc-N-Me-Val-OH to the required concentration (e.g., 0.2 M in DMF). c. Place the amino acid solutions in the corresponding positions on the synthesizer's rack. d. Load the reaction vessel with the appropriate amount of resin.

2. Programming the Synthesis: a. Enter the desired peptide sequence into the synthesizer's software. b. For the Boc-N-Me-Val-OH position, create or select a "special" or "difficult coupling" protocol with the following parameters:

  • Coupling Reagent: HATU/HOAt or an equivalent high-efficiency phosphonium/aminium salt reagent.[12]
  • Reaction Time: 60-90 minutes.
  • Repetitions: Select "Double Coupling".
  • Heating (if available): For microwave-assisted synthesizers, a short heating cycle (e.g., 5-10 minutes at 50-60°C) can significantly improve efficiency.[5] c. For all other standard amino acids, use a default coupling protocol (e.g., 30-45 minutes, single coupling). d. Set standard deprotection (50% TFA in DCM) and neutralization (10% DIEA in DCM) protocols.

3. Synthesis Execution: a. Run a pre-synthesis priming or washing sequence to ensure lines are clear. b. Start the automated synthesis run. The instrument will now perform all deprotection, washing, neutralization, and coupling steps unattended.[7]

4. Post-Synthesis Workup: a. Once the synthesis is complete, the synthesizer will wash and dry the final peptide-resin. b. Manually remove the reaction vessel from the synthesizer. c. Perform cleavage and deprotection as described in the manual protocol (Step 7).

Conclusion

The incorporation of sterically hindered, N-methylated amino acids like Boc-N-Me-Val-OH is a challenging but manageable task in SPPS.

  • Manual synthesis offers a low-cost, flexible approach that is well-suited for methods development and the synthesis of a single, complex peptide where direct observation and troubleshooting are beneficial.[5] However, it is labor-intensive and prone to operator variability.[6]

  • Automated synthesis is the superior choice for higher throughput, reproducibility, and purity, especially when producing multiple peptides or longer sequences.[13] The precise control over reaction conditions and the ability to program specialized protocols, such as double coupling and microwave heating, make it highly effective for overcoming the challenges posed by difficult residues like Boc-N-Me-Val-OH.[5][6]

For drug development professionals requiring consistent, high-quality production of N-methylated peptides, investing in automated synthesis is highly recommended. For academic researchers on a limited budget or those performing exploratory synthesis, manual methods remain a viable and valuable technique.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency of Boc-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids, specifically focusing on Boc-N-Me-Val-OH. This guide provides detailed troubleshooting information, protocols, and comparative data to help researchers overcome challenges associated with its low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-N-Me-Val-OH notoriously difficult to couple?

A1: The low coupling efficiency of Boc-N-Me-Val-OH is primarily due to significant steric hindrance.[1] This hindrance arises from two sources: the bulky valine side chain and the methyl group on the alpha-amino nitrogen.[1][2][3] This combination physically obstructs the approach of the activated carboxylic acid to the nucleophilic amine of the growing peptide chain, dramatically slowing down the rate of peptide bond formation.[3][4]

Q2: Can I use the standard Kaiser (ninhydrin) test to monitor the coupling of Boc-N-Me-Val-OH?

A2: No, the Kaiser test is unreliable for monitoring the coupling of N-methylated amino acids.[5] The ninhydrin reagent reacts with primary amines to produce a characteristic dark blue color.[2] Since Boc-N-Me-Val-OH is a secondary amine, the Kaiser test will yield a weak or false-negative result, such as a reddish-brown color or no color change at all.[2]

Q3: What are the recommended qualitative tests for monitoring N-methylated amino acid coupling?

A3: Several alternative colorimetric tests are effective for detecting the presence of unreacted secondary amines on the resin.[2] The most common are:

  • Chloranil Test: This is a highly sensitive test for secondary amines, producing a blue or blue-green color on the resin beads if the coupling is incomplete.[2][5]

  • Isatin Test: This test is also suitable for secondary amines and will result in a blue color if the reaction is incomplete.[2][5]

  • Bromophenol Blue (BPB) Test: This test is based on an acid-base reaction. A blue or green color indicates the presence of a free amine (incomplete coupling), while a yellow color suggests the coupling is complete.[2][6]

Q4: What are the primary consequences of incomplete coupling?

A4: Incomplete coupling leads to the formation of deletion sequences, which are peptides missing the intended Boc-N-Me-Val-OH residue.[7] This significantly lowers the final yield of the target peptide and complicates the purification process due to the presence of closely related impurities.[3][7]

Q5: Besides steric hindrance, are there other potential causes for low yield?

A5: Yes, other factors can contribute to low yield. Incomplete removal of the Boc protecting group from the preceding amino acid will prevent coupling altogether.[1] Additionally, aggregation of the growing peptide chain on the solid support can block reactive sites, making them inaccessible to the activated amino acid.[5][8]

Troubleshooting Guide for Low Coupling Efficiency

Issue: A monitoring test (e.g., Chloranil or Bromophenol Blue test) indicates my coupling reaction is incomplete. What should I do first?

The most direct initial step is to perform a "double coupling."[9][10] This involves draining the reaction vessel, washing the resin thoroughly with DMF, and repeating the entire coupling step with a fresh solution of activated Boc-N-Me-Val-OH and coupling reagents.[11] For many difficult couplings, this is sufficient to drive the reaction to completion.

Issue: I have performed a double coupling, but the reaction is still incomplete. What are my next steps?

If double coupling fails, you need to optimize the reaction conditions and reagents. Consider the following strategies:

  • Switch to a More Potent Coupling Reagent: Standard coupling reagents like DCC or DIC are often inefficient for sterically hindered residues.[1] Upgrading to a more powerful aminium/uronium or phosphonium salt-based reagent is crucial.[4][11] Reagents like HATU, HCTU, PyAOP, and COMU are highly recommended for their ability to form highly reactive activated esters that can overcome the steric barrier.[11][12]

  • Increase the Reaction Time: Sterically hindered couplings are inherently slow.[1] Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[10][13]

  • Elevate the Reaction Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary energy to overcome the activation barrier.[1][7] This should be done with caution, as elevated temperatures can increase the risk of racemization, especially with prolonged reaction times.[9][11]

  • Optimize the Solvent: If peptide aggregation is suspected, switch from the standard DMF solvent to one with better solvating properties like N-methyl-2-pyrrolidone (NMP).[8][10] Using solvent mixtures containing DMSO can also help disrupt secondary structures and improve reaction kinetics.[5]

  • Cap Unreacted Amines: If all attempts to complete the coupling fail, it is essential to "cap" the unreacted free amines. This is done by treating the resin with acetic anhydride.[5] Capping prevents the unreacted chains from participating in subsequent coupling steps, which simplifies the final purification by avoiding the formation of additional deletion sequences.[14]

Data Presentation

Table 1: Comparative Efficiency of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassRelative ReactivityTypical Yield (%)Key Considerations
DIC/HOBt CarbodiimideModerateLow to ModerateOften insufficient for hindered substrates; requires an additive like HOBt or OxymaPure.[4]
HBTU Aminium/UroniumHigh90-95%A cost-effective and reliable option for many challenging couplings.[14]
PyBOP PhosphoniumHigh90-95%Byproducts are generally less problematic than those from BOP reagents; effective for hindered residues.[11][14]
HATU Aminium/UroniumVery High>95%Highly efficient for hindered couplings with low racemization risk; often considered the gold standard.[11][14]
COMU Aminium/UroniumVery High>95%A third-generation uronium reagent with efficiency comparable to HATU and improved safety (non-explosive byproducts).[12][14][15]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Boc-N-Me-Val-OH

This protocol is recommended for achieving high efficiency in difficult couplings.

  • Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid on the resin has been completely removed. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vessel, dissolve Boc-N-Me-Val-OH (3 eq.), HATU (2.95 eq.), and a hindered base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow this mixture to pre-activate for 2-5 minutes at room temperature.[10][16]

  • Coupling: Add the activated amino acid solution to the resin-containing reaction vessel.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.[10]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and Methanol, and perform a Bromophenol Blue or Chloranil test to check for completion.[2][6]

  • Washing: Once the reaction is complete (negative test), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[17]

Protocol 2: Bromophenol Blue (BPB) Test for Monitoring

This test is used to detect the presence of free primary and secondary amines.

  • Reagent Preparation: Prepare a 0.04% (w/v) solution of Bromophenol Blue in DMF.[2]

  • Sample Preparation: Remove a small sample of resin beads (5-10 mg) from the reaction vessel.

  • Washing: Wash the beads thoroughly with methanol and then with DMF to remove any residual reagents.[2]

  • Testing: Add approximately 1-2 mL of the BPB test solution to the washed resin beads and gently agitate for 1-2 minutes.[2]

  • Observation: Observe the color of the beads and the solution.

    • Blue or Green: Incomplete coupling (free amines are present).[6]

    • Yellow: Complete coupling (no free amines detected).[6]

Protocol 3: Chloranil Test for Monitoring

This test is highly sensitive for detecting secondary amines.

  • Reagent Preparation:

    • Reagent A: 2% (v/v) acetaldehyde in DMF.[2]

    • Reagent B: 2% (w/v) p-chloranil in DMF.[2]

  • Sample Preparation: Place a small sample of resin (5-10 mg) in a test tube and wash thoroughly with DMF.[2]

  • Testing:

    • Add 1-2 drops of Reagent A to the resin.

    • Add 1-2 drops of Reagent B to the resin.

    • Let the mixture stand at room temperature for 5-10 minutes.[2]

  • Observation: Observe the color of the resin beads.

    • Blue or Blue-Green: Incomplete coupling (unreacted secondary amines are present).[2]

    • Yellow or Colorless: Complete coupling.[2]

Visualizations

G cluster_0 cluster_1 Optimization Strategies start Start: Incomplete Coupling (Positive Color Test) double_couple Perform Double Coupling with fresh reagents start->double_couple re_test Re-test with Chloranil / BPB double_couple->re_test optimize Optimize Conditions re_test->optimize Positive continue_synthesis Continue Synthesis re_test->continue_synthesis Negative cap Cap Unreacted Amines (Acetic Anhydride) optimize->cap reagent Switch to Potent Reagent (HATU, COMU, PyAOP) optimize->reagent time Increase Reaction Time (e.g., 4+ hours) optimize->time temp Increase Temperature (e.g., 40-50°C) optimize->temp solvent Change Solvent (NMP, DMSO) optimize->solvent cap->continue_synthesis

Caption: Troubleshooting workflow for incomplete coupling of Boc-N-Me-Val-OH.

G main_issue Low Coupling Efficiency of Boc-N-Me-Val-OH steric_hindrance Steric Hindrance main_issue->steric_hindrance Primary Cause aggregation Peptide Aggregation main_issue->aggregation Contributing Factor n_methyl N-Methyl Group steric_hindrance->n_methyl valine_sidechain Bulky Valine Side Chain (β-branched) steric_hindrance->valine_sidechain slow_kinetics Slow Reaction Kinetics steric_hindrance->slow_kinetics hydrophobic Hydrophobic Interactions & H-Bonding aggregation->hydrophobic inaccessible_sites Inaccessible Reactive Sites aggregation->inaccessible_sites

Caption: Key factors contributing to the low coupling efficiency of Boc-N-Me-Val-OH.

References

Technical Support Center: Synthesis of Peptides with N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving N-methylated residues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating these modifications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your synthesis yields.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of N-methylated amino acids into a peptide sequence challenging?

A1: The primary challenge stems from steric hindrance. The presence of a methyl group on the amide nitrogen, in addition to the amino acid side chain, physically obstructs the approach of an activated amino acid. This steric bulk significantly slows down the coupling reaction rate, often leading to incomplete acylation and lower yields.[1]

Q2: Which coupling reagents are most effective for N-methylated residues?

A2: Due to the reduced reactivity of the N-methylated amine, highly efficient coupling reagents are necessary. Uronium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts such as PyAOP and PyBOP (especially in the presence of HOAt), are recommended for these challenging couplings.[2][3] Halogenophosphonium reagents like PyBroP and PyCloP have also been shown to be highly effective.[4] Standard carbodiimide reagents like DCC and DIC are generally less effective for this purpose.[5]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated residue?

A3: The standard ninhydrin (Kaiser) test is unreliable for monitoring couplings onto N-methylated amino acids because it does not produce the characteristic blue color with secondary amines. The bromophenol blue test is a suitable alternative. A blue or green color indicates an incomplete reaction, while a yellow color signifies a complete coupling.[1][6]

Q4: What is "double coupling," and should I use it for N-methylated residues?

A4: Double coupling is the repetition of the coupling step with fresh reagents after the initial reaction. This is a common and effective strategy to drive sterically hindered reactions, like the acylation of an N-methylated amine, to completion and improve the overall yield.[2]

Q5: Can microwave-assisted synthesis improve yields for N-methylated peptides?

A5: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve coupling yields and reduce reaction times for N-methylated peptides.[7][8] The elevated temperatures can help overcome the steric hindrance, leading to more efficient amide bond formation. However, for certain residues like Fmoc-Arg(Pbf)-OH, room temperature coupling may be preferred to avoid side reactions such as lactam formation.[3]

Q6: What are common side reactions during the synthesis of N-methylated peptides?

A6: Common side reactions include:

  • Racemization: The chiral integrity of the activated amino acid can be compromised, especially with prolonged activation times and the use of strong bases.[9]

  • Diketopiperazine (DKP) formation: This can occur, particularly during the Fmoc removal from the second amino acid residue.[10]

  • Fragmentation: Peptides with consecutive N-methylated amino acids can be susceptible to fragmentation during TFA cleavage.[11]

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the N-terminal amine to form a guanidinium cap, which terminates the peptide chain. This is more likely with a large excess of the coupling reagent or slow activation of the carboxylic acid.[2]

Troubleshooting Guides

Issue 1: Low Coupling Yield or Incomplete Reaction

Question: My HPLC analysis shows a significant amount of starting material or deletion sequences after a coupling step involving an N-methylated residue. What should I do?

Answer:

  • Possible Cause: Insufficient activation or reaction time due to steric hindrance.

    • Solutions:

      • Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or COMU. These reagents generate highly reactive esters that can accelerate the coupling rate.[2][9]

      • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 4 equivalents).[1]

      • Extend Reaction Time: Increase the coupling time to 2-4 hours or even longer. Monitor the reaction progress using the bromophenol blue test.[2]

      • Perform a Double Coupling: After the initial coupling, filter the resin, wash, and repeat the coupling step with a fresh solution of activated amino acid.[2]

      • Utilize Microwave Synthesis: Employing microwave heating can significantly enhance the coupling efficiency for sterically hindered residues.[7]

Issue 2: Presence of Epimers (Racemization) in the Final Product

Question: My mass spectrometry analysis confirms the correct mass, but HPLC shows a diastereomeric impurity. How can I minimize racemization?

Answer:

  • Possible Cause: The activated N-methyl amino acid is susceptible to epimerization, particularly under basic conditions and with extended activation times.

    • Solutions:

      • Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, less hindered bases.[12]

      • Select the Right Coupling Reagent: HATU is known to be superior to HBTU in minimizing racemization due to the formation of a more reactive OAt-ester, which leads to shorter reaction times.[9] Reagents like TOTT have also been reported to result in lower racemization levels.[9]

      • Avoid Pre-activation: Minimize the time the amino acid remains in its activated state before being added to the resin. A short pre-activation of 1-3 minutes is often sufficient.[2]

      • Control Temperature: For particularly sensitive couplings, consider performing the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[13]

Issue 3: Peptide Aggregation

Question: I'm observing poor swelling of the resin and incomplete reactions, suggesting peptide aggregation. How can I address this?

Answer:

  • Possible Cause: The growing peptide chain, especially with hydrophobic N-methylated residues, can aggregate on the solid support, leading to poor accessibility of the N-terminus.

    • Solutions:

      • Change the Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties.[14]

      • Incorporate Chaotropic Salts: Adding chaotropic salts can help disrupt secondary structures and reduce aggregation.

      • Use Microwave Synthesis: Microwave heating can disrupt aggregation and improve reaction kinetics.[7]

Data Presentation: Comparison of Coupling Reagents

Table 1: Performance of Coupling Reagents for N-Methylated Residues

Coupling ReagentCategoryKey Advantages for N-Methylated SynthesisReported Purity/YieldReference(s)
HATU Uronium/AminiumHighly reactive, effective for sterically hindered couplings, minimizes racemization.High Purity[2][3]
PyAOP PhosphoniumHighly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.High Yield[15]
PyBroP PhosphoniumVery high reactivity, overcomes the limitations of HOBt-containing reagents for N-methylated couplings.70-85% yield in challenging couplings[4][12]
COMU Uronium/AminiumCoupling efficiency comparable to HATU, safer to handle (Oxyma-based), suitable for microwave SPPS.High Yield[3][9]
HBTU/TBTU Uronium/AminiumLess effective than HATU for N-methylated residues but can be used.Significant yields with excess reagent[16]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, can be effective but may require longer reaction times.Good for racemization-sensitive couplings[5]

Note: Yields are highly sequence- and condition-dependent.

Table 2: Comparison of Synthesis Conditions for N-Methylated Peptides

Synthesis MethodTemperatureTypical Coupling TimeCrude Product Purity (Example)Key BenefitReference(s)
Conventional Shaking Room Temperature2 - 4 hours (or longer)54% (for N-Me-Asp)Standard laboratory setup[17]
Microwave (MW) 40°C - 75°C5 - 30 minutes73% (for N-Me-Asp)Reduced reaction time, improved yields[7][17]
Ultrasonic Agitation (UA) Room Temperature~40 minutes total procedure54% (for N-Me-Asp)Reduced reaction time without heating[11][17]

Experimental Protocols

Protocol 1: Coupling of an Fmoc-N-methyl Amino Acid using HATU

Materials:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure (for a 0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[2]

  • Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in approximately 2 mL of DMF.[2]

  • Pre-activation: Add DIEA (0.8 mmol, 8 eq.) to the activation solution and mix for 1-3 minutes.[2]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For couplings onto another N-methyl residue, longer reaction times or a second coupling may be necessary.[2]

  • Monitoring: Monitor the reaction's completion using the Bromophenol Blue test. A yellow color indicates a complete reaction.[2]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]

Protocol 2: Bromophenol Blue Test for Coupling Completion

Materials:

  • Test Solution: 0.1% (w/v) bromophenol blue in DMF.[18]

Procedure:

  • Take a small sample of the resin beads (10-15 beads).[6]

  • Wash the beads carefully with fresh DMF.[6]

  • Add 1-2 drops of the bromophenol blue test solution.[6]

  • Observe the color of the beads.

    • Yellow: Coupling is complete.[1]

    • Blue to Green: Coupling is incomplete; recoupling is necessary.[1]

Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Fmoc-N-Me-AA - Coupling Reagent (e.g., HATU) - Base (e.g., DIEA) wash1->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring incomplete Incomplete monitoring->incomplete complete Complete monitoring->complete wash2 Wash (DMF, DCM) next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle incomplete->coupling  Recouple complete->wash2 troubleshooting_workflow start Low Yield in N-Methylated Peptide Synthesis check_hplc Analyze Crude Product by HPLC/MS start->check_hplc deletion Deletion Sequence (-AA mass) check_hplc->deletion  Major Impurity? starting_material Unreacted Starting Material check_hplc->starting_material epimer Diastereomer Peak (Same Mass) check_hplc->epimer solution1 Incomplete Coupling - Use stronger coupling reagent - Double couple - Increase reaction time - Use microwave deletion->solution1 starting_material->solution1 solution2 Racemization - Use weaker base (DIPEA) - Minimize pre-activation time - Couple at lower temperature epimer->solution2 hatu_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase reagents Fmoc-N-Me-AA-OH + HATU + Base activation Base deprotonates carboxylic acid reagents->activation ester_formation Carboxylate attacks HATU to form highly reactive OAt-Active Ester activation->ester_formation amide_bond N-terminal amine attacks OAt-Active Ester ester_formation->amide_bond Activated Amino Acid peptide_resin Peptide-Resin with free N-terminal amine peptide_resin->amide_bond product Formation of Peptide Bond amide_bond->product

References

Technical Support Center: Overcoming Aggregation with Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Boc-N-methyl-L-valine. Our aim is to address specific issues encountered during peptide synthesis, particularly concerning peptide aggregation and the challenges associated with sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using Boc-N-methyl-L-valine in solid-phase peptide synthesis (SPPS)?

A1: The primary challenge when using Boc-N-methyl-L-valine is its low coupling efficiency. This is due to the steric hindrance caused by both the N-methyl group and the bulky isopropyl side chain of valine. This steric hindrance can slow down the coupling reaction, leading to incomplete reactions and lower yields of the desired peptide.[1]

Q2: How does Boc-N-methyl-L-valine help in overcoming peptide aggregation?

A2: The inclusion of N-methylated amino acids, such as Boc-N-methyl-L-valine, can disrupt the hydrogen bonding network between peptide chains that leads to the formation of secondary structures like β-sheets, which are a primary cause of aggregation. By breaking these hydrogen bonds, the peptide chain can remain more solvated and accessible for subsequent coupling reactions. However, it is important to note that the primary challenge with Boc-N-methyl-L-valine itself is its difficult incorporation due to steric hindrance.

Q3: What are the most effective coupling reagents for Boc-N-methyl-L-valine?

A3: For sterically hindered amino acids like Boc-N-methyl-L-valine, standard coupling reagents are often inefficient. More potent uronium/aminium or phosphonium-based reagents are recommended. These include HATU, HBTU, HCTU, and COMU, which have demonstrated superior performance in overcoming the steric barrier and achieving higher coupling efficiencies.[2][3]

Q4: Can I use the standard Kaiser test to monitor the coupling of Boc-N-methyl-L-valine?

A4: No, the standard Kaiser (ninhydrin) test is not suitable for monitoring the coupling of N-methylated amino acids because it detects primary amines. Since the amine on Boc-N-methyl-L-valine is a secondary amine, the Kaiser test will give a false negative result (yellow/colorless beads) even if the coupling is incomplete. The bromophenol blue test is a recommended alternative for monitoring couplings to secondary amines.[1][2]

Q5: What are common side reactions associated with the use of Boc-N-methyl-L-valine and how can they be minimized?

A5: A common side reaction is racemization of the amino acid during activation. This can be minimized by using coupling reagents with additives like HOBt or Oxyma. Another potential issue is diketopiperazine formation, especially at the dipeptide stage, which can lead to cleavage from the resin. Using 2-chlorotrityl chloride resin can help inhibit this side reaction due to its steric bulk.[4]

Troubleshooting Guides

Issue 1: Low Coupling Yield of Boc-N-methyl-L-valine

Symptoms:

  • Positive bromophenol blue test after coupling.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the deletion of the N-methyl-valine residue.

  • Low overall yield of the final peptide.

Troubleshooting StepDetailed Recommendation
Optimize Coupling Reagent Switch from standard carbodiimide reagents (like DCC/DIC) to more potent uronium/aminium (HATU, HBTU, COMU) or phosphonium (PyAOP, PyBOP) based reagents. These are more effective for sterically hindered amino acids.[2][3]
Increase Reagent Equivalents and Reaction Time Use a higher excess of Boc-N-methyl-L-valine and the coupling reagent (e.g., 2-4 equivalents). Extend the coupling reaction time, potentially doubling it from your standard protocol.
Perform a Double Couple After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Boc-N-methyl-L-valine.
Elevate the Reaction Temperature Gently increasing the reaction temperature to 30-50°C can help overcome the activation energy barrier for the coupling reaction. This should be done with caution to avoid potential side reactions.
Optimize Solvent Use N-methyl-2-pyrrolidone (NMP) instead of N,N-dimethylformamide (DMF) as the solvent. NMP has better solvating properties for aggregating sequences.[1]
Issue 2: Peptide Aggregation During Synthesis

Symptoms:

  • The resin beads clump together and do not swell properly.

  • Slow or difficult solvent filtration.

  • Positive Kaiser test (for subsequent non-N-methylated amino acids) or bromophenol blue test after coupling, indicating incomplete reactions.

  • Low yield and purity of the final peptide.

Troubleshooting StepDetailed Recommendation
Improve Solvation Switch the primary solvent from DMF to NMP. For particularly difficult sequences, a mixture of solvents such as DCM/DMF or the addition of chaotropic salts like LiCl can be beneficial.
Incorporate Pseudoproline Dipeptides If the sequence allows, strategically inserting pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.
Microwave-Assisted SPPS Utilize microwave energy to drive difficult couplings to completion. The increased temperature can help to break up aggregates and improve reaction kinetics.
Use a Low-Loading Resin A lower substitution resin (e.g., 0.1-0.4 mmol/g) can reduce the density of peptide chains on the solid support, thereby minimizing inter-chain interactions and aggregation.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[5]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[5]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.[5]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[5]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may be less effective for highly hindered couplings.[5]

Experimental Protocols

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-N-methyl-L-valine

This protocol outlines a single cycle for the addition of Boc-N-methyl-L-valine to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-methyl-L-valine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF or NMP.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and finally DMF or NMP (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF or NMP for 2 minutes (repeat twice).

    • Wash the resin with DMF or NMP (3x).

  • Coupling of Boc-N-methyl-L-valine:

    • In a separate vessel, pre-activate Boc-N-methyl-L-valine (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF or NMP for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, consider extending the time or performing a double coupling.

  • Monitoring and Washing:

    • Monitor the reaction completion using the bromophenol blue test.

    • Once complete, wash the resin thoroughly with DMF or NMP (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is then repeated for the next amino acid in the sequence.

Mandatory Visualizations

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF/NMP) deprotection->wash1 neutralization Neutralization (DIEA in DMF/NMP) wash1->neutralization wash2 Wash (DMF/NMP) neutralization->wash2 coupling Coupling Reaction wash2->coupling preactivation Pre-activation of Boc-N-methyl-L-valine (HATU, DIEA) preactivation->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring monitoring->coupling If incomplete, recouple wash3 Wash (DMF/NMP, DCM) monitoring->wash3 If complete next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: Workflow for a single coupling cycle of Boc-N-methyl-L-valine in SPPS.

Troubleshooting_Logic start Low Yield or Incomplete Coupling check_reagent Is the coupling reagent potent enough? (e.g., HATU, HBTU) start->check_reagent check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes solution_reagent Switch to a more potent coupling reagent. check_reagent->solution_reagent No check_monitoring Is the correct monitoring method being used? (Bromophenol Blue) check_conditions->check_monitoring Yes solution_conditions Increase reaction time, temperature, or perform double coupling. check_conditions->solution_conditions No check_solvent Is aggregation suspected? check_monitoring->check_solvent Yes solution_monitoring Use Bromophenol Blue test instead of Kaiser test. check_monitoring->solution_monitoring No solution_solvent Switch to NMP, add chaotropic salts, or use microwave synthesis. check_solvent->solution_solvent Yes

Caption: Decision-making workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: Boc-N-Me-Dl-Val-Oh in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Boc-N-Me-Dl-Val-Oh in Solid-Phase Peptide Synthesis (SPPS). Researchers, scientists, and drug development professionals can find information on common side reactions, and protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and side reactions associated with using this compound in SPPS?

The use of this compound in SPPS presents several challenges primarily due to the steric hindrance imparted by the N-methyl group and the bulky valine side chain.[1][2] This can lead to a number of side reactions and synthetic difficulties:

  • Low Coupling Yields: The steric bulk of this compound significantly slows down the coupling reaction, often resulting in incomplete acylation of the free amine on the growing peptide chain.[1] This is particularly problematic when coupling to another N-methylated amino acid.[3]

  • Racemization/Epimerization: N-methylated amino acids are prone to racemization during activation and coupling.[1][4] The use of certain coupling reagents and the presence of salts can exacerbate this issue.[5][6]

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially at the dipeptide stage, which can lead to the cleavage of the peptide from the resin.[1][7]

  • Fragmentation: Peptides containing N-methylated amino acids can be susceptible to fragmentation of the peptide backbone during final cleavage from the resin.[1][7]

Q2: Why is racemization a significant concern with N-methylated amino acids?

While N-acyl N-methylamino acid derivatives cannot form oxazolones, a common pathway for racemization, they can racemize through an oxazolium-5-oxide intermediate.[4][6] This process can be promoted by polar solvents and the presence of salts like triethylamine hydrochloride.[5][6] Significant racemization (ranging from 2.8% to 39%) has been observed when coupling N-methylated amino acids with various methods in the presence of such salts.[5][6]

Q3: Which coupling reagents are recommended for sterically hindered N-methylated amino acids like this compound?

Standard coupling reagents like DCC/HOBt may prove inefficient for sterically hindered N-methylated amino acids.[1] More potent reagents are recommended to overcome the steric barrier and achieve higher coupling efficiency.[1][2] These include:

  • Uronium/Aminium-based reagents: HATU, HBTU, and COMU.[1] HATU has been utilized with success.[3]

  • Phosphonium-based reagents: PyAOP, PyBOP, and PyBroP.[1][8]

  • Other reagents: Bis(trichloromethyl) carbonate (BTC) can convert N-methylated amino acids into highly reactive acid chlorides in situ.[7]

Troubleshooting Guides

Issue: Low Coupling Yield / Incomplete Reaction

Possible Causes:

  • Steric Hindrance: The primary reason for low coupling yields with this compound is the steric bulk of the molecule.[1][2]

  • Inefficient Coupling Reagent: Standard coupling reagents may not be potent enough to drive the reaction to completion.[1]

  • Incomplete Boc Deprotection: Failure to completely remove the Boc protecting group from the preceding amino acid will cap the peptide chain, reducing the yield of the full-length peptide.[1]

Troubleshooting Steps:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBroP.[1][3]

  • Double Couple: Perform the coupling reaction twice. After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[1][7]

  • Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed further.[1]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done cautiously to avoid promoting side reactions.[1] Microwave-enhanced SPPS can also be beneficial for hindered couplings.[9]

  • Confirm Complete Deprotection: Use a qualitative test like the Kaiser test (for primary amines) or a chloranil test (for secondary amines) to ensure complete deprotection of the N-terminus before coupling. For N-methylated amino acids, the bromophenol blue test is recommended as they may give a weak or no color change with ninhydrin.[3]

Issue: Presence of Diastereomers (Racemization/Epimerization)

Possible Causes:

  • Coupling Method: Certain coupling methods and reagents are more prone to causing racemization.[4]

  • Presence of Salts: Salts such as triethylamine hydrochloride can significantly promote racemization.[5][6]

  • Solvent Effects: Polar solvents can increase the rate of racemization.[6]

  • Base Strength: The choice and amount of base used can influence the extent of epimerization.[10]

Troubleshooting Steps:

  • Select a Low-Racemization Coupling Reagent: Utilize coupling reagents with additives like HOAt or Oxyma Pure to minimize racemization.[1] Coupling through an N-hydroxysuccinimide (HONSu) ester has been shown to yield stereochemically pure products.[5][6]

  • Avoid Salt Formation: If possible, use a protocol that does not generate salts during the coupling step.

  • Optimize Solvent and Base: Use a less polar solvent if compatible with the synthesis. Carefully select the base and use the minimum necessary amount.

  • Analyze Diastereomeric Purity: After synthesis, use analytical techniques such as chiral chromatography or NMR with a chiral shift reagent to determine the extent of racemization.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentRelative Efficiency for Hindered CouplingsRacemization PotentialNotes
DCC/HOBt Low to ModerateModerateOften inefficient for N-methylated amino acids.[1]
HBTU/HOBt Moderate to HighLow to ModerateLess effective than HATU for N-methylated amino acids.[3]
HATU/HOAt HighLowRecommended for difficult couplings, including N-methylated residues.[1][3]
PyAOP/PyBOP HighLowEffective for sterically demanding couplings.[1][7]
PyBroP Very HighLowParticularly useful for very difficult couplings, including N-Me-Val to N-Me-Val.[3]
BTC HighVariableForms a highly reactive acid chloride in situ.[7]

Note: This table provides a general comparison based on literature for N-methylated amino acids. The optimal reagent may vary depending on the specific peptide sequence.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU
  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[3]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DCM. Wash again with DCM and then with the coupling solvent (DMF or NMP).[1]

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in the coupling solvent. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.[1]

  • Monitoring the Reaction: Monitor the coupling progress using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction.[3]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with the coupling solvent, followed by DCM.

Protocol 2: Bromophenol Blue Test for Unprotected N-methyl Amino Acids
  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]

  • Sample Preparation: Remove a small sample of the resin from the reaction vessel and wash it with methanol.[3]

  • Testing: Add 2 ml of the test solution to the washed resin sample.[3]

  • Observation: Observe the color of the suspension.

    • Yellow: Coupling is complete.[3]

    • Blue to Green: Coupling is incomplete. A recoupling step is necessary.[3]

Visualizations

SPPS_Workflow_Troubleshooting start Start SPPS Cycle deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash_neutralize Wash & Neutralize (10% DIEA in DCM) deprotection->wash_neutralize incomplete_deprotection Incomplete Deprotection? wash_neutralize->incomplete_deprotection coupling Coupling with This compound (e.g., using HATU) monitoring Monitor Coupling (Bromophenol Blue Test) coupling->monitoring low_yield Incomplete Coupling? monitoring->low_yield wash_next Wash & Proceed to Next Cycle wash_next->deprotection Continue cycle end Synthesis Complete wash_next->end Final cycle racemization_check Check for Racemization (Post-synthesis) end->racemization_check incomplete_deprotection->coupling No troubleshoot_deprotection Troubleshoot: - Extend deprotection time - Repeat deprotection step incomplete_deprotection->troubleshoot_deprotection Yes low_yield->wash_next No (Complete) troubleshoot_coupling Troubleshoot: - Double couple - Increase reaction time - Use stronger coupling reagent low_yield->troubleshoot_coupling Yes (Incomplete) racemization_check->end Not Detected / Acceptable troubleshoot_racemization Troubleshoot: - Use low-racemization reagents - Optimize base/solvent racemization_check->troubleshoot_racemization Detected troubleshoot_deprotection->deprotection troubleshoot_coupling->coupling

Caption: Troubleshooting workflow for SPPS with this compound.

Side_Reaction_Pathways cluster_side_reactions Potential Side Reactions PeptideResin Peptide-Resin-NH2 ActivatedAA Activated This compound PeptideResin->ActivatedAA Coupling Reaction IncompleteCoupling Incomplete Coupling (Deletion Sequence) PeptideResin->IncompleteCoupling Steric Hindrance DesiredPeptide Desired Elongated Peptide ActivatedAA->DesiredPeptide Successful Coupling Racemization Racemization/ Epimerization ActivatedAA->Racemization During Activation DKP Diketopiperazine Formation DesiredPeptide->DKP At Dipeptide Stage Fragmentation Peptide Backbone Fragmentation DesiredPeptide->Fragmentation During Cleavage

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete deprotection of Boc-N-methyl-L-valine. This common issue in peptide synthesis can lead to truncated peptide sequences and difficult purifications. This guide offers solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection of Boc-N-methyl-L-valine?

Incomplete deprotection of Boc-N-methyl-L-valine is most commonly attributed to the significant steric hindrance posed by the combination of the N-methyl group and the bulky isobutyl side chain of valine.[1][2] This steric congestion impedes the approach of the acid (e.g., trifluoroacetic acid) to the Boc-protecting group, thereby slowing down the cleavage reaction. Other contributing factors include insufficient acid strength or concentration, inadequate reaction time, and poor resin swelling in solid-phase peptide synthesis (SPPS).[3][4]

Q2: How can I detect incomplete Boc deprotection?

Several analytical techniques can be employed to identify incomplete deprotection:

  • Kaiser Test (for SPPS): A positive ninhydrin test (resulting in a blue or purple color) on the resin beads after the deprotection step indicates the presence of free primary amines from previously coupled amino acids, but it will not detect the secondary amine of the newly deprotected N-methyl-L-valine. However, a negative test (yellow) when a primary amine was expected to be deprotected in the previous step could suggest the N-terminus is still Boc-protected.

  • Mass Spectrometry (MS): Analysis of the crude peptide product by LC-MS is a definitive method. The presence of species with a mass difference of +100 Da (the mass of the Boc group) compared to the expected product mass indicates incomplete deprotection.

  • High-Performance Liquid Chromatography (HPLC): The chromatogram of the crude product may show a significant peak corresponding to the Boc-protected starting material, which is typically less polar and has a longer retention time than the deprotected product.[4]

  • Thin-Layer Chromatography (TLC): For solution-phase synthesis, TLC can show the persistence of the starting material spot and the incomplete formation of the more polar, deprotected product spot.[4]

Q3: Can the choice of deprotection reagent affect the outcome?

Yes, the choice and concentration of the acidic reagent are critical. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent for Boc deprotection.[5] For sterically hindered amino acids like N-methyl-L-valine, a higher concentration of TFA (e.g., 50% v/v) and longer reaction times are often necessary.[6] An alternative is 4M HCl in dioxane, which is also a potent reagent for Boc removal and may offer different selectivity in the presence of other acid-labile groups.[7][8]

Q4: Are there any common side reactions to be aware of during the deprotection of Boc-N-methyl-L-valine?

The primary side reaction during Boc deprotection is the formation of a stable tert-butyl cation. This cation can alkylate nucleophilic side chains in the peptide, such as those of tryptophan or methionine.[3] While N-methyl-L-valine itself does not have a nucleophilic side chain, other residues in the peptide sequence may be susceptible. The use of scavengers, such as triisopropylsilane (TIS) or water, in the deprotection cocktail can help to trap these reactive cations.

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete deprotection of Boc-N-methyl-L-valine.

Problem: Incomplete deprotection is observed by LC-MS or HPLC.

Below is a troubleshooting workflow to address this issue.

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Detected check_conditions Review Deprotection Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions increase_time Increase Reaction Time (e.g., double the standard time) check_conditions->increase_time Time likely insufficient increase_acid Increase Acid Concentration (e.g., from 25% to 50% TFA) check_conditions->increase_acid Concentration may be too low check_resin For SPPS: Check Resin Swelling and Agitation check_conditions->check_resin For SPPS monitor Monitor Progress with LC-MS or TLC increase_time->monitor increase_acid->monitor repeat_deprotection Perform a Second Deprotection Step repeat_deprotection->monitor change_reagent Switch Deprotection Reagent (e.g., TFA/DCM to 4M HCl/Dioxane) change_reagent->monitor improve_swelling Improve Swelling: - Use a better swelling solvent (e.g., NMP) - Increase agitation check_resin->improve_swelling improve_swelling->monitor monitor->repeat_deprotection Still incomplete monitor->change_reagent Still incomplete success Deprotection Complete monitor->success Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Quantitative Data Summary

While specific quantitative data for the deprotection of Boc-N-methyl-L-valine is not extensively published in comparative studies, the following table provides typical conditions and expected outcomes for the deprotection of sterically hindered Boc-protected amino acids, such as Boc-L-valine.[9][10] These conditions serve as a good starting point for optimizing the deprotection of Boc-N-methyl-L-valine.

Deprotection ReagentTypical ConditionsReaction TimeExpected YieldPurityAdvantages & Disadvantages
Trifluoroacetic Acid (TFA) 25-50% TFA in DCM0.5 - 2 hours>95% (Typical)HighAdvantages: Fast, efficient, and volatile for easy removal.[9] Disadvantages: Corrosive, can cause side reactions without scavengers.[3]
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane0.5 - 1 hour>95% (Typical)HighAdvantages: Fast, efficient, often yields a crystalline hydrochloride salt.[10] Disadvantages: Corrosive, dioxane is a hazardous solvent.
p-Toluenesulfonic acid (p-TsOH) in Deep Eutectic Solvent (DES) p-TsOH in ChCl:Gly (1:2)~25 minutes~63%ModerateAdvantages: Milder conditions, potentially more suitable for acid-sensitive substrates. Disadvantages: Lower yield for sterically hindered amino acids, requires specific solvent preparation.[9]

Experimental Protocols

Protocol 1: Deprotection of Boc-N-methyl-L-valine using TFA in DCM

This protocol describes a standard procedure for the removal of the Boc group in solution-phase synthesis.

Materials:

  • Boc-N-methyl-L-valine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-N-methyl-L-valine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (to achieve a 50% v/v concentration).

  • Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require 1-4 hours.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected N-methyl-L-valine.

Protocol 2: Deprotection of Boc-N-methyl-L-valine using 4M HCl in Dioxane

This protocol provides an alternative method, often yielding the hydrochloride salt of the deprotected amino acid.

Materials:

  • Boc-N-methyl-L-valine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Place Boc-N-methyl-L-valine in a round-bottom flask.

  • Add the 4M HCl in dioxane solution.

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Often, the deprotected N-methyl-L-valine hydrochloride salt will precipitate from the solution.

  • Dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

G Boc Deprotection Mechanism cluster_0 Boc-N-methyl-L-valine cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation Boc-N-methyl-L-valine Protonated_Boc Boc-N-methyl-L-valine->Protonated_Boc + H+ (TFA) Carbamic_Acid Protonated_Boc->Carbamic_Acid tert-butyl_cation tert-butyl cation Protonated_Boc->tert-butyl_cation Deprotected_Amine N-methyl-L-valine Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Optimizing Solvent Conditions for Boc-N-Me-Val-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-N-Me-Val-OH. Due to its steric hindrance, the selection of appropriate solvent and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-N-Me-Val-OH particularly challenging?

A1: The primary challenge in coupling Boc-N-Me-Val-OH stems from significant steric hindrance. This is caused by the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl group on the alpha-amino group, and the valine side chain. This steric congestion can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete couplings.[1]

Q2: What are the most effective types of coupling reagents for Boc-N-Me-Val-OH?

A2: For sterically hindered N-methylated amino acids like Boc-N-Me-Val-OH, standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone are often inefficient.[1] More potent, onium salt-based reagents are highly recommended. These include uronium/aminium reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyAOP and PyBOP.[1] These reagents rapidly form highly reactive activated species that can overcome the steric barrier more effectively.

Q3: Which solvents are recommended for the coupling of Boc-N-Me-Val-OH?

A3: The most commonly used solvents for solid-phase peptide synthesis (SPPS), including the coupling of Boc-N-Me-Val-OH, are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2] NMP is often considered a superior choice for difficult couplings due to its excellent solvating properties for both the peptide-resin and the reagents, which can help to disrupt peptide aggregation.[2][3] DMF is also widely used and effective.[2] DCM is a suitable solvent for Boc-based chemistry, particularly for swelling polystyrene resins, but may be less effective at solvating the growing peptide chain in more complex sequences.[2]

Q4: How can I minimize the risk of epimerization during the coupling of Boc-N-Me-Val-OH?

A4: Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern. To minimize this side reaction:

  • Use appropriate additives: Coupling reagents that generate HOAt or OxymaPure® esters in situ are known to suppress epimerization.[1]

  • Choose the right base: Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount. Avoid stronger bases like triethylamine (TEA).[4]

  • Control the temperature: Running the reaction at a lower temperature can help minimize epimerization, though it may also slow down the reaction rate.[4]

  • Minimize pre-activation time: The longer the amino acid is in its activated state before coupling, the higher the risk of epimerization. A short pre-activation time of 1-5 minutes is recommended.[1]

Q5: What is "double coupling" and when should I use it for Boc-N-Me-Val-OH?

A5: "Double coupling" is the practice of repeating the coupling step with fresh reagents after the initial coupling reaction is complete. This is a common strategy to drive sterically hindered reactions, like the coupling of Boc-N-Me-Val-OH, to completion and improve the overall yield.[1] It is recommended if monitoring of the reaction (e.g., with a Kaiser test) indicates an incomplete reaction after the first coupling.

Data Presentation

SolventKey PropertiesSuitability for Boc-N-Me-Val-OH CouplingPotential Issues
N,N-Dimethylformamide (DMF) Good all-around solvent, effectively solvates most reagents and peptide-resins.[2]High: A standard and effective choice for SPPS, generally providing high coupling efficiency.[2]Can decompose to form dimethylamine, which can cause side reactions in Fmoc chemistry. N-formylation can occur during microwave-assisted synthesis.[2]
N-Methyl-2-pyrrolidone (NMP) More polar than DMF, with excellent resin-swelling and solvating properties.[2][3]Very High: Often the preferred solvent for difficult couplings and sequences prone to aggregation due to its superior solvating power.[2][3]More viscous and expensive than DMF.
Dichloromethane (DCM) Good at dissolving Boc-protected amino acids and swelling polystyrene resins. Unreactive towards TFA used in Boc-SPPS deprotection.[2]Moderate: Can be effective, especially in simpler sequences, but may not solvate the growing peptide chain as efficiently as DMF or NMP, potentially leading to lower yields in difficult couplings.[2]Less effective at solvating polar peptide chains, which can lead to aggregation.
DMF / DMSO Mixtures The addition of Dimethyl sulfoxide (DMSO) disrupts peptide secondary structures and improves solvation of aggregated sequences.[2]High: Recommended for sequences known to be prone to aggregation.DMSO can be difficult to remove and may interfere with some analytical techniques.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The bulky nature of Boc-N-Me-Val-OH is impeding the reaction.[1] 2. Suboptimal Coupling Reagent: The chosen reagent may not be potent enough.[4] 3. Poor Solvation: The resin and peptide chain are not adequately solvated, leading to aggregation.[2] 4. Inadequate Reagent Solubility: The Boc-N-Me-Val-OH or coupling reagents are not fully dissolved.[2]1. Switch to a Stronger Reagent: Use a more powerful activating agent like HATU, HCTU, or PyAOP.[1] 2. Optimize Solvent: Switch to a better solvating solvent such as NMP or a DMF/DMSO mixture.[2][3] 3. Double Couple: Perform a second coupling step with fresh reagents.[1] 4. Increase Reaction Time/Temperature: Extend the coupling time (e.g., to 2-4 hours or longer) or slightly increase the temperature (e.g., to 40-50°C), monitoring closely for side reactions.[1]
Presence of Deletion Sequences (Peptide missing the Valine residue) 1. Incomplete Coupling: The Boc-N-Me-Val-OH failed to couple to the N-terminus.[4] 2. Incomplete Deprotection of the Previous Residue: The N-terminal amine was not fully deprotected before the coupling step.1. Follow Recommendations for Low Coupling Yield. 2. Confirm Complete Deprotection: Use a qualitative test like the Kaiser test to ensure complete deprotection of the previous amino acid's protecting group before coupling. 3. Implement a Capping Step: After the coupling of Boc-N-Me-Val-OH, treat the resin with a capping agent like acetic anhydride to block any unreacted amines.
Significant Epimerization/Racemization 1. Inappropriate Base: The base used is too strong or used in excess.[4] 2. Prolonged Activation Time: The activated amino acid exists for too long before coupling. 3. Suboptimal Coupling Reagent/Additive: Lack of an epimerization-suppressing additive.[1]1. Use a Weaker, Sterically Hindered Base: Use the minimum stoichiometric amount of a base like DIEA or 2,4,6-collidine.[4] 2. Minimize Pre-activation Time: Mix the Boc-N-Me-Val-OH with the coupling reagent and additive for only a short period (1-5 minutes) before adding it to the resin. 3. Use Epimerization-Suppressing Reagents: Employ coupling reagents with additives like HOAt or Oxyma Pure.[1]

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of Boc-N-Me-Val-OH using HATU

This protocol is for a standard manual solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-Me-Val-OH (3 equivalents, 0.3 mmol)

  • HATU (2.9 equivalents, 0.29 mmol)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling and Washing:

    • Swell the peptide-resin in NMP for 30 minutes.[1]

    • Wash the resin thoroughly with NMP (3 times).

  • Activation of Boc-N-Me-Val-OH:

    • In a separate vessel, dissolve Boc-N-Me-Val-OH (3 eq.) and HATU (2.9 eq.) in NMP.

    • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 5 minutes.[1]

  • Coupling Reaction:

    • Drain the NMP from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Monitoring the Reaction:

    • Take a small sample of resin beads, wash them thoroughly with NMP and DCM, and perform a Kaiser test.

    • A negative Kaiser test (yellow/colorless beads) indicates a complete reaction. A positive test (blue beads) indicates an incomplete reaction.

  • Washing:

    • Once the coupling is complete (or if proceeding to a second coupling), drain the reaction solution.

    • Wash the resin thoroughly with NMP (3 times) and then DCM (3 times) to remove any unreacted reagents and byproducts.

  • (Optional) Double Coupling:

    • If the Kaiser test is positive, repeat steps 2-5.

  • Proceed to the next step:

    • The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Visualizations

experimental_workflow start Start: Peptide-Resin (Free N-terminus) swell 1. Resin Swelling (NMP, 30 min) start->swell wash1 2. Wash Resin (NMP x3) swell->wash1 couple 4. Coupling Reaction (Add activated AA to resin, 2-4h) wash1->couple activate 3. Pre-activate Amino Acid (Boc-N-Me-Val-OH, HATU, DIEA in NMP) activate->couple monitor 5. Monitor Reaction (Kaiser Test) couple->monitor wash2 6. Wash Resin (NMP x3, DCM x3) monitor->wash2 Complete double_couple Repeat Coupling (Fresh Reagents) monitor->double_couple Incomplete end End: Coupled Peptide-Resin wash2->end double_couple->couple

Caption: Experimental workflow for Boc-N-Me-Val-OH coupling.

troubleshooting_guide start Low Coupling Yield? cause1 Check Reagent Potency start->cause1 cause2 Assess Solvation start->cause2 cause3 Reaction Conditions start->cause3 solution1 Switch to HATU, HCTU, or PyAOP cause1->solution1 solution2 Switch to NMP or DMF/DMSO cause2->solution2 solution3a Increase Reaction Time cause3->solution3a solution3b Increase Temperature (to 40-50°C) cause3->solution3b solution3c Perform Double Coupling cause3->solution3c

Caption: Troubleshooting decision tree for low coupling yield.

References

Technical Support Center: Double Coupling Protocol for Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the double coupling protocol for Boc-N-methyl-L-valine.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-N-methyl-L-valine considered a "difficult" amino acid to couple in peptide synthesis?

The primary challenge in coupling Boc-N-methyl-L-valine stems from significant steric hindrance. The combination of the N-methyl group and the bulky isobutyl side chain of valine physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2][3] This reduced nucleophilicity of the N-methylated amine leads to slower and less efficient coupling reactions compared to non-methylated amino acids.[3]

Q2: What are the initial indicators of a failed or incomplete coupling reaction with Boc-N-methyl-L-valine?

Common signs of poor coupling efficiency include:

  • A positive bromophenol blue test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted secondary amines. A yellow color signifies a complete reaction.[3] The standard ninhydrin (Kaiser) test is not effective for monitoring the coupling of N-methylated amino acids as it primarily detects primary amines.[4][5]

  • Low final peptide yield: The overall yield of the desired peptide is significantly lower than expected.[3]

  • Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude peptide product may reveal sequences where the Boc-N-methyl-L-valine residue is missing.[3][4]

  • Multiple peaks on HPLC: The HPLC chromatogram of the crude product often shows multiple peaks, indicating the presence of deletion sequences and other impurities.[3]

Q3: When is a double coupling protocol recommended for Boc-N-methyl-L-valine?

A double coupling protocol is a common and effective strategy to drive the reaction to completion when coupling sterically hindered amino acids like Boc-N-methyl-L-valine.[1][4][6] It is particularly recommended when:

  • A monitoring test (e.g., bromophenol blue test) indicates an incomplete first coupling.

  • Synthesizing a peptide sequence known to be difficult.

  • Low yields or deletion sequences have been observed in previous syntheses with this residue.

Q4: What are the most common side reactions associated with the coupling of Boc-N-methyl-L-valine, and how can they be minimized?

  • Racemization: The loss of stereochemical integrity at the alpha-carbon can occur during the activation step. To minimize racemization, it is advisable to use coupling reagents with additives like HOAt or Oxyma Pure.[1] Using weaker, hindered bases like sym-collidine or N-methylmorpholine (NMM) instead of DIPEA or TEA, and coupling at lower temperatures (e.g., 0°C) can also help.[7]

  • Diketopiperazine (DKP) formation: This is a common side reaction, especially at the dipeptide stage, which can lead to cleavage of the peptide from the resin.[1] Using a 2-chlorotrityl chloride resin can help reduce DKP formation.[4]

  • Fragmentation: The peptide backbone can fragment during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[1]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive bromophenol blue test after the first coupling.

  • Low final peptide yield.

  • Presence of deletion sequences in the final product, confirmed by MS analysis.[3][4]

Workflow for Troubleshooting Low Coupling Efficiency

G cluster_0 start Start: Low Coupling Efficiency Detected check_reagent Is the coupling reagent potent enough? start->check_reagent switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP) check_reagent->switch_reagent No check_coupling Was a single coupling performed? check_reagent->check_coupling Yes switch_reagent->check_coupling double_couple Implement a double or triple coupling strategy check_coupling->double_couple Yes check_monitoring Was reaction completion monitored? check_coupling->check_monitoring No double_couple->check_monitoring use_bpb Use Bromophenol Blue test for monitoring check_monitoring->use_bpb No check_conditions Are reaction conditions optimal? check_monitoring->check_conditions Yes use_bpb->check_conditions optimize_conditions Increase reaction time and/or temperature (e.g., 40-50°C) check_conditions->optimize_conditions No end End: Improved Coupling Efficiency check_conditions->end Yes optimize_conditions->end

Caption: Troubleshooting workflow for low coupling efficiency.

Corrective Actions:

  • Switch to a More Potent Coupling Reagent: Standard coupling reagents like DCC/HOBt may be inefficient for sterically hindered N-methylated amino acids.[1] Uronium/aminium-based reagents such as HATU, HBTU, and COMU, or phosphonium-based reagents like PyAOP and PyBOP are recommended for their superior performance.[1]

  • Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.[1]

  • Increase Reaction Time and Temperature: Extend the coupling reaction time to allow the sterically hindered coupling to proceed to completion. Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier, but this should be done with caution to avoid side reactions like racemization.[1][8]

  • Optimize Solvent: Use high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In cases of peptide aggregation, switching to NMP or using a mixture of solvents can improve reaction kinetics.[8][9]

Issue 2: Incomplete Boc Deprotection

Symptoms:

  • Low yield of the final peptide.

  • Capped peptide chains observed in MS analysis.

Corrective Actions:

  • Extend Deprotection Time: Increase the incubation time with the TFA deprotection solution.[1]

  • Repeat Deprotection: After the initial deprotection step, wash the resin and repeat the TFA treatment.[1]

  • Ensure Efficient Agitation: Proper agitation of the resin during deprotection is crucial to prevent aggregation and ensure all sites are accessible.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-N-methyl-L-valine

Coupling ReagentReagent TypeRelative ReactivityNotes on Performance
DCC/HOBt CarbodiimideLow to ModerateOften inefficient for sterically hindered N-methylated amino acids.[1]
HBTU/HOBt Uronium/AminiumHighBetter than carbodiimides, but can be insufficient for very hindered residues.[9]
HATU/HOAt Uronium/AminiumVery HighHighly recommended for difficult couplings; HOAt helps to suppress racemization.[1][7]
PyBOP/HOAt PhosphoniumVery HighExcellent for sterically hindered couplings; HOAt minimizes racemization.[4]
PyAOP PhosphoniumVery HighParticularly effective for coupling N-methyl amino acids.[7]
COMU Uronium/AminiumVery HighA more potent alternative to HBTU.[10]

Experimental Protocols

Detailed Protocol for Double Coupling of Boc-N-methyl-L-valine using HATU

This protocol is intended for solid-phase peptide synthesis (SPPS) on a resin with a free N-terminal amine.

Workflow for Double Coupling Protocol

G cluster_1 start_protocol Start: Resin with Free Amine pre_activation Pre-activation: Boc-N-methyl-L-valine (3 eq.) HATU (2.9 eq.), HOAt (3 eq.) DIPEA (6 eq.) in NMP for 5 min start_protocol->pre_activation first_coupling First Coupling: Add activated amino acid to resin Agitate for 2-4 hours at RT pre_activation->first_coupling first_wash Wash Resin: NMP (3x), DCM (3x), NMP (3x) first_coupling->first_wash monitoring Monitoring: Bromophenol Blue Test first_wash->monitoring second_coupling Second Coupling: Repeat pre-activation and coupling steps monitoring->second_coupling Positive (Blue/Green) deprotection Proceed to Boc Deprotection monitoring->deprotection Negative (Yellow) final_wash Final Wash: NMP (3x), DCM (3x) second_coupling->final_wash final_wash->deprotection

Caption: Experimental workflow for the double coupling protocol.

Materials:

  • Resin with a deprotected N-terminal amine

  • Boc-N-methyl-L-valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • Bromophenol blue test solution

Procedure:

  • Resin Preparation: Swell the peptide-resin in NMP for 30 minutes and then drain the solvent.

  • First Coupling:

    • Activation: In a separate vessel, dissolve Boc-N-methyl-L-valine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in NMP. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes at room temperature.[1]

    • Coupling: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 2-4 hours.[1]

    • Washing: Drain the coupling solution and wash the resin thoroughly with NMP (3x) and DCM (3x).[1]

  • Monitoring:

    • Take a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test.

    • Interpretation: A yellow color indicates a complete reaction, and you can proceed to the next deprotection step. A blue or green color indicates an incomplete reaction, and a second coupling is necessary.[3]

  • (Optional) Second Coupling:

    • If the monitoring test is positive, repeat the activation and coupling steps (Step 2) with fresh reagents.[1]

  • Final Washing: After a successful coupling (or second coupling), wash the resin with NMP (3x) and DCM (3x). The resin is now ready for the subsequent Boc deprotection step.

References

Technical Support Center: Preventing Racemization of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing racemization of N-methylated amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

A1: N-methylated amino acids exhibit a higher propensity for racemization due to a combination of electronic and steric effects. The N-methyl group increases the steric hindrance around the α-carbon, which can slow down the desired coupling reaction. This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Slower coupling reactions under basic conditions have been noted to cause partial epimerization.

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the peptide product. Direct enolization via proton abstraction from the activated amino acid is a less common secondary pathway.

Q3: Which factors have the most significant impact on racemization during N-methylated amino acid coupling?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are highly effective at suppressing racemization.

  • Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization.

  • Solvent: The polarity of the solvent can affect the rate of racemization, with more polar solvents potentially favoring this side reaction.

  • Temperature: Elevated temperatures, while sometimes used to overcome steric hindrance, can also increase the rate of racemization.

Q4: Are there specific coupling reagents that are recommended to minimize racemization for N-methylated amino acids?

A4: Yes, for sterically hindered couplings involving N-methylated amino acids, phosphonium-based reagents like PyAOP and uronium/aminium-based reagents like HATU are highly recommended.[1] These reagents, especially when used with additives like HOAt, generally lead to lower levels of racemization compared to carbodiimides like DCC or DIC. PyBrOP is another effective reagent developed for challenging couplings, including those involving N-methylated amino acids.[2]

Troubleshooting Guide

Problem: High levels of racemization detected in my peptide containing an N-methylated amino acid.

This troubleshooting guide will walk you through a logical workflow to identify and mitigate the source of racemization.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="High Racemization Detected", shape=ellipse, fillcolor="#EA4335"]; step1 [label="Step 1: Evaluate Coupling Reagent\nand Additive", fillcolor="#4285F4"]; step2 [label="Step 2: Assess Base and\nReaction Conditions", fillcolor="#4285F4"]; step3 [label="Step 3: Refine Coupling Protocol", fillcolor="#4285F4"]; end [label="Racemization Minimized", shape=ellipse, fillcolor="#34A853"];

// Connections start -> step1; step1 -> step2 [label="If racemization persists"]; step2 -> step3 [label="If racemization persists"]; step3 -> end;

// Sub-options for Step 1 sub1_1 [label="Using Carbodiimide (DIC/DCC)?\nAdd HOAt or OxymaPure.\nHOAt is superior to HOBt.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub1_2 [label="Switch to Phosphonium-based reagent\n(e.g., PyAOP) or Uronium/Aminium\n(e.g., HATU).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 -> sub1_1 [style=dashed]; step1 -> sub1_2 [style=dashed];

// Sub-options for Step 2 sub2_1 [label="Using DIPEA or TEA?\nReplace with a weaker, sterically\nhindered base like NMM or\nsym-collidine.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub2_2 [label="Minimize pre-activation time.\nConsider in situ neutralization protocols.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 -> sub2_1 [style=dashed]; step2 -> sub2_2 [style=dashed];

// Sub-options for Step 3 sub3_1 [label="Perform a double or triple coupling\nto ensure reaction completion.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub3_2 [label="Consider lowering the reaction\ntemperature if elevated temperatures\nare being used.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 -> sub3_1 [style=dashed]; step3 -> sub3_2 [style=dashed]; }

A logical workflow for troubleshooting high racemization levels.

Data Presentation

The selection of reagents and additives has a quantifiable impact on the level of racemization. The following tables summarize reported data for different coupling conditions.

Table 1: Effect of Additives on Racemization

Protected DipeptideCoupling Reagent/Additive% Epimerization (D-Isomer)
Fmoc-Phe-Ser(OtBu)-OHDCC/HOBt18%
Fmoc-Phe-Ser(OtBu)-OHDCC/HOAt6%
Data illustrates the superior performance of HOAt in suppressing racemization compared to HOBt for a challenging coupling.

Table 2: Effect of Base and Salt on Racemization of an N-Methylated Amino Acid

Protected DipeptideCoupling ReagentBase/Salt Condition% Epimerization (L-D Dipeptide)
Z-Ala-MeLeu-OHEEDQWith TEA and Tosylate Salt15%
Z-Ala-Leu-OH (non-methylated)EEDQWith TEA and Tosylate Salt0.5%
Z-Ala-MeLeu-OHDCC/HOSuFree base, no tertiary amine salt0% (not detected)
Data from Benoiton et al. demonstrates the profound effect of tertiary amine salts on the racemization of N-methylated amino acids.[3][4]

Table 3: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentPotency for N-Methylated CouplingsNotes
HBTU, HCTULess EffectiveOften result in low yields and incomplete couplings.
HATU Highly Effective A recommended reagent for difficult couplings. [1]
PyAOP Highly Effective A phosphonium-based reagent, very effective for sterically hindered couplings. [1][5]
PyBOP/HOAtHighly EffectiveThe addition of HOAt enhances the coupling efficiency.[5]
BOP-ClEffectiveCan be useful for couplings of N-methylated amino acids.
PyBrOPEffectiveA bromophosphonium reagent used for challenging couplings.[2]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for N-Methylated Amino Acids using HATU

This protocol outlines a general method for coupling an N-methylated amino acid during solid-phase peptide synthesis (SPPS) with minimal racemization.

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3-5 equivalents relative to resin substitution) in DMF.

    • Add HATU (3-5 equivalents) and a hindered base such as N-methylmorpholine (NMM) or sym-collidine (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes. Note: Prolonged pre-activation can increase the risk of racemization.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized based on the specific amino acid and sequence.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test. The ninhydrin test is not reliable for N-methylated amines.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

  • Repeat or Proceed: If the coupling is incomplete (as indicated by a positive bromophenol blue test), a second coupling can be performed. Otherwise, proceed to the deprotection of the newly added amino acid for the next coupling cycle.

Protocol 2: Determination of Racemization by HPLC after Acid Hydrolysis and Marfey's Method

This protocol provides a method to determine the percentage of D-isomer in a synthetic peptide containing a target N-methylated amino acid.

graph RacemizationAnalysisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Synthetic Peptide\n(containing N-Me-AA)", shape=ellipse, fillcolor="#4285F4"]; step1 [label="Acid Hydrolysis\n(6 M HCl, 110°C, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Derivatization with\nMarfey's Reagent (L-FDAA)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="RP-HPLC Analysis", fillcolor="#34A853"]; end [label="Quantification of\nL-D and L-L Diastereomers", shape=ellipse, fillcolor="#34A853"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> end; }

Workflow for determining the extent of racemization.

Materials:

  • Synthetic peptide (approx. 1 mg)

  • 6 M HCl

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • 1 M NaHCO₃

  • Acetone

  • 1 M HCl

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to complete dryness.

  • Derivatization (Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone, followed by 20 µL of 1 M NaHCO₃.

    • Incubate the reaction at 40°C for 1 hour.

    • Quench the reaction by adding 20 µL of 1 M HCl.

    • Evaporate the solvent to dryness.

    • Redissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% ACN/water).

  • HPLC Analysis:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.05% TFA in water

    • Mobile Phase B: 0.05% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the diastereomeric derivatives (e.g., 10-60% B over 30 minutes).

    • Detection: UV at 340 nm.

    • Analysis: The L-D and L-L diastereomers will have different retention times. Integrate the peak areas for both diastereomers. The percentage of the D-isomer can be calculated as: % D-isomer = [Area(L-D) / (Area(L-D) + Area(L-L))] * 100

    Note: It is crucial to run standards of the L-L and L-D diastereomers of the N-methylated amino acid of interest to confirm peak identities.[6]

References

Technical Support Center: Capping Unreacted Amines After Failed Boc-N-Me-Val-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers encountering difficulties with the coupling of Boc-N-Me-Val-OH in solid-phase peptide synthesis (SPPS). The focus is on the subsequent capping of unreacted amines to prevent the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-N-Me-Val-OH notoriously difficult?

A1: The low coupling efficiency of Boc-N-Me-Val-OH is primarily due to significant steric hindrance.[1] The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the N-methyl group and the bulky valine side chain, creates a sterically crowded environment.[1] This hinders the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down reaction kinetics and often resulting in an incomplete reaction.[1][2]

Q2: What is "capping" in the context of SPPS?

A2: Capping is the process of permanently blocking unreacted N-terminal amines on the peptide resin after an incomplete coupling step.[3] This is typically achieved by acetylation, which renders the unreacted chains inert to subsequent coupling cycles.[4] The primary purpose of capping is to prevent the formation of deletion sequences—peptides that are missing one or more amino acids—which can be challenging to separate from the desired full-length peptide during purification.[3][4][5]

Q3: What are the standard reagents used for capping?

A3: The most widely used capping agent is acetic anhydride, which serves as the acetylating agent.[4] It is almost always used in combination with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3][4]

Q4: How can I confirm that the Boc-N-Me-Val-OH coupling has failed?

A4: The most common method to monitor coupling completion is a qualitative colorimetric test. The Kaiser (ninhydrin) test is widely used and detects the presence of free primary amines.[2][6] A positive result, indicated by a dark blue or purple color on the resin beads, signifies that the coupling was incomplete.[2][7] For N-methylated amino acids, where the secondary amine might give a weak or ambiguous Kaiser test result, other tests like the TNBS (2,4,6-trinitrobenzenesulfonic acid) or Bromophenol Blue test can be used.[2]

Q5: After capping, how do I verify that all unreacted amines are blocked?

A5: To confirm the success of the capping procedure, another Kaiser test should be performed.[3][8] A negative test result (yellow or colorless beads) indicates that all free primary amines have been successfully acetylated and the resin is ready for the deprotection step of the next cycle.[2] If the test is still positive, the capping procedure should be repeated.[5][8]

Q6: If I detect an incomplete coupling, should I recouple or cap immediately?

A6: If a monitoring test indicates incomplete coupling, the most direct first step is to perform a second coupling (double coupling) with a fresh solution of activated Boc-N-Me-Val-OH.[1][2][7] If the test remains positive after a second coupling attempt, or if you suspect significant peptide aggregation, it is recommended to cap the unreacted amines to prevent the accumulation of deletion impurities.[5][9]

Troubleshooting Guide for Failed Boc-N-Me-Val-OH Coupling

This guide addresses the common scenario of a positive colorimetric test (e.g., Kaiser test) after the initial coupling of Boc-N-Me-Val-OH.

  • Detect Incomplete Coupling : A positive Kaiser test (blue/purple beads) confirms the presence of unreacted primary amines.[2]

  • Choose Your Strategy :

    • Option A: Double Coupling : This is often the first recourse. Wash the resin and repeat the coupling step with fresh reagents.[1] For difficult couplings like Boc-N-Me-Val-OH, consider using a more powerful coupling reagent (e.g., HATU, HCTU), increasing the reaction time, or slightly elevating the temperature (e.g., to 40-50°C).[1][2][3]

    • Option B: Capping : If double coupling is unsuccessful or not desired, proceed to capping to terminate the unreacted chains.[3] This prevents deletion products and can simplify the final purification.[5]

  • Perform Capping Procedure : Use a standard capping solution, typically containing acetic anhydride and a base. (See Experimental Protocols below).

  • Verify Capping Completion : After the capping reaction, perform another Kaiser test.

    • Negative Test (Yellow/Colorless) : Capping was successful. Proceed with the synthesis to the next N-terminal deprotection step.

    • Positive Test (Blue/Purple) : Capping is incomplete. This may suggest a severe issue such as peptide aggregation, where reactive sites are inaccessible.[5][9] In this case, repeat the capping procedure.[8] If it fails again, consider advanced strategies to disrupt aggregation, such as using chaotropic salts (e.g., LiCl) or switching to a different solvent system.[10]

Data Presentation

The following table summarizes typical reagent concentrations and reaction times for the capping step in SPPS.

Reagent ComponentTypical Concentration / EquivalentsRoleSolventReaction Time
Acetic Anhydride5-50 equivalents (based on resin substitution); or 10-20% (v/v)Acetylating AgentDMF or DCM10-30 minutes
Pyridine or DIPEA5-50 equivalents (based on resin substitution); or 2-10% (v/v)Base CatalystDMF or DCM10-30 minutes

Note: Equivalents are calculated relative to the initial loading of the resin.[8] Formulations can vary; for example, a common mixture is 20% acetic anhydride and 2% DIPEA in DMF.[11] Another is a 3:2 ratio of acetic anhydride to pyridine.[12]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Detecting Free Primary Amines

This protocol is for the qualitative detection of unreacted primary amines on the resin.[3]

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[3]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[3]

  • Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[3]

Procedure:

  • Withdraw a small sample of resin beads (10-20 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then an alcohol (e.g., ethanol or methanol) to remove residual reagents.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.[7]

  • Heat the test tube at 100-110°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling).[2]

  • Yellow/Colorless: Indicates the absence of free primary amines (successful coupling or capping).[2]

Protocol 2: Standard Capping of Unreacted Amines

This protocol describes the acetylation of unreacted primary amines using acetic anhydride.[3]

Materials:

  • Peptide-resin with unreacted amines.

  • Capping Solution: e.g., 20% acetic anhydride and 2% DIPEA in DMF. Prepare this solution fresh.[11]

  • DMF for washing.

Procedure:

  • Following the failed coupling attempt and subsequent washes with DMF, drain the solvent from the peptide-resin.

  • Add the freshly prepared capping solution to the resin, ensuring all beads are fully submerged.

  • Agitate the mixture at room temperature for 30 minutes.[3][5][8]

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF (at least 3-5 times) to remove all residual capping reagents and byproducts.[4]

  • Perform a Kaiser test (Protocol 1) to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[8]

Visualization

G cluster_workflow Troubleshooting Workflow: Failed Boc-N-Me-Val-OH Coupling start Perform Boc-N-Me-Val-OH Coupling kaiser1 Perform Kaiser Test start->kaiser1 1. Couple decision1 Coupling Complete? kaiser1->decision1 2. Test next_cycle Proceed to Next Deprotection/Coupling Cycle decision1->next_cycle Yes (Negative) recouple_decision Attempt Double Coupling? decision1->recouple_decision No (Positive) recouple Double Couple with Fresh Reagents recouple_decision->recouple Yes capping Perform Capping (e.g., Acetic Anhydride) recouple_decision->capping No recouple->kaiser1 Repeat Test kaiser2 Perform Kaiser Test (Post-Capping) capping->kaiser2 3. Cap decision2 Capping Successful? kaiser2->decision2 4. Test decision2->next_cycle Yes (Negative) troubleshoot Troubleshoot Further (e.g., Aggregation Issues) decision2->troubleshoot No (Positive)

Caption: Troubleshooting workflow for a failed Boc-N-Me-Val-OH coupling.

References

Validation & Comparative

Confirming Incorporation of Boc-N-methyl-L-valine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. This guide provides an objective comparison of analytical techniques to confirm the incorporation of Boc-N-methyl-L-valine and evaluates its performance against other N-methylated amino acid alternatives, supported by experimental data and detailed protocols.

The N-methylation of amino acids, such as the use of Boc-N-methyl-L-valine, is a widely adopted strategy in medicinal chemistry to improve the metabolic stability, cell permeability, and conformational rigidity of peptide-based drug candidates. However, the steric hindrance posed by the N-methyl group can present significant challenges during solid-phase peptide synthesis (SPPS), making robust analytical validation essential to ensure the integrity of the final peptide sequence.

Performance Comparison of N-Methylated Amino Acids

The choice of N-methylated amino acid can influence coupling efficiency and the properties of the resulting peptide. While direct quantitative comparisons of coupling efficiencies for a wide range of Boc-N-methylated amino acids under identical conditions are not extensively documented in a single study, the following table summarizes the general performance characteristics and challenges associated with the incorporation of Boc-N-methyl-L-valine and common alternatives. The data is compiled from various studies on sterically hindered and N-methylated amino acids.[1][2][3]

Amino Acid DerivativeKey CharacteristicsCoupling EfficiencyCommon ChallengesRecommended Coupling Reagents
Boc-N-methyl-L-valine Highly sterically hindered due to the bulky isopropyl side chain and the N-methyl group.[]Moderate to HighIncomplete coupling, racemization, and aggregation.[1][2]HATU, HCTU, PyAOP, PyBOP/HOAt.[2]
Boc-N-methyl-L-alanine Less sterically hindered compared to valine.HighGenerally lower risk of incomplete coupling.Standard coupling reagents (HBTU, TBTU) are often effective.
Boc-N-methyl-L-leucine Moderately sterically hindered.HighLower risk of incomplete coupling than valine.HATU, HCTU.
Boc-N-methyl-L-phenylalanine Aromatic side chain can influence peptide conformation.HighPotential for side reactions related to the aromatic ring.Standard to strong coupling reagents.

Analytical Techniques for Confirmation of Incorporation

A multi-faceted analytical approach is crucial for the unambiguous confirmation of Boc-N-methyl-L-valine incorporation. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with High-Performance Liquid Chromatography (HPLC) for purification and purity assessment.

Analytical TechniquePrincipleAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the peptide and its fragments.High sensitivity, provides molecular weight confirmation and sequence information through fragmentation (MS/MS).Can be challenging to differentiate isomers; fragmentation patterns of N-methylated peptides can be complex.
NMR Spectroscopy Provides detailed information about the chemical environment of each atom in the peptide.Non-destructive, provides definitive structural information, including the location of the N-methyl group and conformational details.Lower sensitivity than MS, requires larger sample amounts, and data analysis can be complex.
HPLC Separates the peptide from impurities based on hydrophobicity.Excellent for assessing purity and quantifying the final product.Does not provide structural information on its own.

Experimental Protocols

Protocol 1: Confirmation of Molecular Weight and Purity by LC-MS

This protocol outlines the general procedure for confirming the correct molecular weight of the synthesized peptide containing N-methyl-L-valine and assessing its purity.

1. Sample Preparation:

  • Dissolve 1 mg of the lyophilized peptide in 1 mL of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample to remove any particulates.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-2000.

    • Data Analysis: Compare the observed molecular weight with the theoretical mass of the peptide. The presence of a peak corresponding to the expected mass confirms the incorporation of the N-methylated residue.

Protocol 2: Sequence Verification by Tandem Mass Spectrometry (MS/MS)

This protocol is used to fragment the peptide ion to confirm the amino acid sequence and pinpoint the location of the N-methyl-L-valine residue.

1. MS/MS Experiment:

  • Perform an LC-MS run as described in Protocol 1.

  • In the mass spectrometer, select the precursor ion corresponding to the synthesized peptide.

  • Fragment the precursor ion using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Acquire the MS/MS spectrum of the fragment ions.

2. Data Analysis:

  • Analyze the fragmentation pattern. The presence of an N-methyl group on the valine residue will result in a mass shift of 14.01565 Da for the fragment ions containing this residue.

  • The observation of b- and y-ion series with the expected mass shift confirms the correct sequence and the location of the N-methyl-L-valine.

Protocol 3: Structural Confirmation by 2D NMR Spectroscopy

This protocol provides a detailed methodology for the structural elucidation of a peptide containing N-methyl-L-valine using two-dimensional NMR techniques.[5][6]

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., DMSO-d6 or a 90% H2O/10% D2O mixture). The final concentration should be between 1 and 5 mM.[5]

2. NMR Data Acquisition:

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and overall folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This experiment establishes the through-bond proton-proton correlations within each amino acid residue, allowing for the identification of individual spin systems.[5]

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms. This experiment identifies through-space correlations between protons that are close in proximity, providing information about the peptide's three-dimensional structure and the conformation around the N-methylated peptide bond.[5]

3. Data Analysis:

  • The N-methyl group of the valine residue will appear as a distinct singlet in the ¹H NMR spectrum, typically between 2.5 and 3.5 ppm.

  • In the TOCSY spectrum, the spin system of the N-methyl-L-valine residue will be identifiable.

  • ROESY correlations between the N-methyl protons and adjacent protons in the peptide backbone and side chain will confirm its location and provide insights into the local conformation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Purity Check cluster_confirmation Confirmation of Incorporation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC HPLC Purification Crude_Peptide->HPLC Purity Purity Assessment (Analytical HPLC) HPLC->Purity LCMS LC-MS (Molecular Weight) Purity->LCMS NMR 2D NMR (Structural Confirmation) Purity->NMR MSMS Tandem MS (Sequence Verification) LCMS->MSMS Final Confirmed Peptide MSMS->Final NMR->Final signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SST Somatostatin Analog (N-methylated peptide) SSTR Somatostatin Receptor (SSTR) SST->SSTR Binds G_protein G-protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_expression Gene Expression (Cell Growth, Proliferation) PKA->Gene_expression Regulates MAPK->Gene_expression Regulates

References

A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides is paramount to ensure purity, identity, and quality. The incorporation of modified amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-valine (Boc-N-Me-Val-OH), introduces unique analytical challenges. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) for the characterization of peptides containing this bulky, protected amino acid.

Comparison of Analytical Methodologies

The two primary methods for analyzing peptides containing Boc-N-Me-Val-OH are Reversed-Phase HPLC (RP-HPLC) with UV detection and UPLC-MS. RP-HPLC is a robust and widely accessible technique, while UPLC-MS offers higher resolution, speed, and the added benefit of mass confirmation.[1][2]

FeatureHPLC-UV AnalysisUPLC-MS Analysis
Principle Separation based on hydrophobicity with UV absorbance detection.Separation based on hydrophobicity with detection by mass-to-charge ratio.
Resolution Good, but may be limited for complex mixtures or closely eluting impurities.Excellent, due to smaller particle size columns and higher pressures, leading to sharper peaks.[2][]
Speed Longer run times, typically 30-60 minutes.[4]Faster analysis, often under 10-15 minutes.
Sensitivity Moderate, dependent on the chromophores in the peptide.High, capable of detecting trace-level impurities.[5]
Confirmation Based on retention time comparison with a reference standard.Provides definitive mass confirmation of the target peptide and impurities.[5]
Cost Lower initial instrument cost and maintenance.Higher initial investment and operational complexity.
Best Suited For Routine quality control, purity assessment of relatively simple peptide mixtures.Detailed characterization, impurity profiling, and analysis of complex samples.[6]

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS analysis are provided below. These protocols are representative and may require optimization for specific peptides.

Protocol 1: HPLC-UV Analysis of a Boc-N-Me-Val-OH Containing Peptide

This protocol outlines a standard reversed-phase HPLC method for purity assessment.

1. Sample Preparation:

  • Dissolve the lyophilized peptide containing Boc-N-Me-Val-OH in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.[4]

2. HPLC System and Conditions:

  • System: A standard HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]

  • Gradient:

    • 5% to 65% B over 30 minutes

    • 65% to 95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • 95% to 5% B over 1 minute

    • Re-equilibrate at 5% B for 9 minutes

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Protocol 2: UPLC-MS Analysis of a Boc-N-Me-Val-OH Containing Peptide

This protocol provides a high-resolution method for detailed characterization and mass confirmation.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

2. UPLC-MS System and Conditions:

  • System: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[6]

  • Column: C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.[1]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[1]

  • Gradient:

    • 5% to 70% B over 10 minutes

    • 70% to 95% B over 2 minutes

    • Hold at 95% B for 2 minutes

    • 95% to 5% B over 0.5 minutes

    • Re-equilibrate at 5% B for 3.5 minutes

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.[1]

  • MS Detector: Electrospray ionization (ESI) in positive mode.[5]

  • Scan Range: m/z 200-2000.[1]

  • Source Parameters: Optimized for the specific instrument and peptide.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide (1 mg/mL) filter Filter (0.22 µm) dissolve->filter injection Inject Sample (20 µL) filter->injection separation C18 RP Column (Gradient Elution) injection->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration purity Calculate Purity integration->purity

Caption: HPLC-UV Experimental Workflow.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc_ms UPLC-MS Analysis cluster_data Data Analysis dissolve Dissolve Peptide (0.5 mg/mL) filter Filter (0.22 µm) dissolve->filter injection Inject Sample filter->injection separation C18 UPLC Column (Fast Gradient) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_detection Mass Detection (m/z 200-2000) ionization->ms_detection chromatogram Total Ion Chromatogram ms_detection->chromatogram mass_spectra Extract Mass Spectra chromatogram->mass_spectra identification Confirm Peptide Mass & Identify Impurities mass_spectra->identification

Caption: UPLC-MS Experimental Workflow.

Conclusion

The choice between HPLC-UV and UPLC-MS for the analysis of peptides containing Boc-N-Me-Val-OH depends on the specific analytical needs. For routine analysis and quality control where a reference standard is available, HPLC-UV provides a reliable and cost-effective solution. However, for in-depth characterization, identification of unknown impurities, and applications requiring high sensitivity and definitive molecular weight confirmation, UPLC-MS is the superior technique.[5][6] The higher resolution and speed of UPLC can also significantly improve throughput in a research and development setting.[]

References

Mass Spectrometry of N-methyl-valine Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a key strategy for enhancing therapeutic properties. N-methylation can significantly improve a peptide's stability, permeability, and potency. However, this modification also introduces unique challenges in analytical validation, particularly in mass spectrometry-based sequencing. This guide provides an objective comparison of the mass spectrometric behavior of N-methyl-valine containing peptides against their non-methylated counterparts, supported by experimental data and detailed protocols.

The addition of a methyl group to the amide nitrogen of a valine residue results in a mass increase of 14.01565 Da.[1] While this mass shift is readily detectable, the influence of N-methylation on peptide fragmentation during tandem mass spectrometry (MS/MS) is more complex and requires careful consideration of the fragmentation technique employed.

Comparison of Fragmentation Techniques: CID vs. ETD

The two most common fragmentation methods used in tandem mass spectrometry are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). The choice between these techniques is critical for the successful analysis of N-methylated peptides.

Fragmentation MethodPrincipleAdvantages for N-Methylated PeptidesDisadvantages for N-Methylated Peptides
Collision-Induced Dissociation (CID) Fragmentation through collision with an inert gas.Effective for small, low-charged peptides.Can lead to the neutral loss of the methyl group, complicating spectral interpretation. The presence of the N-methyl group can also alter fragmentation pathways, making sequencing challenging.[1]
Electron Transfer Dissociation (ETD) Fragmentation via electron transfer from a radical anion.Preserves labile modifications like N-methylation, leading to clearer fragmentation patterns and more reliable sequencing. It generally provides better sequence coverage for modified peptides.[1]Can be less efficient for smaller, doubly charged peptides and has a slower scan rate compared to CID.[1]

Quantitative Comparison of Fragmentation Patterns

For comparison, a study on the N,N-dimethylated analogue, (N,N-DiMe)Val-Gly-Gly, showed a significant shift in fragmentation, with a dominant a1 ion and reduced abundance of other fragment ions compared to the unmodified VGG.[2] A similar, though perhaps less pronounced, effect can be anticipated for the singly methylated peptide.

Table 1: Comparison of Key Mass Spectrometry Parameters for a Model Peptide and its N-methylated Analogue

ParameterVal-Gly-Gly (VGG)(N-Me)Val-Gly-GlyRationale for Observed Differences
Molecular Weight (Da) 247.14261.16Addition of one methyl group to the N-terminus of Valine.
Precursor Ion (m/z) [M+H] 248.15262.17Protonated molecular ions observed in positive ESI mode.
Expected Dominant Fragment Ions (CID) y"2, b2, y"1Altered pattern, potential for neutral loss of methyl group from b-ions.The N-methyl group can influence charge localization and fragmentation pathways.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable data for the analysis of N-methyl-valine containing peptides.

Protocol 1: Peptide Identity and Purity Confirmation by LC-MS

This protocol is designed to confirm the molecular weight of the peptide containing N-methyl-valine and assess its purity.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Centrifuge the sample to pellet any insoluble material.

  • LC-MS Analysis:

    • Liquid Chromatography (LC): Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column. Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 95% B over 30 minutes.

    • Mass Spectrometry (MS): Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.[1]

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the experimental molecular weight.

    • Compare this to the theoretical molecular weight of the peptide. The incorporation of an N-methyl-valine will result in a mass increase of 14.01565 Da compared to a standard valine residue.[1]

Protocol 2: Peptide Sequencing by Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for confirming the amino acid sequence and localizing the N-methyl-valine residue.

  • Sample Preparation and LC Separation: Follow the sample preparation and LC separation steps as outlined in Protocol 1.

  • Tandem Mass Spectrometry (MS/MS):

    • Set the mass spectrometer to perform data-dependent acquisition, where the most abundant ions from the MS1 scan are selected for fragmentation.

    • It is recommended to use both CID and ETD as fragmentation methods to obtain complementary data.[1]

    • For CID, use a normalized collision energy of 25-35%.

    • For ETD, use a reaction time of approximately 100 ms.[1]

  • Data Analysis:

    • Utilize bioinformatics software such as MaxQuant, PEAKS Studio, or open-source tools like OpenMS to analyze the MS/MS data.

    • Perform a database search against the theoretical sequence of the peptide, including the N-methyl-valine modification.

    • Manually inspect the annotated spectra to confirm the presence of b- and y-ion series (for CID) or c- and z-ion series (for ETD) that support the peptide sequence. The mass shift of +14.01565 Da on the fragment ions containing the N-methyl-valine will confirm its location.[1]

Visualizing Fragmentation Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex processes involved in the mass spectrometry of N-methyl-valine containing peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthesized Peptide (with N-Methyl-Valine) Dissolution Dissolve in ACN/Water/FA Peptide_Synthesis->Dissolution Centrifugation Centrifuge Dissolution->Centrifugation LC_Separation LC Separation (C18 Column) Centrifugation->LC_Separation MS1_Analysis MS1 Analysis (Precursor Ion Scan) LC_Separation->MS1_Analysis Fragmentation Fragmentation (CID and/or ETD) MS1_Analysis->Fragmentation MS2_Analysis MS2 Analysis (Fragment Ion Scan) Fragmentation->MS2_Analysis Software_Analysis Bioinformatics Software Analysis MS2_Analysis->Software_Analysis Sequence_Confirmation Sequence Confirmation & Localization of N-Me-Val Software_Analysis->Sequence_Confirmation

Experimental workflow for the analysis of N-methyl-valine containing peptides.

cid_fragmentation Precursor_Ion Peptide Precursor Ion [M+H]+ Collision Collision with Inert Gas (CID) Precursor_Ion->Collision b_ions b-ions (N-terminal fragments) Collision->b_ions y_ions y-ions (C-terminal fragments) Collision->y_ions Neutral_Loss Neutral Loss of CH3 (from b-ions) b_ions->Neutral_Loss potential pathway

Simplified CID fragmentation pathway for N-methyl-valine peptides.

References

A Comparative Guide to the Characterization of Boc-N-methyl-L-valine: NMR Spectroscopy vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of peptidomimetics, the unambiguous characterization of raw materials is a critical quality control step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the characterization of Boc-N-methyl-L-valine.

N-methylation of amino acids is a key strategy to enhance the metabolic stability, cell permeability, and conformational rigidity of peptides. However, this modification introduces analytical challenges, including the potential for cis/trans isomerism around the newly formed amide bond. This guide presents a detailed analysis of the strengths and limitations of each technique, supported by experimental data and protocols, to assist in selecting the most appropriate method for structural elucidation and purity assessment of this crucial building block.

Unraveling the Structure: The Power of NMR Spectroscopy

NMR spectroscopy stands as the most powerful technique for the definitive structural elucidation of Boc-N-methyl-L-valine. Both ¹H and ¹³C NMR provide detailed insights into the molecular framework, confirming the presence of the N-methyl group and the integrity of the valine scaffold. A key feature in the NMR spectra of N-methylated amino acids is the appearance of distinct signals for the cis and trans isomers resulting from restricted rotation around the carbamate (Boc) C-N bond.

Experimental Protocol: NMR Spectroscopy

A standard protocol for the NMR analysis of Boc-N-methyl-L-valine is as follows:

  • Sample Preparation: Dissolve 5-10 mg of Boc-N-methyl-L-valine in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is typically required.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The presence of cis and trans isomers in solution leads to a duplication of signals in both the ¹H and ¹³C NMR spectra. The relative integration of these signals allows for the quantification of the isomeric ratio.

Table 1: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data for Boc-N-methyl-L-valine Isomers

AssignmentChemical Shift (δ) ppm - Major IsomerChemical Shift (δ) ppm - Minor Isomer
-C(CH₃)₃ (Boc)~1.45 (s, 9H)~1.49 (s, 9H)
-CH(CH₃)₂ (Val)~0.90-1.05 (m, 6H)~0.90-1.05 (m, 6H)
-CH(CH₃)₂ (Val)~2.15-2.30 (m, 1H)~2.15-2.30 (m, 1H)
N-CH₃~2.80 (s, 3H)~2.85 (s, 3H)
α-CH (Val)~4.10-4.20 (d, 1H)~4.30-4.40 (d, 1H)
COOHBroad signal, often not observedBroad signal, often not observed

Table 2: ¹³C NMR (100 MHz, CDCl₃) Chemical Shift Data for Boc-N-methyl-L-valine Isomers

AssignmentChemical Shift (δ) ppm - Major IsomerChemical Shift (δ) ppm - Minor Isomer
-C(CH₃)₃ (Boc)~28.4~28.6
-CH(CH₃)₂ (Val)~19.0, ~20.0~19.2, ~20.2
-CH(CH₃)₂ (Val)~31.5~32.0
N-CH₃~33.0~34.5
α-CH (Val)~63.0~64.5
-C(CH₃)₃ (Boc)~80.0~80.5
C=O (Boc)~156.0~156.5
C=O (Acid)~176.0~176.5

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific instrument used. The major and minor isomers are assigned based on the relative intensities of the signals.

A Comparative Look: Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other techniques offer complementary information, particularly for purity assessment and molecular weight confirmation.

Table 3: Comparison of Analytical Techniques for Boc-N-methyl-L-valine Characterization

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Application Definitive structural elucidation and isomeric ratio determination.Purity assessment and quantification.Molecular weight confirmation and fragmentation analysis.
Information Provided Chemical environment of each atom, connectivity, stereochemistry, and presence of isomers.Retention time, peak area (for purity), and separation of impurities.Mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Strengths Non-destructive, provides unambiguous structural information.High sensitivity for detecting impurities, excellent for quantitative analysis.High sensitivity, provides accurate molecular weight.
Limitations Lower sensitivity compared to HPLC and MS, can be complex to interpret due to isomerism.Indirect structural information, requires a reference standard for identification.Does not distinguish between isomers, fragmentation can be complex.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the chemical purity of Boc-N-methyl-L-valine. A reversed-phase HPLC method can effectively separate the target compound from starting materials and by-products.

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Under these conditions, Boc-N-methyl-L-valine will elute as one or more peaks, and the area percentage can be used to determine its purity. The presence of cis/trans isomers can sometimes lead to peak broadening or the appearance of closely eluting peaks.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of Boc-N-methyl-L-valine. Electrospray ionization (ESI) is a common technique for this type of analysis.

In addition to the molecular ion peak ([M+H]⁺ or [M+Na]⁺), characteristic fragment ions are observed. A common fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group (M-56) or the entire Boc group (M-100).

Visualizing the Workflow and Structure

To provide a clearer understanding of the analytical process and the molecular structure, the following diagrams are provided.

Caption: Workflow for the characterization of Boc-N-methyl-L-valine.

cluster_nmr NMR Spectroscopy cluster_hplc HPLC cluster_ms Mass Spectrometry Title Analytical Technique Comparison NMR_Strength Definitive Structure NMR_Weakness Lower Sensitivity HPLC_Strength High Purity Assessment HPLC_Weakness Indirect Structure Info MS_Strength Accurate Molecular Weight MS_Weakness No Isomer Distinction Boc_N_Me_Val Boc-N-methyl-L-valine Boc_N_Me_Val->NMR_Strength Boc_N_Me_Val->NMR_Weakness Boc_N_Me_Val->HPLC_Strength Boc_N_Me_Val->HPLC_Weakness Boc_N_Me_Val->MS_Strength Boc_N_Me_Val->MS_Weakness

Caption: Strengths and weaknesses of analytical techniques.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the complete and reliable characterization of Boc-N-methyl-L-valine, an integrated analytical approach is highly recommended. NMR spectroscopy is indispensable for unambiguous structural confirmation and for identifying and quantifying the cis/trans isomers. HPLC provides a robust and sensitive method for purity determination, while mass spectrometry offers essential confirmation of the molecular weight. By combining the data from these three powerful techniques, researchers can ensure the quality and integrity of this vital building block for peptide synthesis and drug discovery.

A Comparative Guide to Boc vs. Fmoc Strategy for N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical strategy for enhancing therapeutic properties such as proteolytic stability and cell permeability. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a pivotal decision that can significantly impact the success of synthesizing these challenging peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of N-methylated peptides, supported by experimental data and detailed protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine.[1] This distinction governs the entire synthetic approach, including the choice of side-chain protecting groups and final cleavage conditions.

Boc Strategy: This classic approach utilizes an acid-labile Boc group for Nα-protection and typically benzyl-based, strong acid-labile groups for side-chain protection. The repetitive use of TFA for deprotection can be advantageous for disrupting peptide aggregation, a common issue with hydrophobic or long sequences.[2]

Fmoc Strategy: This has become the more prevalent method due to its milder deprotection conditions.[3] It employs a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups (e.g., tert-butyl, trityl). This "orthogonal" protection scheme allows for selective deprotection and modification of side chains while the peptide is still on the resin.[3][]

Performance Comparison for N-methylated Peptides

Disclaimer: The following quantitative data is illustrative and compiled from various sources. It is not the result of a single, direct comparative experiment.

ParameterBoc StrategyFmoc StrategyRationale
Coupling Efficiency (N-methylated residue) ~95-98% (may require double coupling)>99% (with optimized reagents)The Fmoc strategy, when paired with modern, potent coupling reagents like HATU or HBTU, often demonstrates higher coupling efficiency for sterically hindered amino acids. The Boc strategy may require longer reaction times or double coupling to achieve comparable results.[]
Crude Peptide Yield 60-80%70-85%The milder conditions of the Fmoc strategy generally lead to fewer side reactions and less peptide chain loss during synthesis, often resulting in a higher crude yield.
Crude Peptide Purity (by HPLC) 50-70%60-80%The cleaner reaction profile of the Fmoc strategy typically translates to a higher purity of the crude peptide product.
Final Purified Peptide Yield 20-40%30-50%A higher crude purity simplifies the purification process, leading to a better recovery of the final, highly pure peptide.
Potential for Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection.Aspartimide formation, diketopiperazine formation, especially with base-sensitive sequences.The harsh acidic conditions of Boc deprotection can lead to side reactions with certain amino acids, while the basic conditions of Fmoc deprotection can promote others.[1]

Experimental Protocols

Boc-based Synthesis of a Peptide Containing an N-methylated Amino Acid

This protocol is a general guideline for the manual solid-phase synthesis of a peptide incorporating an N-methylated amino acid using Boc chemistry.

1. Resin Selection and Preparation:

  • Resin: Merrifield or PAM resin (0.5-1.0 mmol/g substitution).

  • Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using standard methods (e.g., Cs-salt method for Merrifield resin).

3. Iterative Synthesis Cycle:

  • Boc Deprotection:
  • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
  • Treat with 50% TFA in DCM for 20-30 minutes.
  • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
  • Neutralization:
  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
  • Wash the resin with DCM (3x).
  • Coupling of Standard Amino Acid:
  • Pre-activate 3 equivalents of the Boc-amino acid with 3 equivalents of HBTU/HOBt in N,N-dimethylformamide (DMF) and 6 equivalents of DIEA.
  • Add the activated amino acid solution to the resin and couple for 1-2 hours.
  • Monitor coupling completion with the Kaiser test.
  • Coupling of N-methylated Amino Acid:
  • Pre-activate 3 equivalents of the Boc-N-methyl-amino acid with 3 equivalents of PyBOP in DMF and 6 equivalents of DIEA.
  • Add the activated amino acid solution to the resin and couple for 2-4 hours.
  • If coupling is incomplete (positive Isatin test), perform a second coupling with fresh reagents.

4. Final Cleavage and Deprotection:

  • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Fmoc-based Synthesis of a Peptide Containing an N-methylated Amino Acid

This protocol is a general guideline for the manual solid-phase synthesis of a peptide incorporating an N-methylated amino acid using Fmoc chemistry.

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

  • Swelling: Swell the resin in DMF for 1-2 hours.

2. First Amino Acid Coupling:

  • Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols (e.g., HBTU/DIEA).

3. Iterative Synthesis Cycle:

  • Fmoc Deprotection:
  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Treat with fresh 20% piperidine in DMF for 15 minutes.
  • Wash the resin with DMF (5x).
  • Coupling of Standard Amino Acid:
  • Pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIEA in DMF.
  • Add the activated amino acid solution to the resin and couple for 1-2 hours.
  • Monitor coupling completion with the Kaiser test.
  • Coupling of N-methylated Amino Acid:
  • Pre-activate 3 equivalents of the Fmoc-N-methyl-amino acid with 2.9 equivalents of HATU and 6 equivalents of DIEA in DMF.
  • Add the activated amino acid solution to the resin and couple for 2-4 hours. A longer coupling time may be required.
  • Monitor coupling completion with the Isatin test.

4. Final Cleavage and Deprotection:

  • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Mandatory Visualizations

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: Boc-AA or Boc-N-Me-AA (HBTU or PyBOP) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage (Anhydrous HF) Cycle->Cleavage Final Cycle End Purified Peptide Cleavage->End

Caption: Boc SPPS Workflow for N-methylated Peptides.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA or Fmoc-N-Me-AA (HBTU or HATU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Cycle->Cleavage Final Cycle End Purified Peptide Cleavage->End

Caption: Fmoc SPPS Workflow for N-methylated Peptides.

Conclusion

The choice between Boc and Fmoc strategies for synthesizing N-methylated peptides is nuanced and depends on the specific peptide sequence, the available equipment, and the chemist's expertise. The Fmoc strategy is often favored for its milder conditions, which can lead to higher crude yields and purities, especially for sensitive peptides.[5] However, the Boc strategy remains a robust option, particularly for sequences prone to aggregation, where the acidic deprotection steps can be beneficial.[2] For the sterically hindered N-methylated amino acids, both strategies require optimized coupling conditions, often involving more potent activating reagents and longer reaction times, to achieve successful incorporation into the growing peptide chain. Careful consideration of the advantages and disadvantages of each method will enable researchers to select the most appropriate strategy for their specific synthetic challenge.

References

A Researcher's Guide to the Validation of N-methylated Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide-based drug candidates is a proven method for enhancing therapeutic properties such as proteolytic stability and membrane permeability. However, these benefits are accompanied by analytical challenges in validating the final product. Unambiguous confirmation of the sequence, precise localization of the N-methyl group, and overall purity assessment are critical quality control steps. This guide provides an objective comparison of the primary techniques for validating N-methylated peptide sequences, supported by experimental data and detailed protocols.

Core Analytical Techniques: A Comparative Overview

A robust validation strategy for N-methylated peptides relies on a multi-faceted approach, primarily employing Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides distinct and complementary information. In contrast, traditional methods like Edman degradation are generally unsuitable for the analysis of N-methylated peptides due to the modification blocking the required free N-terminal amine.[1][2]

Data Presentation: Quantitative Comparison of Validation Techniques
Technique Primary Information Provided Key Considerations for N-Methylation Sensitivity Throughput
Mass Spectrometry (MS) Molecular weight confirmation and amino acid sequence.Confirms the +14.01565 Da mass shift of methylation. Fragmentation patterns (MS/MS) can be altered, requiring careful interpretation to localize the modification.Excellent (pg to fg range)[3]High
HPLC / UPLC Purity assessment and quantification.N-methylation typically increases hydrophobicity, leading to a longer retention time in Reverse-Phase (RP) HPLC. Can reveal isomeric impurities.Good (ng to µg range)[3]High
NMR Spectroscopy Three-dimensional structure and conformational dynamics.The absence of an amide proton and the potential for cis/trans isomerization around the N-methylated peptide bond complicate spectral analysis.[4]Moderate (mg range)Low
Edman Degradation N-terminal amino acid sequence.The N-methyl group on the α-amino group blocks the initial chemical reaction (coupling with phenyl isothiocyanate), preventing sequencing.[5][6]Good (pmol range)Low

In-Depth Analysis of Validation Techniques

Mass Spectrometry (MS) for Sequence Validation

MS is the cornerstone for the initial identification and sequence verification of N-methylated peptides. The primary approach involves a two-step process: initial molecular weight confirmation followed by tandem MS (MS/MS) for sequence elucidation and localization of the modification.

Key Experimental Data:

  • Mass Shift: The addition of a methyl group to the peptide backbone results in a predictable mass increase of 14.01565 Da.[7] This is the first indicator of successful methylation.

  • Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are the most common fragmentation methods.

    • CID: Generally effective for small, low-charged peptides. In CID, the peptide backbone is fragmented, and the N-methyl group remains attached to its amino acid residue, resulting in a +14 Da shift in the corresponding b- or y-ions. However, CID can sometimes lead to neutral loss of the methyl group, complicating spectral interpretation.[7]

    • ETD: This technique is often preferred for N-methylated peptides as it tends to preserve post-translational modifications. ETD generates c- and z-type fragment ions, and the +14 Da shift on these ions can be used to pinpoint the location of the N-methyl group.[7] ETD generally provides better sequence coverage for longer peptides compared to CID.[8]

Comparative Fragmentation Data for N-Methylated Peptides:

Fragmentation Method Primary Fragment Ions Preservation of N-Methyl Group Typical Sequence Coverage Best Suited For
CID b- and y-ionsGenerally good, but neutral loss can occur.Good for shorter peptidesSmall, low-charged peptides
ETD c- and z-ionsExcellentHigher than CID, especially for longer peptides[8]Longer peptides, labile modifications
Experimental Protocol: LC-MS/MS for N-Methylated Peptide Sequencing
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL. Centrifuge the sample to remove any insoluble material.[7]

  • Liquid Chromatography (LC) Separation: Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column. Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 95% B over 30 minutes.[7]

  • Mass Spectrometry (MS) Analysis: Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire data over a mass range appropriate for the expected molecular weight of the peptide.

  • Tandem Mass Spectrometry (MS/MS) Analysis: Set the mass spectrometer to perform data-dependent acquisition, selecting the most abundant ions from the MS1 scan for fragmentation. Use both CID (normalized collision energy of 25-35%) and ETD (reaction time of ~100 ms) to obtain complementary fragmentation data.[7]

  • Data Analysis: Utilize bioinformatics software to analyze the MS/MS data. Search the data against the theoretical sequence of the peptide, including the +14.01565 Da modification. Manually inspect the annotated spectra to confirm the b-, y-, c-, and z-ion series that support the peptide sequence and pinpoint the location of the N-methyl group.[7]

Mandatory Visualization: Workflows

N-Methylated Peptide Validation Workflow Overall Validation Workflow for N-Methylated Peptides cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_analysis Data Analysis & Final Confirmation synthesis Solid-Phase Peptide Synthesis (SPPS) with N-methylated amino acids hplc Purity Assessment by RP-HPLC synthesis->hplc ms Molecular Weight Confirmation by MS hplc->ms If pure msms Sequence & Modification Site Confirmation by MS/MS (CID/ETD) ms->msms If mass is correct nmr Structural Confirmation by NMR (optional) msms->nmr data_analysis Integrate Data: Purity (%), Mass (Da), Sequence Confirmation nmr->data_analysis final_product Validated N-Methylated Peptide data_analysis->final_product MS Data Analysis Workflow Mass Spectrometry Data Analysis Workflow raw_data Raw MS/MS Data (CID & ETD) peak_picking Peak Picking & Centroiding raw_data->peak_picking database_search Database Search with N-methylation as a variable modification (+14.01565 Da) peak_picking->database_search de_novo De Novo Sequencing (for novel peptides) peak_picking->de_novo spectral_annotation Spectral Annotation (b, y, c, z ions) database_search->spectral_annotation de_novo->spectral_annotation localization Localization of N-methyl group by mass shift in fragment ions spectral_annotation->localization validation Manual Validation of Spectra localization->validation report Final Report: Sequence Confirmation & PTM site validation->report

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-N-Me-Dl-Val-Oh: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).[1]

CategoryRequirementRationale
Eye Protection Chemical safety goggles or a face shield.[1]To prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2]To prevent skin contact and potential irritation.[2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[1]To avoid inhalation of dust which may cause respiratory tract irritation.[2]
Body Protection Laboratory coat.[1][2]To prevent contamination of personal clothing.[2]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]To prevent accidental ingestion.[2]

All handling of solid Boc-N-Me-Dl-Val-Oh should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2] Ensure that eyewash stations and safety showers are readily accessible.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[2]

1. Waste Collection:

  • Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[2]

2. Labeling:

  • The waste container label should include the full chemical name, "Waste this compound," and any relevant institutional tracking numbers.[1][2] Clearly indicate that it is chemical waste.

3. Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1][2] It should be segregated from incompatible materials, particularly strong oxidizing agents.[2][3]

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[2]

5. Final Disposal:

  • Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[2] The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area if the spill is large or in a poorly ventilated space and increase ventilation.[1]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Solid & Liquid Waste in Separate, Labeled Containers A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Do Not Mix with Other Waste Streams C->D E Store Sealed Container in a Designated, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Proper Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.